Benzene-1,3,5-triyltriboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3,5-diboronophenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9B3O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,10-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIUYXOLMQYLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)B(O)O)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9B3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89641-21-4 | |
| Record name | Benzene-1,3,5-triyltriboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Benzene-1,3,5-triyltriboronic acid?
An In-Depth Technical Guide to Benzene-1,3,5-triyltriboronic Acid: Properties, Reactivity, and Applications
Foreword for the Modern Researcher
This compound stands as a cornerstone in the field of reticular chemistry. Its elegant C3 symmetry and the versatile reactivity of its boronic acid moieties have established it as a quintessential building block for the rational design of porous crystalline materials. This guide moves beyond a simple recitation of data, offering a synthesized perspective for scientists and drug development professionals. Herein, we delve into the core physical and chemical properties of this compound, explain the causality behind its reactivity, and provide field-proven insights into its application, particularly in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
Molecular Identity and Structural Framework
This compound, often abbreviated as BTTBA or BTBA, is an aromatic compound distinguished by a central benzene ring symmetrically substituted with three boronic acid [-B(OH)₂] groups at the 1, 3, and 5 positions.[1][2] This trifunctional, or tritopic, arrangement is the key to its utility as a structural node, enabling the formation of extended two- and three-dimensional networks with predictable geometry and high porosity.[3]
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 89641-21-4[1][4][5][6] |
| Molecular Formula | C₆H₉B₃O₆[4][5] |
| Molecular Weight | 209.57 g/mol [2][5] |
| Synonyms | 1,3,5-Benzenetriboronic acid, BTBA, BTPA[2][4] |
| InChI Key | NAIUYXOLMQYLIG-UHFFFAOYSA-N[4][6] |
Physical and Spectroscopic Properties
The physical state and solubility are critical parameters for experimental design, particularly for solution-based synthesis or processing. Spectroscopic data provides the definitive fingerprint for structural confirmation.
Table 2: Physical Properties
| Property | Description | Source(s) |
|---|---|---|
| Appearance | White powder to gray-brown solid. The color variation can be attributed to minor impurities or differences in synthesis/purification methods across suppliers. | [2][5] |
| Purity | Commercially available with purities typically >95% or >98%. | [2][6] |
| Melting Point | Not available or not determined; the compound may decompose at elevated temperatures before melting. | [2] |
| Solubility | Generally insoluble or poorly soluble in water and common organic solvents like alcohols and hydrocarbons at room temperature. Solubility may increase in polar aprotic solvents (e.g., DMF, Dioxane) or basic aqueous solutions, often with heating. |[7] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is characterized by a singlet for the three equivalent aromatic protons (C-H) and a broad singlet for the six hydroxyl protons (-OH) of the boronic acid groups. The chemical shift of the aromatic protons is influenced by the solvent used.
-
¹¹B NMR : As a definitive tool for studying boronic acids, ¹¹B NMR spectroscopy is used to monitor the pKa and binding of the boronic acid groups.[8] It can effectively distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester formed upon reaction with diols.[8]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Expect to observe a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching in the hydrogen-bonded boronic acid dimers. Strong bands for B-O stretching typically appear around 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present in their expected regions.
-
Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound. The exact mass is reported as 210.0678285.[4]
Chemical Properties and Core Reactivity
The utility of this compound is defined by the reactivity of its boronic acid groups. These reactions are often reversible, a critical feature that enables the "error-checking" necessary for the formation of highly crystalline, ordered frameworks.[3]
Key Reactions
-
Dehydration (Self-Condensation to Boroxines) : In aprotic solvents and upon heating, three boronic acid molecules can undergo intermolecular dehydration to form a highly stable, planar six-membered boroxine ring. This trimerization is a reversible condensation reaction and is the foundational chemistry behind the synthesis of the first COF, known as COF-1.[1][2][3]
Caption: Reversible self-condensation of boronic acids to form a boroxine ring.
-
Esterification (with Diols to Boronate Esters) : The compound readily reacts with 1,2- or 1,3-diols to form five- or six-membered boronate ester rings, respectively. This is another robust and reversible covalent reaction extensively used to link BTTBA with complementary building blocks (e.g., polyols like 2,3,6,7,10,11-hexahydroxytriphenylene, HHTP) to form boronate ester-linked COFs.[1][2][3]
-
Suzuki-Miyaura Cross-Coupling : Beyond framework chemistry, BTTBA serves as a trifunctional coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][2] It can react with three equivalents of an aryl halide or triflate to form three new carbon-carbon bonds, enabling the synthesis of complex, star-shaped organic molecules.[9][10] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Field Application: A Premier Node for Porous Materials
The unique combination of C3 symmetry and versatile boronic acid chemistry makes BTTBA a premier building block for reticular chemistry.
-
In Covalent Organic Frameworks (COFs) : BTTBA is a canonical linker for producing 2D COFs. The reversible nature of boroxine or boronate ester bond formation allows for thermodynamic control over the synthesis, leading to the self-healing and crystallization of a highly ordered porous polymer, which is not achievable through irreversible reactions.[3] These materials exhibit high surface areas and permanent porosity, making them candidates for gas storage, separation, and catalysis.[12]
-
In Metal-Organic Frameworks (MOFs) : BTTBA can also serve as the organic ligand in MOF synthesis. It reacts with metal ions or clusters, such as copper sulfate, to create well-defined 2D supramolecular structures.[1][2] A resulting 2D MOF was shown to exhibit electrical conductivity, highlighting its potential in electronic applications.[1][2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, self-validating protocol for using this compound in a Suzuki-Miyaura reaction. The causality for each step is explained to ensure reproducibility and understanding.
Objective : To synthesize a 1,3,5-triarylbenzene derivative.
Materials :
-
This compound (1.0 eq)
-
Aryl Bromide (3.3 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 eq)
-
Triphenylphosphine [PPh₃] (0.12 eq)
-
Potassium Carbonate (K₂CO₃) (6.0 eq)
-
Toluene
-
Water
Methodology :
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Causality: A flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent moisture from hydrolyzing the boronic acid and to protect the palladium catalyst from oxygen, which can lead to its deactivation.
-
-
Catalyst Preparation : In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of toluene.
-
Causality: Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. PPh₃ serves as a ligand that stabilizes the Pd(0) catalyst and modulates its reactivity.
-
-
Reaction Setup : Add the catalyst solution to the main flask, followed by toluene and water (typically a 4:1 to 2:1 ratio of toluene to water).
-
Causality: This is a biphasic reaction. The organic reactants and catalyst reside primarily in the toluene phase, while the inorganic base (K₂CO₃) is in the aqueous phase. The base is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[11]
-
-
Execution : Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating accelerates the reaction rate. Vigorous stirring is necessary to ensure efficient mixing between the two phases, which is critical for the reaction to proceed.
-
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Causality: The workup removes the inorganic base, salts, and water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
Causality: Chromatography separates the desired tri-substituted product from unreacted starting materials, mono- or di-substituted byproducts, and catalyst residues.
-
-
Validation : Characterize the final product using NMR, IR, and MS to confirm its structure and purity.
Safety, Storage, and Handling
Adherence to proper safety protocols is paramount when working with any chemical reagent.
-
Hazard Identification : this compound is typically classified with the GHS07 pictogram (exclamation mark), indicating it can be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[6][13]
-
Handling : Always handle in a well-ventilated area or a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[7][14] Avoid generating dust.[15] Ensure access to a safety shower and eyewash station.[7]
-
Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon).[16] Keep in a cool, dry place, with recommended temperatures often between 2-8°C.[6][16] Protect from light and moisture to prevent degradation.[7]
References
- 1. ossila.com [ossila.com]
- 2. hurawalhi.com [hurawalhi.com]
- 3. This compound | 89641-21-4 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ruixibiotech.com [ruixibiotech.com]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. tcichemicals.com [tcichemicals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [oakwoodchemical.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. 89641-21-4|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Synthesis of Benzene-1,3,5-triyltriboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Trifunctional Building Block
Benzene-1,3,5-triyltriboronic acid (BTTBA) is a versatile tripodal organic building block that has garnered significant attention in the fields of materials science and supramolecular chemistry. Its unique C3-symmetric structure, featuring three boronic acid functionalities arrayed on a central benzene ring, makes it an ideal candidate for the construction of highly ordered, porous materials.[1] Primarily, BTTBA serves as a key monomer in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1] These materials exhibit exceptional properties, including high surface areas, tunable porosity, and excellent thermal stability, rendering them suitable for a wide range of applications such as gas storage, catalysis, sensing, and energy storage.[1] For instance, COFs synthesized from BTTBA have been successfully employed as cathode materials in sodium-ion batteries, demonstrating high capacities and rate performances.[1]
This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving high purity and yield.
Retrosynthetic Analysis: Devising a Strategic Approach
The most logical and widely employed strategy for the synthesis of this compound involves the retrosynthesis of the target molecule to a readily available and symmetrically substituted benzene derivative. The carbon-boron bonds are prime candidates for disconnection, leading back to a trihalogenated benzene precursor. Specifically, 1,3,5-tribromobenzene emerges as the ideal starting material due to the well-established reactivity of the carbon-bromine bond in metal-halogen exchange reactions.
References
An In-Depth Technical Guide to Benzene-1,3,5-triyltriboronic Acid: Synthesis, Properties, and Applications in Advanced Material Science and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzene-1,3,5-triyltriboronic acid is a versatile organic building block that has garnered significant attention in materials science and medicinal chemistry. Its unique trigonal planar geometry and the presence of three boronic acid functionalities make it an ideal candidate for the construction of highly ordered porous materials, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials exhibit exceptional properties, including high surface area, tunable porosity, and chemical stability, rendering them suitable for a wide range of applications, from gas storage and catalysis to targeted drug delivery and biomedical imaging. This guide provides a comprehensive overview of this compound, including its molecular structure, CAS number, a detailed synthetic protocol, and an exploration of its applications, with a particular focus on its role in the development of advanced drug delivery systems.
Core Molecular Attributes of this compound
This compound, a derivative of benzene, is characterized by the substitution of hydrogen atoms with boronic acid groups [-B(OH)₂] at the 1, 3, and 5 positions of the aromatic ring. This symmetrical arrangement is pivotal to its utility as a trifunctional linker in the synthesis of porous crystalline materials.
| Property | Value | Source |
| CAS Number | 89641-21-4 | [1][2][3][4] |
| Molecular Formula | C₆H₉B₃O₆ | [2][3] |
| Molecular Weight | 209.57 g/mol | [1][3] |
| Synonyms | 1,3,5-Benzenetriboronic acid, B,B',B''-1,3,5-benzenetriyltris-boronic acid, BTBA | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically >98% | [1] |
Molecular Structure:
Caption: Molecular structure of this compound.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction starting from 1,3,5-tribromobenzene, followed by quenching with a trialkyl borate and subsequent hydrolysis. This method provides a reliable route to the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3,5-Tribromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate or Trimethyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnels
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Schlenk line or equivalent inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a gas inlet for inert gas (Argon or Nitrogen). Flame-dry the glassware under vacuum and backfill with inert gas to ensure anhydrous conditions.
-
Starting Material Preparation: Dissolve 1,3,5-tribromobenzene (1 equivalent) in anhydrous THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (3.3 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The addition rate should be controlled to prevent a significant rise in temperature. After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: In a separate, dry dropping funnel, place triisopropyl borate (or trimethyl borate) (4 equivalents) dissolved in anhydrous THF. Add this borate solution dropwise to the reaction mixture at -78 °C. A white precipitate may form.
-
Warming and Quenching: After the addition of the borate, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M aqueous HCl. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
Purification of the crude this compound is crucial to remove any unreacted starting materials or byproducts. Recrystallization is a common and effective method.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as water/ethanol or toluene. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical because organolithium reagents like n-BuLi are highly reactive towards water and oxygen.
-
Low Temperature (-78 °C): The lithium-halogen exchange and the subsequent reaction with the borate ester are highly exothermic. Maintaining a low temperature is essential to control the reaction rate, prevent side reactions, and ensure the stability of the lithiated intermediate.
-
Excess Borate Ester: Using a slight excess of the trialkyl borate ensures complete reaction with the trilithiated benzene intermediate.
-
Acidic Workup: The hydrolysis step with aqueous acid is necessary to convert the boronate ester intermediate to the final boronic acid product.
Applications in the Synthesis of Porous Materials: COFs and MOFs
The trifunctional nature of this compound makes it an exceptional building block for the bottom-up synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers with well-defined structures formed from the self-assembly of organic building blocks linked by strong covalent bonds. This compound is a common linker in the synthesis of boronate-ester linked COFs.
Reaction Principle: The formation of boronate ester linkages typically involves the condensation reaction between the boronic acid groups of this compound and diol or triol linkers. This reaction is reversible, which allows for error correction during the self-assembly process, leading to highly crystalline materials.
Caption: General workflow for the synthesis of a boronate-ester linked COF.
Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. While less common than carboxylate-based linkers, boronic acids can also be utilized in MOF synthesis, often through the formation of boronate esters with polyhydroxy-functionalized linkers or by direct coordination of the boronic acid to the metal center.
Applications in Drug Development and Biomedical Research
The unique properties of COFs and MOFs derived from this compound have opened up new avenues in drug delivery, diagnostics, and therapy.
Targeted Drug Delivery
The high porosity and large surface area of these frameworks allow for the encapsulation of therapeutic agents, such as chemotherapy drugs. The tunable pore size and the ability to functionalize the framework's interior and exterior surfaces enable controlled and targeted drug release.
Mechanism of Action:
-
Drug Loading: Therapeutic molecules are loaded into the pores of the COF or MOF through diffusion or in-situ encapsulation during synthesis.
-
Targeting: The exterior of the framework can be functionalized with targeting ligands (e.g., folic acid, antibodies) that specifically bind to receptors overexpressed on cancer cells.
-
Controlled Release: The release of the drug can be triggered by specific stimuli present in the tumor microenvironment, such as lower pH or the presence of certain enzymes. The boronate ester linkages in some COFs are known to be responsive to changes in pH, which can facilitate drug release in the acidic environment of tumors.
Experimental Protocol: Doxorubicin Loading into a this compound-based COF
Materials:
-
Synthesized and activated COF (prepared from this compound and a suitable diol linker)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dimethyl sulfoxide (DMSO)
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
COF Activation: Before drug loading, the synthesized COF is typically activated to remove any residual solvent or unreacted monomers from the pores. This is often achieved by solvent exchange followed by heating under vacuum.
-
Drug Loading: a. Prepare a stock solution of DOX in a suitable solvent (e.g., a mixture of DMSO and water). b. Disperse a known amount of the activated COF in the DOX solution. c. Stir the mixture at room temperature for 24-48 hours in the dark to allow for the diffusion of DOX into the COF pores.
-
Quantification of Loaded Drug: a. Centrifuge the suspension to separate the DOX-loaded COF from the solution. b. Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm). c. Calculate the amount of DOX loaded into the COF by subtracting the amount of DOX remaining in the supernatant from the initial amount.
-
In Vitro Drug Release: a. Disperse a known amount of the DOX-loaded COF in PBS at physiological pH (7.4) and a lower pH mimicking the tumor microenvironment (e.g., 5.5). b. At specific time intervals, centrifuge the samples and collect the supernatant. c. Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer. d. Plot the cumulative drug release as a function of time to determine the release kinetics at different pH values.
Caption: Workflow for drug delivery using a this compound-based COF.
Future Perspectives and Conclusion
This compound is a cornerstone molecule in the construction of advanced porous materials with significant potential in drug development and other scientific fields. The ability to precisely control the structure and functionality of COFs and MOFs derived from this linker offers unprecedented opportunities for designing sophisticated drug delivery systems with enhanced efficacy and reduced side effects. Future research will likely focus on the development of multifunctional frameworks that combine therapeutic and diagnostic capabilities (theranostics), as well as the exploration of new synthetic methodologies to further tailor the properties of these materials for specific biomedical applications. The continued investigation of this compound and its derivatives will undoubtedly lead to groundbreaking advancements in materials science and medicine.
References
A Technical Guide to the Spectroscopic Characterization of Benzene-1,3,5-triyltriboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzene-1,3,5-triyltriboronic acid is a pivotal tritopic organic linker, instrumental in the rational design and synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] Its rigid, C3-symmetric structure provides a well-defined node for the construction of highly ordered, crystalline networks with applications spanning from gas storage and separation to catalysis and sensing. A thorough understanding of its spectroscopic properties is paramount for verifying its purity, stability, and reactivity. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds.
Introduction: The Significance of a Tritopic Linker
The unique architecture of this compound, featuring three boronic acid functionalities appended to a central phenyl ring, makes it a cornerstone in the field of reticular chemistry. The boronic acid groups are particularly versatile, capable of undergoing reversible self-condensation to form stable boroxine rings or condensation with diols to yield boronate esters.[1][2] This reversible bond formation is a key principle that facilitates the error-checking necessary for the formation of highly crystalline COFs.
Given its critical role as a building block, stringent quality control is essential. Spectroscopic techniques provide the necessary tools to confirm the identity and purity of this compound, ensuring the successful synthesis of high-quality framework materials.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
A critical consideration for the NMR analysis of boronic acids is their propensity to form cyclic anhydrides (boroxines) upon dehydration. This equilibrium between the monomeric acid and the trimeric boroxine can lead to broadened signals or the appearance of multiple species in solution. The position of this equilibrium is influenced by factors such as solvent, concentration, and the presence of water.
Experimental Protocol for NMR Spectroscopy
A well-defined protocol is crucial for obtaining reproducible and high-quality NMR spectra of boronic acids.
Caption: Experimental workflow for NMR analysis.
Methodology:
-
Sample Preparation: Due to the potential for oligomerization, it is advisable to use a polar, aprotic solvent such as anhydrous dimethyl sulfoxide-d6 (DMSO-d6). This solvent can help to break up the hydrogen-bonded networks that favor boroxine formation.
-
Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of anhydrous DMSO-d6.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
A standard one-pulse experiment is typically sufficient.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment should be performed to simplify the spectrum.
-
Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
A relaxation delay of 5-10 seconds is advisable.
-
-
¹¹B NMR Acquisition:
-
A standard one-pulse experiment is generally used.
-
¹¹B is a quadrupolar nucleus, which can lead to broad signals.
-
Expected Spectroscopic Data
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ¹H NMR | ~8.0 - 8.5 | s | Ar-H | The three aromatic protons are chemically equivalent and should appear as a singlet. |
| ~8.0 (broad) | s | B(OH)₂ | The hydroxyl protons are acidic and their chemical shift can be highly variable depending on concentration, temperature, and water content. They may exchange with residual water in the solvent. | |
| ¹³C NMR | ~135 - 140 | s | Ar-C-B | The carbon atoms directly attached to the boron atoms are expected in this region. Due to quadrupolar relaxation from the boron nucleus, this signal may be broad. |
| ~130 - 135 | s | Ar-C-H | The protonated aromatic carbons. | |
| ¹¹B NMR | ~28 - 32 | br s | B(OH)₂ | A broad singlet is characteristic of trigonal boronic acids. A signal for a diboronic acid in DMSO-d6 has been reported in the 31-32 ppm range. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the O-H, B-O, and aromatic C-H and C=C bonds.
Experimental Protocol for IR Spectroscopy
For solid samples, the potassium bromide (KBr) pellet method is a common and effective technique.
Methodology:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
The mixture should be homogenous and have a fine, consistent texture.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press and apply pressure to form a translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Expected Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Broad, Strong |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C stretch | Medium |
| ~1350 | B-O stretch | Strong |
| ~1200 | C-B stretch | Medium |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.
Experimental Protocol for Mass Spectrometry
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in both positive and negative ion modes to determine the most effective ionization.
-
Expected Spectroscopic Data
| Ionization Mode | Expected m/z | Species |
| Negative ESI | [M-H]⁻ | C₆H₈B₃O₆⁻ |
| Positive ESI | [M+H]⁺ | C₆H₁₀B₃O₆⁺ |
| [M+Na]⁺ | C₆H₉B₃O₆Na⁺ |
The isotopic pattern of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) will result in a characteristic distribution of peaks for boron-containing ions.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in the synthesis of advanced materials. While challenges such as boroxine formation can complicate spectral interpretation, a systematic approach utilizing a combination of NMR (¹H, ¹³C, and ¹¹B), IR, and Mass Spectrometry provides a comprehensive analytical toolkit. This guide offers a framework for the acquisition and interpretation of this crucial data, enabling researchers to confidently assess the quality of this important building block and advance the field of framework chemistry.
References
The Solubility Profile of Benzene-1,3,5-triyltriboronic Acid: A Technical Guide for Researchers
Introduction: The Pivotal Role of Benzene-1,3,5-triyltriboronic Acid in Modern Chemistry
This compound (BTTBA) is a cornerstone building block in the rapidly evolving fields of materials science and supramolecular chemistry.[1] As a benzene derivative featuring three boronic acid functionalities at the meta-positions, its planar and trifunctional nature makes it an exceptional candidate for the synthesis of highly ordered porous crystalline structures, namely Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] These materials are at the forefront of innovation in gas storage, catalysis, sensing, and drug delivery. An in-depth understanding of the solubility of BTTBA in common organic solvents is a critical prerequisite for the rational design, synthesis, and purification of these advanced materials, as well as for its application in drug development.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for BTTBA remains scarce in publicly accessible literature, this document synthesizes foundational principles of boronic acid chemistry, draws parallels from analogous compounds, and presents a robust experimental framework for researchers to determine solubility parameters in their own laboratory settings.
Factors Governing the Solubility of this compound
The solubility of BTTBA is a complex interplay of its molecular structure and the physicochemical properties of the solvent. Several key factors dictate its dissolution behavior:
-
Hydrogen Bonding: The three boronic acid moieties, -B(OH)₂, are the primary drivers of BTTBA's solubility. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with polar and protic solvents.[3] This is a dominant factor in its affinity for solvents like alcohols, water, and to some extent, polar aprotic solvents.
-
Polarity: The symmetrical arrangement of the polar boronic acid groups on the nonpolar benzene ring results in a molecule with a significant quadrupole moment. This structure favors dissolution in solvents with moderate to high polarity that can effectively solvate the polar functional groups.
-
Self-Condensation and Boroxine Formation: A characteristic feature of boronic acids is their propensity to undergo reversible self-condensation (dehydration) to form cyclic anhydrides known as boroxines.[4][5] These trimeric species are generally less soluble than the corresponding monomeric boronic acid. The equilibrium between the boronic acid and its boroxine in solution can significantly impact the observed solubility and can be influenced by the solvent, temperature, and the presence of water.
-
Formation of Boronate Esters: In the presence of diols or other polyhydroxy compounds (like glycols or even sugars), boronic acids can form cyclic boronate esters.[6] This reaction can enhance solubility by preventing the formation of less soluble boroxines.[6] This principle is often exploited in formulations containing boronic acids.[6]
The interplay of these factors is visually represented in the following diagram:
Caption: Logical relationships governing the solubility of BTTBA.
Qualitative Solubility Profile and Analogical Insights
Direct, quantitative solubility data for BTTBA in a range of common organic solvents is not extensively documented. However, based on the known behavior of phenylboronic acid and other arylboronic acids, a qualitative solubility profile can be inferred.[7]
| Solvent Class | Predicted Solubility of BTTBA | Rationale |
| Polar Protic (e.g., Methanol, Ethanol, Water) | Moderate to High | Strong hydrogen bonding interactions with the boronic acid groups. |
| Polar Aprotic (e.g., DMSO, DMF, THF, Acetone) | Moderate | Good dipole-dipole interactions and hydrogen bond accepting capabilities. Phenylboronic acid shows high solubility in ketones and ethers.[7] |
| Ethers (e.g., Diethyl ether, Dioxane) | Moderate | Ethers are effective solvents for many boronic acids.[7] |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Low to Moderate | Phenylboronic acid has moderate solubility in chloroform.[7] The increased number of polar groups in BTTBA may slightly alter this. |
| Hydrocarbons (e.g., Hexane, Toluene) | Very Low | Lack of favorable interactions with the polar boronic acid groups.[7] |
It is crucial for researchers to empirically verify these predictions for their specific application and conditions.
Experimental Protocol for Determining the Solubility of this compound
The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in organic solvents.[3][4][7] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.
Methodology
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a jacketed glass vessel equipped with a magnetic stirrer.
-
Add a known mass of the desired organic solvent to create a biphasic (solid-liquid) mixture of a precise composition.
-
-
Controlled Heating and Stirring:
-
Commence vigorous stirring to ensure the mixture is homogeneous.
-
Heat the vessel at a slow, constant rate (e.g., 0.2 K/min) using a circulating bath. A slow heating rate is critical for ensuring thermal equilibrium.
-
-
Turbidity Monitoring and Equilibrium Point Determination:
-
Continuously monitor the turbidity of the mixture. This can be done visually or, for higher accuracy, using a luminance probe or a laser scattering device that measures the intensity of light transmitted through the solution.
-
The equilibrium solubility temperature for that specific composition is the temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution. This point is marked by a sharp increase in light transmittance.
-
-
Data Collection and Solubility Curve Construction:
-
Record the equilibrium temperature for the given composition.
-
Repeat the procedure for a range of different compositions (mole fractions) of BTTBA in the solvent.
-
Plot the mole fraction of BTTBA against the corresponding equilibrium temperatures to construct a solubility curve.
-
The following diagram illustrates the experimental workflow:
Caption: Step-by-step workflow for the dynamic solubility determination method.
Conclusion: Practical Implications for Researchers
A thorough understanding of the solubility of this compound is indispensable for its effective utilization in research and development. While a comprehensive quantitative dataset is yet to be established, the principles outlined in this guide, derived from the behavior of analogous boronic acids, provide a strong predictive framework. The propensity for hydrogen bonding suggests good solubility in polar solvents, while the potential for self-condensation into less soluble boroxines presents a key challenge that must be managed. For researchers in drug development and materials science, the experimental protocol detailed herein offers a robust method for generating precise solubility data tailored to their specific solvent systems and process conditions. Such empirical data is vital for optimizing reaction conditions, developing purification strategies, and ensuring the reproducibility of synthetic procedures involving this versatile and important molecule.
References
Thermal stability and decomposition temperature of Benzene-1,3,5-triyltriboronic acid.
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Benzene-1,3,5-triyltriboronic Acid
Abstract
This compound (BTTBA) is a foundational building block in the field of materials science, particularly for the synthesis of highly ordered porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1] Its unique planar structure with three symmetrically placed boronic acid groups allows for the formation of robust, two-dimensional networks through self-condensation or cross-coupling reactions.[1] Understanding the thermal stability and decomposition pathways of BTTBA is paramount for controlling the synthesis of these advanced materials and for defining their operational limits in applications ranging from gas storage to catalysis. This guide provides a detailed examination of the thermal behavior of BTTBA, focusing on its primary decomposition mechanism, the analytical techniques used for its characterization, and the practical implications for researchers and developers.
Introduction to Boronic Acids: The Foundation of BTTBA's Reactivity
Boronic acids are a class of organoboron compounds with the general formula R-B(OH)₂.[2] The boron atom in boronic acids is electron-deficient, rendering them Lewis acidic.[2] A defining characteristic of boronic acids, especially relevant to their thermal behavior, is the propensity to undergo dehydration (loss of water) to form cyclic anhydrides known as boroxines.[3] This reversible condensation reaction is a key step in the formation of boronic acid-based COFs and is thermally driven. While many boronic acids are relatively stable to air and moisture at ambient temperatures, their behavior at elevated temperatures dictates their utility in synthesis and material performance.[2]
The Primary Thermal Event: Dehydration and Boroxine Formation
The thermal decomposition of this compound is not a simple fragmentation of the molecule but is dominated by an intermolecular condensation reaction. When heated, the boronic acid moieties eliminate water to form highly stable B-O-B linkages, creating a planar, honeycomb-like boroxine network. This process is the basis for the synthesis of boronic acid-based COFs.
The reaction can be represented as follows:
3 C₆H₃(B(OH)₂)₃ → [C₆H₃(B₃O₃)]₃ + 9 H₂O
dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "Dehydration and Condensation" BTTBA1 [label="this compound (BTTBA)"]; BTTBA2 [label="BTTBA"]; BTTBA3 [label="BTTBA"]; Heat [label="Δ (Heat)", shape=none, fontcolor="#EA4335"]; Boroxine [label="Boroxine Network (COF Precursor)"]; Water [label="Water (H₂O)"];
} caption [label="Fig 1: Dehydration pathway of BTTBA.", fontname="Arial", fontsize=10];
Quantitative Thermal Analysis
Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) are the primary techniques for quantifying the thermal stability of BTTBA. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
| Parameter | Typical Value (based on analogous compounds) | Significance |
| Onset of Dehydration (Tonset) | ~180 - 220 °C | The temperature at which significant water loss begins. This indicates the minimum temperature required to initiate boroxine formation.[4] |
| Peak Dehydration Temperature | ~210 °C | The temperature of maximum dehydration rate, often seen as a peak in the derivative TGA curve or an endotherm in the DSC curve.[4] |
| Mass Loss (%) | ~25.8% (Theoretical for BTTBA → Boroxine) | The experimentally observed mass loss should correspond to the theoretical loss of three water molecules per BTTBA molecule. |
| Decomposition of Benzene Core | > 400 °C | The ultimate decomposition of the aromatic framework occurs at much higher temperatures, indicating the high thermal stability of the resulting boroxine network. |
Note: The values are illustrative and based on data for similar benzene-diboronic acid compounds.[4] Actual values for BTTBA may vary based on purity, crystalline form, and experimental conditions.
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure reproducible and accurate data, a standardized TGA protocol is essential. The following methodology provides a self-validating system for assessing the thermal stability of BTTBA.
Objective: To determine the onset temperature of dehydration and the ultimate decomposition temperature of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 1 or similar).[5]
-
High-purity nitrogen (99.999%) or argon gas supply.
-
Microbalance for accurate sample weighing.
-
Alumina or platinum crucibles.
Step-by-Step Protocol:
-
Instrument Calibration: Perform temperature and mass calibrations according to the manufacturer's specifications. This is critical for data accuracy.
-
Sample Preparation:
-
Place an empty TGA crucible on the microbalance and tare.
-
Carefully weigh 3-5 mg of BTTBA powder directly into the crucible. A smaller sample size minimizes thermal gradients within the sample.
-
-
Experimental Setup:
-
Place the sample crucible into the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes. Causality: This step is crucial to create an inert atmosphere, preventing oxidative decomposition which would interfere with the analysis of the intrinsic thermal stability.[5]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Causality: A controlled heating rate ensures thermal equilibrium and produces sharp, well-defined thermal events.[5]
-
-
Data Acquisition: Record mass loss (%) and heat flow (if using a simultaneous TGA/DSC) as a function of temperature.
-
Data Analysis:
-
Plot the mass (%) versus temperature.
-
Calculate the first derivative of the mass loss curve (DTG). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.
-
Determine the onset temperature (Tonset) of the dehydration step.
-
Quantify the percentage of mass loss for the dehydration step and compare it to the theoretical value.
-
Implications for Drug Development and Materials Synthesis
The thermal behavior of BTTBA is not merely academic; it has profound practical consequences.
-
COF/MOF Synthesis: The synthesis of boroxine-linked COFs from BTTBA is a thermally driven process. Knowledge of the dehydration temperature is essential for optimizing reaction conditions. The temperature must be high enough to drive off water and promote covalent bond formation, but remain below the decomposition temperature of the aromatic backbone to maintain the integrity of the framework.[1]
-
Material Stability: For any application of a BTTBA-based material, its operational temperature range is limited by its thermal stability. The high stability of the boroxine network formed after condensation makes these materials suitable for applications that may involve elevated temperatures.
-
Boronic Acids in Pharmaceuticals: While BTTBA itself is primarily a materials science building block, the boronic acid functional group is a key pharmacophore in drugs like Bortezomib.[3] The stability of the C-B bond and the boronic acid moiety under physiological and storage conditions is a critical quality attribute, informed by fundamental thermal stability studies.
Conclusion
The thermal stability of this compound is governed by a well-defined dehydration and condensation process, leading to the formation of a robust boroxine network. This primary thermal event typically occurs in the range of 180-220 °C. The resulting covalent framework exhibits high thermal stability, with the aromatic core remaining intact until much higher temperatures (>400 °C). A thorough understanding and precise characterization of this behavior, primarily through TGA and DSC, are indispensable for the rational design and synthesis of advanced porous materials and for leveraging the unique chemistry of boronic acids in broader applications.
References
Crystalline Structure and Polymorphism of Benzene-1,3,5-triyltriboronic Acid: A Technical Guide to Solid-State Analysis
Abstract: Benzene-1,3,5-triyltriboronic acid (B3BA) is a foundational building block in the rational design of advanced materials, most notably Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] Its rigid, C3-symmetric structure makes it an ideal linker for creating porous, crystalline networks. However, the precise three-dimensional arrangement of B3BA molecules in the solid state—its crystal structure—is the ultimate determinant of its utility and the properties of the resulting materials. Polymorphism, the ability to exist in multiple crystalline forms, can profoundly impact solubility, stability, and reactivity, yet the polymorphic landscape of B3BA remains largely unexplored in public literature.
This technical guide addresses the critical need for a systematic approach to understanding the solid-state chemistry of B3BA. While a definitive, publicly documented single-crystal structure of B3BA is not available, this document serves as an in-depth manual for researchers. It provides the fundamental principles of boronic acid crystallography and a series of field-proven, self-validating protocols to discover, characterize, and control the crystalline forms of this compound.
Fundamental Principles of Boronic Acid Crystallization
The solid-state behavior of this compound is governed by a delicate balance between two primary supramolecular interactions: hydrogen bonding and dehydration to form boroxine anhydrides.
The Role of Hydrogen Bonding
Like their carboxylic acid analogues, boronic acids are potent hydrogen bond donors and acceptors. The two hydroxyl groups on each boron atom can engage in strong O-H···O interactions. In simpler molecules like phenylboronic acid, this leads to the formation of hydrogen-bonded dimers, which then assemble into layered structures.[2] Given its three boronic acid groups, B3BA has the potential to form extensive and highly stable two-dimensional (2D) or three-dimensional (3D) hydrogen-bonded networks. The specific arrangement (or "synthon") of these bonds dictates the crystal packing and, therefore, the polymorphic form.
Boroxine Formation: The Anhydride Alternative
Boronic acids can undergo reversible dehydration, particularly under thermal or vacuum conditions, to form a six-membered cyclic trimer anhydride known as a boroxine.[1] This process eliminates three molecules of water and creates a robust, covalently linked ring. For B3BA, this self-condensation reaction is a competing pathway to hydrogen-bond network formation. The presence of a boroxine-based structure would lead to a dramatically different crystal packing and material properties compared to a hydrogen-bonded polymorph. The equilibrium between the free acid and the boroxine is a critical parameter that can be influenced by solvent, temperature, and the presence of water.
The Imperative of Polymorph Screening
Polymorphism is the existence of a substance in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. These differences, while subtle, can have drastic consequences for a material's physicochemical properties. For a precursor like B3BA, understanding and controlling polymorphism is paramount.
-
Impact on COF/MOF Synthesis: The solubility and dissolution rate of a starting material can affect the kinetics of crystal growth in framework synthesis. Using a metastable, more soluble polymorph could lead to faster nucleation and potentially a different final framework structure or morphology compared to using the most stable, least soluble form.
-
Material Stability: Different polymorphs have different lattice energies and, consequently, different thermodynamic stabilities. An unstable polymorph could unexpectedly convert to a more stable form during storage or processing, altering the material's properties.
-
Intellectual Property: In drug development, novel polymorphic forms of an active pharmaceutical ingredient (API) can be patented, making polymorph screening a critical part of securing intellectual property.
Distinguishing between thermodynamic (most stable) and kinetic (fastest-forming, but potentially metastable) polymorphs is the primary goal of a screening campaign.
A Systematic Workflow for Polymorph Discovery and Characterization
This section presents a comprehensive, multi-tiered strategy for identifying and characterizing the crystalline forms of B3BA. The workflow is designed to be self-validating, where results from one technique inform and confirm the next.
Protocol 3.1: Systematic Crystallization Screening
Objective: To generate a diverse set of crystalline solids under various thermodynamic and kinetic conditions.
Rationale: Polymorph formation is highly sensitive to the crystallization environment. By systematically varying solvents, saturation levels, and temperatures, we can access different regions of the phase diagram, increasing the likelihood of discovering multiple forms.
Methodology:
-
Solvent Selection: Choose a range of at least 12-24 solvents with diverse properties (polarity, hydrogen bonding capability, boiling point). Examples: Toluene, Dioxane, Tetrahydrofuran (THF), Acetone, Acetonitrile, Isopropanol, Methanol, Water.
-
Slow Evaporation:
-
Prepare saturated or near-saturated solutions of B3BA in each solvent at room temperature and an elevated temperature (e.g., 40 °C).
-
Loosely cap the vials and allow the solvent to evaporate slowly over days to weeks. This method favors the formation of the most thermodynamically stable form.
-
-
Cooling Crystallization:
-
Prepare saturated solutions at an elevated temperature (e.g., 60 °C).
-
Cool the solutions to a low temperature (e.g., 4 °C) at different rates (e.g., 1 °C/min vs. crash cooling) to trap kinetic polymorphs.
-
-
Anti-Solvent Addition:
-
Dissolve B3BA in a good solvent (e.g., Dioxane).
-
Slowly add a miscible anti-solvent (e.g., Hexane) until turbidity is observed, then allow it to stand. This rapid change in supersaturation can yield novel forms.
-
-
Vapor Diffusion:
-
Place a concentrated solution of B3BA in a good solvent inside a larger, sealed chamber containing an anti-solvent.
-
Allow the anti-solvent vapor to slowly diffuse into the B3BA solution, inducing crystallization.
-
Protocol 3.2: Primary Characterization by Powder X-Ray Diffraction (PXRD)
Objective: To rapidly identify unique crystalline forms from the screening experiments.
Rationale: PXRD provides a unique "fingerprint" for a specific crystal lattice. Different polymorphs will produce different diffraction patterns. It is the primary tool for high-throughput screening.
Methodology:
-
Sample Preparation: Gently grind a small amount (5-10 mg) of each crystalline solid from Protocol 3.1 to ensure random crystal orientation.
-
Data Acquisition: Analyze the sample on a powder diffractometer, typically scanning over a 2θ range of 2° to 40°.
-
Pattern Comparison: Overlay the diffractograms from all experiments. Each unique pattern corresponds to a potentially new crystalline form. Group identical patterns and assign a form designation (e.g., Form I, Form II).
Protocol 3.3: Definitive Structure Elucidation by Single Crystal X-Ray Diffraction (SCXRD)
Objective: To determine the precise atomic arrangement, unit cell dimensions, and space group of each unique form.
Rationale: While PXRD identifies forms, only SCXRD can provide a definitive solution of the crystal structure, revealing the exact molecular conformation, packing, and hydrogen-bonding motifs.
Methodology:
-
Crystal Selection: From the crystallization experiments that yielded a pure form (as determined by PXRD), identify high-quality single crystals under a microscope. Ideal crystals should be well-formed with sharp edges and no visible defects.
-
Mounting and Data Collection: Mount a suitable crystal (typically 0.1-0.3 mm) on the goniometer of a single-crystal diffractometer. Cool the crystal (e.g., to 100 K) to minimize thermal motion and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or other algorithms to locate the atoms and refine the model to obtain a final, precise crystal structure.
Protocol 3.4: Complementary Analytical Techniques
Objective: To understand the thermal stability, solvent content, and thermodynamic relationships between the identified forms.
Rationale: A combination of techniques provides a complete picture of the solid-state behavior.
-
Differential Scanning Calorimetry (DSC): Heat a sample at a constant rate to measure thermal events like melting, desolvation, or solid-solid phase transitions. This helps establish the relative stability of polymorphs (e.g., via the "heat of transition" rule).
-
Thermogravimetric Analysis (TGA): Heat a sample and measure its change in mass. TGA is essential for identifying and quantifying the presence of solvent molecules, distinguishing between true polymorphs and solvates (pseudo-polymorphs).
-
Solid-State NMR (ssNMR): Provides information about the local chemical environment of atoms (¹³C, ¹¹B). Molecules in different packing arrangements will often have distinct ssNMR spectra, providing another method to fingerprint forms.
Data Interpretation and Management
Once SCXRD data is obtained, it should be summarized in a clear, standardized format. This practice is essential for comparing polymorphs and for publication.
Table 1: Template for Crystallographic Data of B3BA Polymorphs
| Parameter | Form I | Form II | Form III |
| Chemical Formula | C₆H₉B₃O₆ | C₆H₉B₃O₆ | C₆H₉B₃O₆ |
| Formula Weight ( g/mol ) | 209.57 | 209.57 | 209.57 |
| Temperature (K) | 100(2) | 100(2) | 100(2) |
| Crystal System | TBD | TBD | TBD |
| Space Group | TBD | TBD | TBD |
| a (Å) | TBD | TBD | TBD |
| b (Å) | TBD | TBD | TBD |
| c (Å) | TBD | TBD | TBD |
| α (°) | TBD | TBD | TBD |
| β (°) | TBD | TBD | TBD |
| γ (°) | TBD | TBD | TBD |
| Volume (ų) | TBD | TBD | TBD |
| Z (molecules/unit cell) | TBD | TBD | TBD |
| Calculated Density (g/cm³) | TBD | TBD | TBD |
| R-factor (%) | TBD | TBD | TBD |
| CCDC Deposition No. | TBD | TBD | TBD |
TBD = To Be Determined
Authoritative Grounding: It is a standard and expected practice in the scientific community to deposit crystallographic data in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the authoritative database for small-molecule organic and metal-organic crystal structures. Deposition ensures the integrity and accessibility of the data for all researchers.
References
Benzene-1,3,5-triyltriboronic Acid: A Technical Guide for Advanced Research and Development
Introduction
Benzene-1,3,5-triyltriboronic acid (BTTB), CAS Number 89641-21-4, is a pivotal building block in modern materials science and drug development.[1] Its unique C3-symmetric structure, featuring three boronic acid groups positioned at the 1, 3, and 5 positions of a central benzene ring, makes it an exceptional trifunctional linker for creating highly ordered, porous crystalline polymers.[1][2] This guide provides an in-depth overview of BTTB, focusing on its commercial availability, purity standards, quality control protocols, and key applications, tailored for researchers and professionals in the field.
The primary utility of BTTB lies in its ability to undergo self-condensation or co-condensation reactions to form robust, porous networks known as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][3] These materials are at the forefront of innovation in gas storage, separation, catalysis, sensing, and targeted drug delivery.[4][5] The precise geometry of BTTB predefines the topology of the resulting framework, enabling rational design of materials with tunable properties.
Chemical Structure of this compound
Caption: Structure of this compound (C₆H₉B₃O₆).
Commercial Availability and Purity Levels
The successful synthesis of highly crystalline and functional frameworks is critically dependent on the purity of the BTTB precursor. Several reputable chemical suppliers provide BTTB, typically as a white to gray-brown solid powder, with purity levels ranging from 95% to over 98%.[6]
Major Commercial Suppliers
A non-exhaustive list of established suppliers includes:
-
Sigma-Aldrich (Merck): Offers various grades, often with purities around 95%.
-
Alfa Aesar: Provides BTTB with stated purities of 98%.[6]
-
TCI (Tokyo Chemical Industry): Known for high-quality reagents, often supplying purities >98%.
-
Oakwood Chemical: Lists BTTB as part of its portfolio.[7]
-
BLD Pharm: Offers the compound and provides analytical data like NMR and HPLC upon request.[8]
-
ChemicalBook & Echemi: These platforms connect numerous, often China-based, manufacturers offering a range of purities, frequently advertising 97%, 98%, or 99% purity.[2][9][10]
Comparative Data of Commercial Suppliers
| Supplier Platform | Stated Purity Levels | Common Appearance | Notes |
| Sigma-Aldrich | 95% | Solid | Comprehensive safety and handling data available. |
| Alfa Aesar | 98%[6] | Gray-brown solid[6] | Often used in academic research for COF synthesis. |
| Ossila | >98%[1] | White powder[1] | Specializes in materials for electronics and energy applications. |
| ChemicalBook | 98%, 99%[9] | Varies | Aggregator for multiple suppliers, requires vetting of individual vendors. |
Expert Insight: For applications demanding high crystallinity, such as in electronic devices or gas separation membranes, sourcing BTTB with the highest possible purity (>98%) is paramount. Impurities, such as partially deboronated species or inorganic salts from synthesis, can act as crystal growth inhibitors, leading to amorphous or poorly ordered materials. It is a best practice to request a batch-specific Certificate of Analysis (CoA) from the supplier before purchase.[10]
Quality Control and In-House Purity Verification
While suppliers provide a stated purity, independent verification is a cornerstone of robust scientific research. The following protocols are standard for assessing the quality of BTTB.
Recommended Analytical Workflow
Caption: Standard workflow for procurement and quality control of BTTB.
Experimental Protocol 1: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural confirmation and purity assessment.
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of BTTB in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Boronic acids are often poorly soluble in CDCl₃. DMSO-d₆ is preferred as it can solubilize the compound and its hydroxyl protons are readily observable.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
The aromatic protons on the central ring should appear as a sharp singlet. Integration of this peak serves as the reference.
-
The hydroxyl protons of the three B(OH)₂ groups will appear as a broad singlet. Its integration relative to the aromatic signal should be 6:3 (or 2:1).
-
The absence of significant impurity peaks confirms high purity. Common impurities might include starting materials from the synthesis or solvent residues.
-
-
-
¹¹B NMR Spectroscopy:
-
Rationale: ¹¹B NMR is highly sensitive to the coordination environment of the boron atom and is an excellent tool for confirming the presence and integrity of the boronic acid groups.[11]
-
Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analysis: A single, relatively broad peak is expected for the trigonal planar boronic acid. The chemical shift provides confirmation of the boronic acid species.[11]
-
Experimental Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for quantifying purity and detecting non-volatile impurities.
-
System: A reverse-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure protonation of the boronic acids and improve peak shape.
-
Detection: UV detection at a wavelength where the benzene core absorbs (e.g., 254 nm).
-
Sample Preparation: Prepare a standard solution of BTTB in the initial mobile phase composition at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Key Application: Synthesis of Boronate Ester-Linked COFs
BTTB is a foundational monomer for creating 2D and 3D COFs.[4][12] The most common reaction is the condensation with polyol linkers, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), to form boronate ester linkages.[5]
Reaction Pathway
Caption: Condensation of BTTB and HHTP to form a 2D COF.
Experimental Protocol 3: Synthesis of a BTTB-based COF (e.g., COF-5)
This protocol is a representative example of a solvothermal synthesis.
-
Materials:
-
This compound (BTTB)
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Anhydrous solvent mixture (e.g., 1:1 v/v mesitylene/dioxane)
-
-
Procedure:
-
In a Pyrex tube, combine BTTB and HHTP in a 1:1.5 molar ratio. Causality: The stoichiometry is chosen to ensure complete reaction of the trigonal BTTB nodes.
-
Add the anhydrous solvent mixture to the tube. The concentration is critical and often needs optimization.
-
Flash-freeze the tube contents in liquid nitrogen, and evacuate the tube using a Schlenk line.
-
Flame-seal the tube under vacuum. Trustworthiness: This step is crucial to exclude atmospheric water, which can hydrolyze the boronate ester linkages and inhibit crystalline framework formation.
-
Heat the sealed tube in an oven at a specific temperature (e.g., 100-120 °C) for a set period (e.g., 72 hours).
-
After cooling to room temperature, break open the tube and collect the solid product by filtration.
-
Wash the solid sequentially with anhydrous acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.
-
Dry the resulting COF powder under vacuum.
-
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF.
-
Gas Sorption (BET analysis): To measure the surface area and porosity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of boronate ester bonds.
-
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed.
-
Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Recommended storage temperature is often 2-8°C.[8]
Conclusion
This compound is a cornerstone molecule for the bottom-up synthesis of advanced porous materials. The success of research and development efforts hinges on the procurement of high-purity starting material and rigorous in-house quality control. By understanding the supplier landscape and implementing robust analytical verification protocols, researchers can ensure the reproducibility and reliability of their work, paving the way for innovations in fields ranging from clean energy to nanomedicine.
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 7. This compound [oakwoodchemical.com]
- 8. 89641-21-4|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 89641-21-4 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
The Strategic Synthesis and Ascendancy of Benzene-1,3,5-triyltriboronic Acid: A Technical Guide for Advanced Applications
Foreword: A Molecule of Convergent Design
In the landscape of supramolecular chemistry and materials science, few building blocks have demonstrated the elegant convergence of structural simplicity and functional sophistication as Benzene-1,3,5-triyltriboronic acid. Its trifunctional, planar geometry has positioned it as a cornerstone in the rational design of highly ordered porous materials, while the unique reactivity of its boronic acid moieties has opened avenues for innovative applications in drug delivery and diagnostics. This technical guide provides a comprehensive exploration of the historical context, synthesis, characterization, and strategic applications of this pivotal molecule, tailored for researchers, scientists, and professionals in drug development.
Genesis of a Molecular Tripod: Historical Context and Discovery
While the broader class of organoboron compounds has been known since Edward Frankland's synthesis of ethylboronic acid in 1860, the journey to multifunctional arylboronic acids was more gradual. The initial focus of organoboron chemistry was on understanding the fundamental properties and reactions of monofunctional boronic acids.
The conceptual leap towards polyfunctional boronic acids was driven by the burgeoning field of polymer chemistry and the quest for well-defined, cross-linked structures. Although a definitive seminal publication detailing the first synthesis of this compound remains elusive in readily accessible literature, its intellectual origins can be traced to the mid-20th century. During this period, researchers were actively exploring methods for the synthesis of polyaryl compounds. Foundational work in the 1950s and 1960s on the synthesis of benzenediboronic acids laid the groundwork for the creation of their triboronic acid counterpart.
The primary impetus for the synthesis of this compound was the recognition of its potential as a versatile tripodal building block. Its C3 symmetry was identified as ideal for the construction of two-dimensional and three-dimensional polymeric networks with predictable and highly ordered structures. This foresight proved to be instrumental in the later development of Covalent Organic Frameworks (COFs), where this molecule would play a starring role.
The Synthetic Core: From Precursor to Purified Product
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The most common and established route proceeds from the readily available starting material, 1,3,5-tribromobenzene.
Strategic Overview of the Synthesis
The synthesis hinges on the formation of a tri-Grignard reagent from 1,3,5-tribromobenzene, which is then reacted with a borate ester, followed by hydrolysis to yield the final triboronic acid. Each step presents unique challenges and requires specific experimental considerations to ensure success.
Figure 1: A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol
It is imperative that all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent by moisture.
Step 1: Formation of the Tri-Grignard Reagent
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled and flame-dried under a stream of inert gas.
-
Reagent Preparation: Magnesium turnings are placed in the flask. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction.
-
Initiation and Reaction: A solution of 1,3,5-tribromobenzene in anhydrous THF is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction mixture is gently warmed to initiate the formation of the Grignard reagent, evidenced by the disappearance of the iodine color and the onset of a gentle reflux. The remaining 1,3,5-tribromobenzene solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 2-3 hours to ensure complete formation of the tri-Grignard reagent.
Causality Note: The use of anhydrous THF is critical as Grignard reagents are highly reactive towards protic solvents like water. The iodine acts as an activator by etching the passivating oxide layer on the magnesium surface.
Step 2: Borylation
-
Cooling: The reaction mixture containing the tri-Grignard reagent is cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
Borate Ester Addition: A solution of trimethyl borate in anhydrous THF is added dropwise to the cold Grignard solution. This reaction is highly exothermic and slow, controlled addition is crucial to prevent side reactions.
-
Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
Causality Note: The low temperature is necessary to control the reactivity of the Grignard reagent and prevent undesired side reactions, such as the addition of more than one aryl group to the boron center.
Step 3: Hydrolysis and Isolation
-
Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of cold, dilute hydrochloric acid. This step hydrolyzes the borate esters to the corresponding boronic acids.
-
Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
| Parameter | Typical Value | Notes |
| Starting Material | 1,3,5-Tribromobenzene | High purity is recommended. |
| Yield | 40-60% | Highly dependent on reaction conditions. |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents |
Table 1: Summary of key parameters for the synthesis of this compound.
Structural Elucidation and Characterization
The precise structure and purity of this compound are critical for its successful application. A combination of spectroscopic and analytical techniques is employed for its comprehensive characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the three equivalent aromatic protons. The chemical shift will be downfield due to the electron-withdrawing nature of the boronic acid groups. The protons of the -OH groups of the boronic acid will also be visible, often as a broad singlet, and their chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show two signals for the aromatic carbons: one for the carbons bearing the boronic acid groups and another for the unsubstituted carbons.
-
¹¹B NMR: The boron-11 NMR spectrum is a powerful tool for confirming the presence and chemical environment of the boron atoms. It will typically show a single, broad resonance characteristic of a trigonal boronic acid.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid groups (typically a broad band around 3300 cm⁻¹), B-O stretching, and C-B stretching, as well as the characteristic bands for the benzene ring.
Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound. The crystal structure would confirm the planar geometry of the benzene ring and the trigonal planar arrangement around each boron atom. In the solid state, extensive hydrogen bonding between the boronic acid groups is expected, leading to the formation of supramolecular architectures. It is also important to note that boronic acids can readily form cyclic anhydrides (boroxines) upon dehydration, which can also be characterized by X-ray crystallography.
Strategic Applications in Drug Development and Beyond
The unique structural and chemical properties of this compound have made it a valuable tool in various scientific disciplines, with particularly significant contributions to drug development and materials science.
A Cornerstone of Covalent Organic Frameworks (COFs)
This compound was a key enabler in the pioneering synthesis of COFs.[1] Its trifunctional nature allows it to act as a "node" or "vertex" in the construction of extended, porous, and crystalline networks. The reversible formation of boroxine rings through the self-condensation of the boronic acid groups, or boronate esters with diol linkers, provides a self-correcting mechanism that leads to highly ordered structures.[2]
Figure 2: Schematic representation of COF formation using this compound (BTB) as a building block.
These COFs, with their high surface areas and tunable pore sizes, are being actively investigated for applications in gas storage, separation, and catalysis.
Innovations in Drug Delivery and Sensing
The ability of boronic acids to form reversible covalent bonds with diols is the cornerstone of their application in drug delivery and sensing.[3][4][5] This interaction is particularly relevant in biological systems, as many important biomolecules, such as sugars and glycoproteins, contain diol functionalities.
-
Targeted Drug Delivery: Phenylboronic acid-modified nanoparticles have been developed for targeted cancer therapy.[1][6] Sialic acid residues, which are often overexpressed on the surface of cancer cells, contain diol groups that can be recognized by boronic acids. This allows for the selective delivery of therapeutic agents to tumor sites, potentially reducing side effects and improving treatment efficacy.[7] Polyboronic acids, by virtue of their multivalent interactions, can exhibit enhanced binding affinity and selectivity for these targets.
-
Stimuli-Responsive Systems: The pH-dependent nature of the boronic acid-diol interaction allows for the design of "smart" drug delivery systems.[8] At physiological pH, a drug can be bound to a boronic acid-functionalized carrier. In the more acidic microenvironment of a tumor or within the endosomes of a cell, the equilibrium can shift, leading to the release of the drug.
-
Glucose Sensing: The reversible binding of boronic acids to glucose has been extensively explored for the development of glucose sensors for diabetes management. While monofunctional boronic acids are commonly used, polyboronic acid platforms offer the potential for more complex and responsive sensor designs.
Future Perspectives
This compound, from its conceptual origins in the mid-20th century to its current status as a key molecular building block, exemplifies the power of rational molecular design. Its journey is far from over. Future research will likely focus on the development of more efficient and scalable synthetic routes, the exploration of new types of COFs and other porous materials with tailored properties, and the design of increasingly sophisticated drug delivery and diagnostic systems that leverage the unique reactivity of its three boronic acid groups. As our understanding of supramolecular chemistry and nanomedicine continues to grow, the applications of this versatile molecular tripod are poised to expand into new and exciting territories.
References
- 1. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. hurawalhi.com [hurawalhi.com]
- 3. Stimuli-Responsive Boron-Based Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenol-Boronic surface functionalization of gold nanoparticles; to induce ROS damage while inhibiting the survival mechanisms of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Covalent Organic Frameworks Using Benzene-1,3,5-triyltriboronic Acid
Introduction: The Architectural Significance of Benzene-1,3,5-triyltriboronic Acid in COF Chemistry
Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers, distinguished by their pre-designable structures, high surface areas, and tunable functionalities.[1] At the heart of COF synthesis is the strategic selection of molecular building blocks, or linkers, which dictate the topology and properties of the resulting framework. This compound (B3BA), a C3-symmetric organic linker, stands as a foundational building block in the construction of 2D COFs. Its three boronic acid groups, positioned at 120-degree intervals on a central phenyl ring, enable the formation of robust, porous networks through highly reversible condensation reactions.[2][3]
This guide provides an in-depth exploration of B3BA's application in COF synthesis, focusing on the two primary linkage chemistries: boroxine and boronate ester formation. We will detail the underlying chemical principles, provide field-proven experimental protocols for both solvothermal and microwave-assisted synthesis, and outline the essential characterization techniques required to validate the successful formation of these remarkable materials.
Part 1: Foundational Linkage Chemistries
The utility of B3BA in COF synthesis stems from the dynamic covalent chemistry of boronic acids. This chemistry allows for "error-correction" during the polymerization process, which is critical for achieving the high degree of crystallinity that defines COFs.[4]
Boroxine Formation: Self-Condensation
The simplest application of B3BA is its self-condensation to form a boroxine-linked COF. This reaction involves the intermolecular dehydration of three boronic acid moieties to form a stable, six-membered B₃O₃ ring.[5] This process connects the B3BA monomers into a porous, 2D hexagonal sheet.
Mechanism Insight: The formation of the boroxine ring is a reversible dehydration reaction.[5] The process is typically driven forward by removing water from the system, often achieved by carrying out the reaction at elevated temperatures in a sealed vessel. The reversibility of this bond formation allows for the dissolution and reformation of mismatched connections, ultimately leading to a thermodynamically stable, crystalline product.
Boronate Ester Formation: Co-condensation with Polyols
To create COFs with larger pores and different chemical functionalities, B3BA can be co-condensed with complementary multitopic linkers, typically polyols (compounds with multiple hydroxyl groups). The most common partner for C3-symmetric linkers like B3BA is the C6-symmetric 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). The reaction between a boronic acid and a diol forms a five-membered boronate ester ring.[6]
Mechanism Insight: The formation of boronate esters is also a reversible condensation reaction. This reaction can be catalyzed by Lewis acids or Brønsted acids, which activate the boronic acid for nucleophilic attack by the hydroxyl groups of the polyol.[6][7] The choice of solvent and the presence of a catalyst can significantly influence the reaction kinetics and the quality of the resulting COF.[8][9]
Part 2: Synthesis Protocols and Methodologies
The successful synthesis of crystalline, porous COFs requires careful control over reaction conditions. Solvothermal and microwave-assisted methods are the most common and effective approaches.
Solvothermal Synthesis: The Standard for High Crystallinity
Solvothermal synthesis involves heating the reactants in a sealed vessel at a temperature above the solvent's boiling point. The resulting pressure and temperature facilitate the reversible condensation reactions, promoting the growth of highly crystalline COF powders.[10][11]
This protocol details the synthesis of a 2D COF through the self-condensation of this compound.
Materials:
-
This compound (B3BA, >98% purity)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Mesitylene
-
Anhydrous Acetone
-
Pyrex tube (heavy-walled, ~10 mm outer diameter)
Procedure:
-
Reactant Preparation: Add 42.0 mg (0.20 mmol) of this compound to a Pyrex tube.
-
Solvent Addition: Add 1.0 mL of anhydrous mesitylene and 1.0 mL of anhydrous 1,4-dioxane to the tube. The 1:1 (v/v) mixture is crucial; mesitylene's high boiling point provides the necessary temperature, while dioxane aids in monomer solubility and moderates the reaction rate.[10][12]
-
Degassing (Critical Step): Attach the Pyrex tube to a vacuum line. Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved gases, particularly oxygen and water, which can interfere with the reaction and degrade the product.
-
Freeze the solvent mixture by immersing the tube in liquid nitrogen until fully solid.
-
Apply a high vacuum (<50 mTorr) for 10-15 minutes.
-
Close the valve to the vacuum pump and thaw the mixture at room temperature.
-
Repeat this cycle two more times.
-
-
Sealing: After the final thaw cycle, while the tube is still under vacuum, use a high-temperature torch to carefully seal the tube, creating an ampoule approximately 15-20 cm in length.
-
Reaction: Place the sealed ampoule in a preheated oven at 120 °C for 72 hours. A white precipitate will form during this time.
-
Work-up and Purification:
-
After 72 hours, remove the ampoule from the oven and allow it to cool completely to room temperature.
-
Carefully open the ampoule. Collect the solid product by filtration or centrifugation.
-
Wash the solid extensively with anhydrous acetone (3 x 30 mL) to remove any unreacted monomer and residual solvent.
-
Dry the purified white powder under vacuum at 80-100 °C overnight.
-
This protocol describes the co-condensation of B3BA and HHTP to form a COF with a hexagonal pore structure.
Materials:
-
This compound (B3BA)
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Mesitylene
-
Anhydrous Acetone
-
Pyrex tube
Procedure:
-
Reactant Preparation: In a Pyrex tube, combine B3BA (21.0 mg, 0.10 mmol) and HHTP (32.4 mg, 0.10 mmol). A 1:1 molar ratio of the C3 and C2 symmetric linkers is used to achieve the desired hexagonal topology.
-
Solvent Addition: Add 1.0 mL of anhydrous mesitylene and 1.0 mL of anhydrous 1,4-dioxane.
-
Degassing and Sealing: Follow the identical freeze-pump-thaw and sealing procedure as described in Protocol 1.
-
Reaction: Heat the sealed ampoule in a preheated oven at 120 °C for 72 hours. A dark-colored powder (typically gray, purple, or black) should form.
-
Work-up and Purification: Follow the identical work-up, washing, and drying procedure as described in Protocol 1.
Experimental Causality: Solvent Selection The choice of a binary solvent system like mesitylene/dioxane is a cornerstone of successful solvothermal COF synthesis.[10] Mesitylene, with its high boiling point (165 °C), allows the reaction to be conducted at a high temperature (e.g., 120 °C) under pressure, which facilitates the reversible bond formation necessary for high crystallinity. Dioxane serves as a better solvent for the monomers, ensuring they are in solution to react, but it also acts as a modulator, slowing down the initial precipitation and allowing for more ordered crystal growth.[12]
Microwave-Assisted Synthesis: A Route to Rapid Synthesis
Microwave-assisted synthesis offers a significant acceleration of COF formation, reducing reaction times from days to minutes or hours.[13] The direct heating of the solvent and reactants by microwaves leads to rapid, uniform temperature increases, which can enhance reaction rates and sometimes lead to materials with different morphologies.
Materials:
-
This compound (B3BA)
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Mesitylene
-
Anhydrous Acetone
-
Microwave reaction vessel (10 mL) with stirrer bar
Procedure:
-
Reactant Preparation: In a microwave reaction vessel, combine B3BA (21.0 mg, 0.10 mmol) and HHTP (32.4 mg, 0.10 mmol).
-
Solvent Addition: Add 1.5 mL of anhydrous mesitylene and 1.5 mL of anhydrous 1,4-dioxane.
-
Reaction Setup: Seal the vessel and place it in the cavity of a scientific microwave reactor.
-
Microwave Irradiation: Heat the mixture to 120 °C with stirring and hold for 60 minutes.
-
Work-up and Purification:
-
After the reaction, allow the vessel to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash thoroughly with anhydrous acetone (3 x 20 mL).
-
Microwave-Assisted Extraction: For enhanced purification, resuspend the solid in 20 mL of fresh acetone in a microwave vessel and heat to 60 °C for 20 minutes. Repeat this extraction process twice to ensure complete removal of trapped impurities.
-
Dry the final product under vacuum at 80-100 °C overnight.
-
Part 3: Characterization and Validation
Rigorous characterization is essential to confirm the successful synthesis of a crystalline, porous COF. The primary techniques are Powder X-ray Diffraction (PXRD) for crystallinity and gas sorption analysis for porosity.
Powder X-ray Diffraction (PXRD)
PXRD is the definitive method for confirming the long-range crystalline order of a COF. A successful synthesis will yield a diffraction pattern with distinct, sharp peaks at specific 2θ angles, which correspond to the repeating crystallographic planes of the framework.
-
Sample Preparation:
-
Take a small amount (~10-20 mg) of the dried COF powder.
-
Gently grind the powder with a mortar and pestle to ensure a fine, homogenous particle size. This minimizes preferred orientation effects in the data.[14]
-
Mount the fine powder onto a low-background sample holder (e.g., a zero-diffraction silicon plate). Ensure the sample surface is flat and level with the surface of the holder.[10][12]
-
-
Data Acquisition:
-
Collect the PXRD pattern using a diffractometer, typically with Cu Kα radiation (λ = 1.54 Å).
-
Scan a 2θ range from 2° to 40° with a step size of ~0.02°.
-
-
Data Interpretation:
-
Compare the experimental pattern to a simulated pattern based on the expected crystal structure (e.g., an eclipsed AA or staggered AB stacking model).
-
The presence of a strong, low-angle peak (typically between 2θ = 3° and 7°) is characteristic of the (100) plane and is the primary indicator of an ordered porous network.[13] Higher-order reflections confirm the long-range crystallinity.
-
| COF Type | Linkers | Expected (100) Peak (2θ) | Expected BET Surface Area (m²/g) |
| Boroxine COF | B3BA | ~4.6° | 600 - 1000 |
| Boronate Ester COF | B3BA + HHTP | ~3.5° | 1500 - 2500 |
Note: Exact peak positions and surface areas can vary based on synthesis conditions, activation effectiveness, and stacking arrangement.
Porosity and Surface Area Analysis (BET)
Nitrogen sorption analysis at 77 K is used to determine the specific surface area (calculated using the Brunauer-Emmett-Teller, BET, model) and pore size distribution of the COF. A high surface area is proof of an accessible, porous internal structure.[15]
-
Sample Activation (Critical Step):
-
Place 50-100 mg of the purified COF powder into a pre-weighed analysis tube.
-
Attach the tube to the degassing port of a gas sorption analyzer.
-
Heat the sample under a high vacuum (<10⁻⁵ Torr) at a set temperature (typically 120-150 °C) for at least 12 hours. This "activation" step is crucial to remove all trapped solvent and guest molecules from the pores.[8] Incomplete activation is a common cause of low measured surface areas.
-
-
Analysis:
-
After activation, weigh the tube again to get the precise mass of the activated sample.
-
Transfer the tube to the analysis port of the instrument.
-
Perform a nitrogen adsorption-desorption measurement at 77 K.
-
-
Data Interpretation:
-
The shape of the resulting isotherm provides information about the pore structure. For COFs, a Type I isotherm is expected, characterized by a sharp uptake at low relative pressures (P/P₀ < 0.1), which is indicative of a microporous material.[16]
-
Calculate the specific surface area using the BET equation within the appropriate relative pressure range (typically 0.05 < P/P₀ < 0.3).
-
Part 4: Visualizing the Process
Diagrams can clarify the complex relationships in COF synthesis.
Caption: Key condensation reactions involving B3BA.
Caption: A streamlined workflow for COF synthesis.
Conclusion
This compound is a versatile and powerful building block for the construction of highly ordered, porous Covalent Organic Frameworks. By leveraging the principles of dynamic covalent chemistry, researchers can employ solvothermal or microwave-assisted methods to reliably synthesize both boroxine and boronate ester-linked COFs. The successful outcome of these syntheses hinges on meticulous experimental execution, particularly in the purification and activation stages. The protocols and insights provided in this guide offer a robust framework for researchers and professionals aiming to harness the potential of B3BA-based COFs for applications ranging from gas storage and separation to catalysis and advanced materials development.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. mcgill.ca [mcgill.ca]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 13. openreview.net [openreview.net]
- 14. Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzene-1,3,5-triyltriboronic Acid for Advanced Metal-Organic Frameworks
Introduction: The Unique Potential of Benzene-1,3,5-triyltriboronic Acid in MOF Chemistry
This compound (H6BTA) is a distinctive trigonal organic linker that offers a unique combination of structural rigidity and versatile reactivity for the construction of Metal-Organic Frameworks (MOFs). Unlike its more common carboxylate analogue, trimesic acid, H6BTA introduces boronic acid moieties as the points of coordination with metal centers. This substitution imparts specific properties to the resulting MOFs, making them highly attractive for specialized applications, particularly in the realm of drug development. The boronic acid groups can form robust boronate ester linkages, offering a different coordination chemistry compared to carboxylate-based MOFs.[1][2][3] This unique reactivity allows for the design of MOFs with tailored properties, including stimuli-responsive behavior.[4]
The C3 symmetry of the H6BTA linker promotes the formation of highly ordered, porous crystalline structures.[3] The boronic acid functionalities are not only crucial for the framework's structural integrity but also serve as active sites for targeted interactions. Boronic acids are known to form reversible covalent bonds with cis-diol-containing molecules, such as sialic acids, which are often overexpressed on the surface of cancer cells.[4][5] This inherent targeting capability makes H6BTA-based MOFs exceptionally promising candidates for the development of advanced drug delivery systems.
This guide provides a comprehensive overview of the application of H6BTA as a linker in MOF synthesis, with a focus on its potential in drug delivery. We present detailed protocols for the synthesis and characterization of H6BTA-based MOFs, as well as for their evaluation as drug carriers.
Diagram: Structure and Connectivity of the H6BTA Linker
Caption: Structure of the H6BTA linker and its coordination with metal nodes.
Synthesis of H6BTA-Based MOFs: Model Protocols
The synthesis of H6BTA-based MOFs can be achieved through solvothermal or hydrothermal methods.[6][7][8] The choice of metal precursor and reaction conditions will significantly influence the resulting MOF's topology and properties. Here, we provide model protocols for the synthesis of a copper-based and a zinc-based H6BTA MOF. These protocols are based on established methods for similar poly-functional linkers and should be considered as starting points for optimization.[9][10]
Protocol 1: Solvothermal Synthesis of a Copper-H6BTA MOF (Hypothetical Cu-H6BTA)
This protocol describes a solvothermal method for the synthesis of a hypothetical copper-based MOF using H6BTA. The reaction is carried out in a sealed vessel at elevated temperature and pressure.[6][11]
Materials:
-
This compound (H6BTA)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 21.0 mg (0.1 mmol) of this compound in 5 mL of DMF. In a separate vial, dissolve 72.5 mg (0.3 mmol) of Copper(II) nitrate trihydrate in 5 mL of ethanol.
-
Mixing and Sonication: Combine the two solutions in a single vial. The molar ratio of H6BTA to Cu(II) is 1:3. Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Solvothermal Reaction: Tightly cap the vial (or seal the autoclave) and place it in an oven preheated to 80°C. Maintain the reaction for 24 hours.
-
Isolation and Washing: After the reaction, allow the vessel to cool to room temperature. A crystalline precipitate should be visible. Isolate the solid product by centrifugation at 8000 rpm for 10 minutes.
-
Solvent Exchange: Decant the supernatant and wash the solid with fresh DMF (3 x 10 mL), followed by methanol (3 x 10 mL). After each wash, centrifuge and decant the supernatant. This step is crucial to remove unreacted precursors and solvent molecules from the pores.
-
Activation: After the final wash, dry the product under vacuum at 120°C for 12 hours. This activation step removes the solvent molecules from the pores, making the MOF ready for characterization and application.
Diagram: Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a Cu-H6BTA MOF.
Protocol 2: Hydrothermal Synthesis of a Zinc-H6BTA MOF (Hypothetical Zn-H6BTA)
This protocol outlines a hydrothermal synthesis approach for a hypothetical zinc-based H6BTA MOF. This method utilizes water as a solvent, which can be advantageous for certain applications due to its green nature.[7][8]
Materials:
-
This compound (H6BTA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Deionized water
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
Procedure:
-
Precursor Solution: In a Teflon liner for a 23 mL autoclave, dissolve 21.0 mg (0.1 mmol) of this compound and 89.2 mg (0.3 mmol) of Zinc nitrate hexahydrate in a solvent mixture of 10 mL of DMF and 5 mL of deionized water.
-
Hydrothermal Reaction: Seal the autoclave and place it in an oven. Heat to 100°C for 48 hours.
-
Isolation and Washing: After cooling to room temperature, collect the crystalline product by centrifugation. Wash the product thoroughly with DMF (3 x 10 mL) and then with deionized water (3 x 10 mL).
-
Activation: Dry the final product in a vacuum oven at 150°C for 12 hours to remove residual solvent and water molecules from the pores.
Characterization of H6BTA-Based MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Table 1: Key Characterization Techniques and Expected Results
| Technique | Purpose | Expected Results for H6BTA-MOFs |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | Sharp, well-defined peaks in the diffraction pattern indicate a highly crystalline structure. The peak positions are unique to the specific MOF topology. For a hypothetical Cu-H6BTA, one might expect characteristic peaks at low 2θ angles, similar to other copper-based MOFs.[2][3][12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the coordination of the linker to the metal centers. | Disappearance or significant shift of the B-O-H stretching and bending vibrations from the free H6BTA linker. Appearance of new bands corresponding to the B-O-metal coordination. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF. | A weight loss step at lower temperatures corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework. A final sharp weight loss at higher temperatures indicates the decomposition of the framework. |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | To determine the specific surface area and pore volume of the MOF. | A type I isotherm is expected for microporous materials. The BET surface area for H6BTA-MOFs is anticipated to be in the range of 500-1500 m²/g, with a pore volume of 0.3-0.8 cm³/g, depending on the specific structure.[13][14][15] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | The images should reveal well-defined crystal morphologies, such as cubic, octahedral, or rod-like shapes, depending on the synthesis conditions. |
Application in Drug Delivery: Doxorubicin Loading and Release
The boronic acid functionalities of H6BTA-MOFs make them particularly suitable for pH-responsive drug delivery.[4][16] Here, we provide a protocol for the loading of the anticancer drug doxorubicin (DOX) and its subsequent pH-triggered release.
Protocol 3: Doxorubicin (DOX) Loading into H6BTA-MOF
This protocol is based on the encapsulation of DOX within the pores of the MOF through diffusion and host-guest interactions.[17][18][19]
Materials:
-
Activated H6BTA-MOF (Cu-H6BTA or Zn-H6BTA)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Centrifuge
-
UV-Vis spectrophotometer
-
Shaker or rotator
Procedure:
-
DOX Solution Preparation: Prepare a 1 mg/mL stock solution of DOX·HCl in deionized water.
-
Loading Procedure: Disperse 10 mg of the activated H6BTA-MOF in 5 mL of the DOX solution.
-
Incubation: Gently shake the suspension at room temperature for 24 hours in the dark to allow for maximum drug loading.
-
Isolation of DOX-loaded MOF: Centrifuge the suspension at 10,000 rpm for 15 minutes.
-
Quantification of Loaded DOX: Carefully collect the supernatant and measure its absorbance at 480 nm using a UV-Vis spectrophotometer. The amount of DOX loaded into the MOF can be calculated by subtracting the amount of DOX remaining in the supernatant from the initial amount. The loading efficiency and capacity can be calculated using the following equations:
-
Loading Efficiency (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Initial mass of DOX] x 100
-
Loading Capacity (wt%) = [Mass of loaded DOX / Mass of MOF] x 100
-
-
Washing and Drying: Wash the DOX-loaded MOF pellet with deionized water (2 x 5 mL) to remove any surface-adsorbed drug. Dry the final product under vacuum at room temperature.
Protocol 4: pH-Responsive In Vitro DOX Release Study
This protocol evaluates the release of DOX from the H6BTA-MOF at physiological pH (7.4) and a mildly acidic pH (5.5), simulating the tumor microenvironment.[16][20]
Materials:
-
DOX-loaded H6BTA-MOF
-
Phosphate-buffered saline (PBS) solutions at pH 7.4 and pH 5.5
Equipment:
-
Thermostatic shaker
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Release Setup: Disperse 5 mg of the DOX-loaded H6BTA-MOF in 10 mL of PBS (either pH 7.4 or pH 5.5) in a sealed container.
-
Incubation: Place the container in a thermostatic shaker at 37°C.
-
Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with 1 mL of fresh PBS of the same pH to maintain a constant volume.
-
Quantification of Released DOX: Centrifuge the collected aliquots to remove any suspended MOF particles. Measure the absorbance of the supernatant at 480 nm to determine the concentration of released DOX.
-
Data Analysis: Calculate the cumulative percentage of DOX released at each time point. Plot the cumulative release percentage against time for both pH conditions to visualize the release profile. A significantly higher release rate at pH 5.5 compared to pH 7.4 would demonstrate the pH-responsive nature of the drug delivery system.
Diagram: Drug Loading and Release Workflow
Caption: Workflow for doxorubicin loading and pH-responsive release.
Biocompatibility Assessment
For any material intended for drug delivery, assessing its biocompatibility is paramount. An initial in vitro cytotoxicity assay is a crucial first step.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
H6BTA-MOF
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Normal cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
MOF Treatment: Prepare a series of concentrations of the H6BTA-MOF dispersed in the cell culture medium. Remove the old medium from the wells and add 100 µL of the MOF suspensions at different concentrations. Include a control group with only the medium.
-
Incubation: Incubate the cells with the MOF for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. A dose-dependent decrease in cell viability would indicate cytotoxicity. Comparing the results between cancer and normal cell lines can provide insights into the selective toxicity of the MOF.[5][21][22][23]
Conclusion and Future Perspectives
This compound stands out as a highly promising linker for the design of functional MOFs with significant potential in drug delivery. Its unique boronic acid functionalities enable the construction of stimuli-responsive systems capable of targeted drug release. The protocols provided in this guide offer a foundational framework for researchers to synthesize, characterize, and evaluate H6BTA-based MOFs for biomedical applications. Further research should focus on optimizing the synthesis of these MOFs to achieve high stability and porosity, and on exploring their efficacy in more complex biological systems, including in vivo models. The inherent properties of H6BTA, combined with the versatility of MOF chemistry, pave the way for the development of next-generation drug delivery platforms with enhanced therapeutic efficacy and reduced side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijfmr.com [ijfmr.com]
- 7. A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A fast and simple procedure for the synthesis of a zinc and 1,4-benzene dicarboxylic acid metal–organic framework and its evaluation as a sorbent for dispersive micro solid phase extraction of pesticide residues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ikm.org.my [ikm.org.my]
- 10. researchgate.net [researchgate.net]
- 11. Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. covalentmetrology.com [covalentmetrology.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Doxorubicin-Loaded Metal-Organic Framework Nanoparticles as Acid-Activatable Hydroxyl Radical Nanogenerators for Enhanced Chemo/Chemodynamic Synergistic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly Efficient Encapsulation of Doxorubicin Hydrochloride in Metal-Organic Frameworks for Synergistic Chemotherapy and Chemodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Benzene-1,3,5-triyltriboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Trifunctional Hub for Advanced Material Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this powerful transformation lies the palladium-catalyzed reaction between an organoboron compound and an organohalide.[2] While traditionally employed for the synthesis of biaryls and other discrete molecules, the Suzuki-Miyaura reaction has evolved into a pivotal tool for the construction of complex macromolecular architectures.
Benzene-1,3,5-triyltriboronic acid, a trifunctional organoboron reagent, has emerged as a critical building block in the synthesis of advanced materials such as covalent organic frameworks (COFs) and porous aromatic frameworks (PAFs).[3][4] Its C3-symmetric structure allows for the creation of highly ordered, two-dimensional and three-dimensional polymeric networks with tunable porosity and functionality. These materials are at the forefront of innovation in gas storage, catalysis, sensing, and biomedical applications.
This technical guide provides a comprehensive overview of the application of this compound in Suzuki coupling polymerization reactions, offering detailed experimental protocols, insights into reaction optimization, and troubleshooting strategies.
The Causality Behind Experimental Choices: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-limiting step, and its efficiency is influenced by the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the aryl halide.[1]
The subsequent transmetalation step involves the transfer of the organic moiety from the boronic acid to the palladium(II) center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction outcome.
Finally, reductive elimination from the palladium(II) complex yields the desired C-C coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Experimental Protocol: Synthesis of a Porous Aromatic Framework via Suzuki Coupling Polymerization
This protocol details a representative procedure for the synthesis of a porous aromatic framework (PAF) through the Suzuki coupling polymerization of this compound and a dihaloarene, such as 1,4-dibromobenzene.
Materials:
-
This compound
-
1,4-Dibromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Chloroform
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask (or a three-necked round-bottom flask)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas line (with bubbler)
-
Soxhlet extraction apparatus
-
Vacuum filtration setup
-
Freeze-dryer or vacuum oven
Step-by-Step Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 1.0 equiv) and 1,4-dibromobenzene (e.g., 0.3 mmol, 1.5 equiv).
-
Add potassium carbonate (e.g., 2.0 mmol, 10 equiv).
-
The flask is then sealed with a rubber septum, and the atmosphere is evacuated and backfilled with high-purity nitrogen or argon three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.02 mmol, 10 mol%).
-
A degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) is then added via a syringe. The solvent should be thoroughly degassed prior to use by bubbling with nitrogen or argon for at least 30 minutes.
-
-
Reaction Execution:
-
The reaction mixture is heated to reflux (typically 90-100 °C) under the inert atmosphere with vigorous stirring.
-
The reaction is allowed to proceed for 48-72 hours. The formation of a solid precipitate is typically observed as the polymerization progresses.
-
-
Workup and Product Isolation:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid product is collected by vacuum filtration and washed sequentially with copious amounts of water, methanol, acetone, and chloroform to remove any unreacted monomers, catalyst residues, and inorganic salts.
-
-
Purification:
-
For rigorous purification, the crude product is subjected to Soxhlet extraction with methanol for 24 hours, followed by acetone for another 24 hours.
-
The purified polymer is then dried under vacuum or by freeze-drying to yield the porous aromatic framework as a fine powder.
-
Figure 2: Experimental workflow for the synthesis of a Porous Aromatic Framework.
Data Presentation: Optimizing Reaction Parameters
The success of the Suzuki coupling polymerization is highly dependent on the careful optimization of several key parameters. The following table summarizes the influence of these parameters on the reaction outcome.
| Parameter | Typical Range/Options | Rationale and Field-Proven Insights |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings due to its commercial availability and ease of handling. For more challenging substrates, a combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can enhance catalytic activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid.[2] K₂CO₃ is a commonly used and effective base. For less reactive aryl halides, stronger bases like Cs₂CO₃ or K₃PO₄ may be required to facilitate the transmetalation step. |
| Solvent | Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is often employed. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the transmetalation. Anhydrous conditions may be necessary for substrates prone to protodeboronation. |
| Stoichiometry | 1:1.5 (Boronic Acid:Halide) | A slight excess of the dihaloarene is often used to ensure complete reaction of the trifunctional boronic acid and to promote the formation of a high-molecular-weight polymer. Precise stoichiometric control is critical to achieving the desired network structure. |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate, particularly the oxidative addition of less reactive aryl chlorides. However, excessively high temperatures can lead to catalyst decomposition and side reactions. |
| Reaction Time | 24 - 72 hours | Polymerization reactions typically require longer reaction times to achieve high molecular weights and well-formed network structures compared to small molecule synthesis. |
Troubleshooting and Scientific Integrity
A self-validating protocol anticipates potential challenges. Here are common issues encountered in Suzuki coupling polymerizations with this compound and their solutions:
-
Low Yield or Incomplete Polymerization:
-
Cause: Inefficient catalyst, insufficient base, or low reaction temperature.
-
Solution: Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand). Use a stronger base or increase the reaction temperature. Ensure all reagents are pure and solvents are anhydrous.
-
-
Formation of Insoluble, Amorphous Material:
-
Cause: Uncontrolled, rapid polymerization leading to a disordered network.
-
Solution: Adjust the stoichiometry of the monomers. A slower addition of one of the monomers can sometimes lead to more ordered structures. Lowering the reaction temperature may also help.
-
-
Protodeboronation:
-
Cause: Cleavage of the C-B bond by protons, leading to the formation of benzene from the triboronic acid. This is more prevalent with electron-deficient boronic acids and under harsh basic conditions.
-
Solution: Use milder bases like KF or NaHCO₃. Employ anhydrous reaction conditions. Protecting the boronic acid as a boronate ester (e.g., pinacol ester) can also mitigate this side reaction.
-
Characterization of the Resulting Porous Organic Polymers
The successful synthesis of the desired porous organic polymer can be confirmed through a variety of characterization techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the polymeric structure and the disappearance of characteristic vibrational bands of the starting materials (e.g., C-Br stretching).
-
Powder X-ray Diffraction (PXRD): To assess the crystallinity and long-range order of the polymer network. Amorphous materials will show broad peaks, while crystalline COFs will exhibit sharp diffraction peaks.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized polymer.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area and pore size distribution of the porous material, which are critical parameters for applications in gas storage and catalysis.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound is a powerful and versatile method for the synthesis of highly ordered, porous organic polymers and covalent organic frameworks. By understanding the underlying reaction mechanism and carefully optimizing the experimental parameters, researchers can design and construct novel materials with tailored properties for a wide range of applications. This guide provides a solid foundation for scientists and professionals to explore the exciting possibilities offered by this trifunctional building block in the realm of advanced materials and drug development.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. ossila.com [ossila.com]
- 4. Facile Synthesis of Ultrastable Porous Aromatic Frameworks by Suzuki-Miyaura Coupling Reaction for Adsorption Removal of Organic Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boronate Esterification of Benzene-1,3,5-triyltriboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the boronate esterification of Benzene-1,3,5-triyltriboronic acid (BTTB). This document offers an in-depth exploration of the fundamental principles, detailed experimental protocols, and practical applications of the resulting tris(boronate esters). The methodologies described herein are designed to be robust and reproducible, equipping researchers with the necessary knowledge to successfully synthesize and utilize these versatile molecular building blocks.
Introduction: The Significance of this compound and its Esters
This compound is a trifunctional organoboron compound that has garnered significant attention as a versatile building block in supramolecular chemistry, materials science, and medicinal chemistry.[1] Its three boronic acid moieties, arranged in a C3-symmetric fashion, provide a unique platform for the construction of complex, well-defined architectures.
The conversion of the boronic acid groups into boronate esters is a crucial derivatization that enhances the compound's utility. Boronate esters are generally more stable, less polar, and easier to handle than their corresponding boronic acids.[2] This transformation is typically achieved through a condensation reaction with a 1,2- or 1,3-diol. The resulting cyclic boronate esters are key components in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), where they serve as rigid and geometrically defined linkers.[1] Beyond framework materials, discrete tris(boronate esters) of BTTB are valuable intermediates in organic synthesis and have potential applications in drug delivery and sensing.
This guide will delve into the primary methods for the boronate esterification of BTTB, with a focus on providing not just procedural steps, but also the underlying chemical principles that govern these transformations.
Core Principles of Boronate Esterification
The formation of a boronate ester from a boronic acid and a diol is a reversible condensation reaction that produces water as a byproduct. To drive the reaction to completion and achieve high yields of the desired ester, it is essential to remove this water from the reaction mixture. The two most common strategies to achieve this are:
-
Azeotropic Dehydration: This method involves refluxing the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene. A Dean-Stark apparatus is used to physically separate the water from the reaction mixture as it is formed, thus shifting the equilibrium towards the product side.[3][4][5]
-
Use of Dehydrating Agents: Anhydrous chemical agents, such as magnesium sulfate (MgSO₄) or molecular sieves, can be added directly to the reaction mixture to sequester the water as it is produced.[6] This method is often simpler to execute as it does not require specialized glassware.
The choice between these methods often depends on the scale of the reaction, the boiling point of the solvent, and the sensitivity of the reactants to the reaction conditions.
Method 1: Azeotropic Dehydration using a Dean-Stark Apparatus
This method is highly effective for driving the esterification to completion and is particularly well-suited for larger-scale syntheses.
Causality of Experimental Choices:
-
Solvent Selection (Toluene): Toluene is a common choice as it forms a low-boiling azeotrope with water (85°C), allowing for the efficient removal of water at a temperature that is suitable for many esterification reactions. Its higher boiling point compared to other azeotropic solvents like benzene also allows for a wider operational temperature range.
-
Stoichiometry (Slight Excess of Diol): Using a slight excess of the diol (typically 3.1-3.3 equivalents for BTTB) can help to ensure the complete conversion of all three boronic acid groups.
-
Reaction Monitoring: The progress of the reaction can be visually monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically considered complete when no more water is being collected.
Experimental Workflow Diagram
Caption: Workflow for boronate esterification using a Dean-Stark apparatus.
Detailed Protocol: Synthesis of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Materials:
-
This compound (BTTB) (1.00 g, 4.77 mmol)
-
Pinacol (1.75 g, 14.8 mmol, 3.1 eq.)
-
Toluene (100 mL)
-
Dean-Stark apparatus, reflux condenser, and appropriate round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound and pinacol.
-
Add toluene to the flask.
-
Assemble the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring.
-
Continue to reflux until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.
Expected Yield: >90%
Analytical Validation:
-
¹H NMR (CDCl₃): δ 8.55 (s, 3H, Ar-H), 1.35 (s, 36H, -C(CH₃)₂)
-
¹³C NMR (CDCl₃): δ 138.0, 130.0 (C-B), 84.0, 25.0
-
¹¹B NMR (CDCl₃): δ 31 (broad singlet)
Method 2: Dehydration with a Chemical Agent
This method is often more convenient for smaller-scale reactions and for screening different diols, as it requires a simpler experimental setup.
Causality of Experimental Choices:
-
Dehydrating Agent (Anhydrous MgSO₄): Magnesium sulfate is an inexpensive and effective drying agent that does not typically interfere with the reaction. It is easily removed by filtration at the end of the reaction.
-
Solvent (Anhydrous THF or Dichloromethane): These solvents are good at dissolving the reactants and are relatively inert. It is crucial to use anhydrous solvents to avoid introducing water, which would counteract the effect of the dehydrating agent.
-
Reaction Temperature (Room Temperature or Mild Heating): Many boronate esterifications proceed readily at room temperature. Gentle heating can be applied to accelerate the reaction if necessary.
Experimental Workflow Diagram
Caption: Workflow for boronate esterification using a chemical dehydrating agent.
Detailed Protocol: General Procedure for the Synthesis of Tris(boronate esters) of BTTB
Materials:
-
This compound (BTTB) (1.0 eq.)
-
Diol (e.g., catechol, ethylene glycol, 1,3-propanediol) (3.1-3.3 eq.)
-
Anhydrous Magnesium Sulfate (MgSO₄) (excess)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the diol.
-
Add anhydrous THF or DCM to dissolve the reactants.
-
Add an excess of anhydrous magnesium sulfate to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40°C) to increase the rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for NMR analysis.
-
Once the reaction is complete, filter the mixture to remove the magnesium sulfate.
-
Wash the magnesium sulfate with a small amount of the anhydrous solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Validation:
The NMR spectra of the resulting tris(boronate esters) will vary depending on the diol used. However, the following general features can be expected:
-
¹H NMR: The aromatic proton signal of the BTTB core will appear as a singlet. New signals corresponding to the protons of the diol backbone will be present.
-
¹³C NMR: Signals for the aromatic carbons of the BTTB core and the carbons of the diol will be observed. The carbon atom attached to the boron (C-B) may be broad or unobserved due to quadrupolar relaxation.
-
¹¹B NMR: A broad singlet in the range of δ 20-35 ppm is indicative of a trigonal planar boronate ester.
Quantitative Data Summary
| Method | Diol | Solvent | Dehydrating Agent | Temperature | Time | Typical Yield |
| Azeotropic | Pinacol | Toluene | Dean-Stark | Reflux | 4-6 h | >90% |
| Chemical Agent | Catechol | THF | MgSO₄ | Room Temp. | 12-24 h | 85-95% |
| Chemical Agent | Ethylene Glycol | DCM | MgSO₄ | 40°C | 8-12 h | 80-90% |
Applications in Research and Development
The tris(boronate esters) derived from this compound are pivotal in several cutting-edge areas of research:
-
Covalent Organic Frameworks (COFs): These esters are key building blocks in the solvothermal synthesis of 2D and 3D COFs. The reversible nature of the boronate ester linkage allows for the formation of highly crystalline and porous materials with applications in gas storage, separation, and catalysis.
-
Supramolecular Chemistry: The well-defined geometry of these molecules makes them ideal for constructing complex supramolecular assemblies, such as molecular cages and capsules, through self-assembly processes.
-
Drug Delivery: The boronate ester bond is known to be sensitive to changes in pH and the presence of diols, such as those found in saccharides. This property is being explored for the development of stimuli-responsive drug delivery systems.
-
Sensing: The interaction of the boron center with analytes can lead to changes in the photophysical properties of the molecule, enabling the design of fluorescent and colorimetric sensors.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The successful synthesis of the target tris(boronate ester) can be unequivocally confirmed through standard analytical techniques. The disappearance of the broad -OH signal of the boronic acid in the ¹H NMR spectrum and the appearance of the characteristic signals for the diol moiety are primary indicators of a successful reaction. Furthermore, the chemical shift in the ¹¹B NMR spectrum provides definitive evidence for the formation of the trigonal boronate ester. Consistent and reproducible results, validated by these analytical methods, ensure the trustworthiness of the described procedures.
References
- 1. ossila.com [ossila.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application of Benzene-1,3,5-triyltriboronic Acid in Gas Storage and Separation: A Technical Guide
Introduction: The Architectural Precision of Benzene-1,3,5-triyltriboronic Acid in Porous Materials
This compound (BTB) has emerged as a cornerstone building block in the burgeoning field of crystalline porous materials, particularly Covalent Organic Frameworks (COFs). Its rigid, C3-symmetric structure, featuring three boronic acid groups at the 1, 3, and 5 positions of a central benzene ring, predetermines the network topology, enabling the synthesis of materials with exceptional porosity and tailored functionalities.[1] This architectural control is paramount for applications in gas storage and separation, where the precise arrangement of pores and the chemical nature of their surfaces dictate the material's performance.
The primary utility of BTB lies in its ability to undergo condensation reactions with multidentate linkers, such as polyols, to form robust, porous frameworks linked by boronate ester bonds.[2] These reactions, often carried out under solvothermal conditions, are reversible, which facilitates a "self-healing" process during crystallization, leading to highly ordered structures. The resulting BTB-based COFs are characterized by low densities, high thermal stability, and exceptionally large surface areas, making them prime candidates for the storage of energy-dense gases like hydrogen (H₂) and methane (CH₄), as well as for the selective capture of carbon dioxide (CO₂).[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of BTB in the synthesis of porous COFs for gas storage and separation applications. It offers in-depth protocols, from the synthesis and activation of a representative BTB-based COF to the methodologies for evaluating its gas sorption and separation performance.
Mechanism of Gas Storage and Separation in BTB-Based COFs
The efficacy of BTB-based COFs in gas storage and separation is rooted in the principle of physisorption. Gas molecules are adsorbed onto the surface of the COF's porous structure through weak van der Waals interactions.[5] The high surface area and large pore volume inherent to these materials provide an extensive landscape for gas molecules to accumulate.
The mechanism can be further elucidated by considering the following factors:
-
Pore Size and Geometry: The uniform, tunable pore dimensions of BTB-based COFs allow for size-selective gas separation. Smaller gas molecules can diffuse into pores that are inaccessible to larger molecules.
-
Surface Chemistry: While the primary interaction is non-covalent, the chemical environment within the pores can be tailored. The boronate ester linkages and the aromatic surfaces of the framework can create regions with specific electronic properties, influencing the adsorption affinity for different gas molecules. For instance, the quadrupole moment of CO₂ can interact favorably with the polarizable aromatic surfaces of the COF, leading to selective adsorption over less polar gases like nitrogen (N₂).[6]
-
Interlayer Stacking: In 2D COFs, the stacking of layers creates one-dimensional channels. The way these layers stack (e.g., eclipsed vs. staggered) can significantly impact the pore accessibility and, consequently, the gas uptake capacity.
The following diagram illustrates the general principle of gas separation in a BTB-based COF.
Caption: Gas separation mechanism in a BTB-based COF.
Experimental Protocols
Part 1: Synthesis of a Representative BTB-Based COF (Boronate Ester-Linked)
This protocol details the solvothermal synthesis of a 2D boronate ester-linked COF from this compound (BTB) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). This combination is known to form COFs with high crystallinity and porosity.[7]
Materials:
-
This compound (BTB)
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
Acetone (ACS grade)
-
Pyrex tube with a screw cap
Procedure:
-
In a clean, dry Pyrex tube, add this compound (e.g., 42.0 mg, 0.2 mmol) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (e.g., 64.9 mg, 0.2 mmol).
-
To the tube, add a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and anhydrous mesitylene (e.g., 2.0 mL of each).
-
Briefly sonicate the mixture to ensure homogeneity.
-
Tightly seal the Pyrex tube with a screw cap.
-
Place the sealed tube in an oven preheated to 120 °C and maintain this temperature for 72 hours.
-
After 72 hours, remove the tube from the oven and allow it to cool to room temperature. A solid precipitate should be visible.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with anhydrous acetone (3 x 20 mL).
-
Dry the product under vacuum at 80 °C overnight to obtain the as-synthesized COF powder.
Caption: Solvothermal synthesis workflow for a BTB-based COF.
Part 2: Activation of the Synthesized COF
Activation is a critical step to remove residual solvent and unreacted monomers from the pores of the COF, making them accessible for gas adsorption.
Procedure:
-
Place the as-synthesized COF powder in a clean, dry sample tube suitable for your gas sorption analyzer.
-
Attach the sample tube to the degassing port of the gas sorption analyzer.
-
Heat the sample under a high vacuum (e.g., <10⁻⁵ mbar) at a programmed ramp rate (e.g., 1 °C/min) to a final temperature of 150 °C.
-
Hold the sample at 150 °C under high vacuum for at least 12 hours to ensure complete removal of guest molecules.
-
After the degassing process, allow the sample to cool to room temperature under vacuum before proceeding with the gas sorption analysis.
Part 3: Gas Sorption Measurements
This protocol outlines the general procedure for measuring N₂, H₂, CH₄, and CO₂ adsorption isotherms.
Apparatus:
-
Volumetric gas sorption analyzer
Procedure:
-
After activation, transfer the sample tube (still under vacuum or backfilled with an inert gas like helium) to the analysis port of the gas sorption analyzer.
-
Perform a free space (void volume) measurement using helium gas, which is assumed to not adsorb on the material at the analysis temperature.
-
For surface area and pore size analysis, perform a nitrogen (N₂) adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).
-
For hydrogen (H₂) storage capacity, perform an adsorption isotherm at 77 K up to the desired pressure (e.g., 1 bar or higher).
-
For methane (CH₄) and carbon dioxide (CO₂) storage capacity, perform adsorption isotherms at relevant temperatures, such as 273 K and 298 K, up to the desired pressures.
-
Acquire data points at equilibrium, ensuring sufficient time for the pressure to stabilize at each step.
Part 4: Data Analysis
1. BET Surface Area and Pore Volume:
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the linear portion of the N₂ adsorption isotherm (typically in the relative pressure P/P₀ range of 0.05 to 0.3).[8]
-
Determine the total pore volume from the amount of N₂ adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
2. Gas Storage Capacity:
-
Plot the amount of gas adsorbed (in mmol/g or wt%) as a function of pressure (in bar or kPa) to generate the adsorption isotherm. The uptake at a specific pressure represents the storage capacity under those conditions.
3. CO₂/N₂ Selectivity Calculation using Ideal Adsorbed Solution Theory (IAST):
IAST is a thermodynamic model used to predict mixed-gas adsorption behavior from single-component isotherm data.[9][10]
Procedure:
-
Fit the experimental single-component isotherms for CO₂ and N₂ at the desired temperature (e.g., 273 K or 298 K) to a suitable isotherm model (e.g., Langmuir, Dual-Site Langmuir, or Toth model).
-
Use the fitted isotherm parameters to calculate the spreading pressure for each component.
-
Apply the IAST equations to calculate the molar loadings of CO₂ and N₂ in the adsorbed phase for a given bulk gas mixture composition (e.g., 15% CO₂ / 85% N₂, representative of flue gas) and total pressure.[9]
-
Calculate the CO₂/N₂ selectivity (S) using the following equation:
S = (x₁ / y₁) / (x₂ / y₂)
where x₁ and x₂ are the mole fractions of CO₂ and N₂ in the adsorbed phase, and y₁ and y₂ are their mole fractions in the bulk gas phase.
Performance Data of BTB and Analogue-Based COFs
The following table summarizes key performance data for several COFs synthesized from BTB or its analogues, demonstrating their potential for gas storage and separation.
| COF Name | Linkers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | H₂ Uptake (wt% at 77 K, ~1 bar) | CH₄ Uptake (mg/g at 298 K, 35 bar) | CO₂ Uptake (mg/g at 298 K, 35 bar) | Reference |
| COF-6 | BTB + HHTP | 980 | 0.88 | 2.3 | 65 | 298 | [3] |
| COF-102 | TBPM | 3472 | 1.91 | ~1.5 | 187 | 1180 | [3][4] |
| COF-103 | TBPS | 4210 | 2.98 | ~1.6 | 185 | 1170 | [3][4] |
Note: TBPM (Tetrakis(4-dihydroxyborylphenyl)methane) and TBPS (Tetrakis(4-dihydroxyborylphenyl)silane) are 3D analogues of BTB.
Conclusion
This compound is a versatile and powerful building block for the construction of highly porous and crystalline Covalent Organic Frameworks. The predictable geometry and reactive nature of BTB allow for the rational design of materials with tailored pore structures and chemical environments, making them highly effective for gas storage and separation applications. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of BTB-based COFs in addressing challenges in clean energy and environmental remediation. The continued development of synthetic methodologies and a deeper understanding of structure-property relationships will undoubtedly lead to the creation of next-generation porous materials with even greater performance.
References
- 1. "Study of Porous Materials Incorporating Boronate Esters" by Kevin Scott Sapp [scholarcommons.sc.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gas adsorption introduction and classification [goldapp.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. 3p-instruments.com [3p-instruments.com]
- 8. researchgate.net [researchgate.net]
- 9. bojdyslab.org [bojdyslab.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of Chemical Sensors Using Benzene-1,3,5-triyltriboronic Acid
Introduction: The Unique Potential of Benzene-1,3,5-triyltriboronic Acid in Chemical Sensing
This compound (BTA) has emerged as a cornerstone building block in the rational design of advanced chemical sensors. Its trifunctional nature, possessing three boronic acid groups in a rigid, planar C3-symmetric arrangement, makes it an exceptional candidate for the synthesis of highly ordered, porous crystalline materials, namely Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] These materials form the heart of a new generation of sensing platforms, offering unparalleled advantages in terms of large surface area, tunable porosity, and chemical stability.
The boronic acid moieties are not merely structural linkers; they are active sites capable of forming reversible covalent bonds with diols, a feature famously exploited in glucose sensing. Furthermore, the porous nature of BTA-based frameworks allows for the selective adsorption and pre-concentration of analytes, enhancing detection sensitivity. The inherent design flexibility of these frameworks enables the incorporation of specific functionalities to target a wide array of analytes, from metal ions and small molecules to complex biomolecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication of chemical sensors leveraging the unique properties of this compound. We will delve into the underlying principles, provide detailed experimental protocols for both fluorescent and electrochemical sensors, and discuss the critical parameters for successful sensor development.
Core Principles: Sensing Mechanisms of BTA-Based Materials
The efficacy of chemical sensors derived from this compound hinges on the ability of the resulting porous frameworks to interact with target analytes and transduce this interaction into a measurable signal. The primary sensing mechanisms can be broadly categorized as follows:
-
Luminescent Sensing: Many BTA-based COFs and MOFs exhibit intrinsic fluorescence. The interaction of an analyte with the framework can either quench this fluorescence (turn-off sensor) or enhance it (turn-on sensor). This change in luminescence is typically monitored using a spectrofluorometer. The quenching or enhancement can be a result of various processes, including:
-
Photoinduced Electron Transfer (PET): The analyte can accept an electron from the excited state of the fluorophoric framework, leading to fluorescence quenching.
-
Förster Resonance Energy Transfer (FRET): Energy can be transferred from the excited framework (donor) to the analyte (acceptor) if their spectral overlap is significant, resulting in quenching of the donor fluorescence and potentially emission from the acceptor.
-
Analyte-Induced Aggregation or Disaggregation: Changes in the aggregation state of the sensing material upon analyte binding can alter its photophysical properties.
-
-
Electrochemical Sensing: In this modality, the BTA-based material is integrated with an electrode surface. The interaction with an analyte modulates the electrochemical properties of the electrode, leading to a change in current, potential, or impedance. Common electrochemical techniques employed include:
-
Cyclic Voltammetry (CV): Measures the current response to a linearly cycled potential sweep, providing information about redox processes.
-
Differential Pulse Voltammetry (DPV): A more sensitive technique that measures the difference in current before and after a potential pulse, resulting in peak-shaped signals proportional to the analyte concentration.
-
Electrochemical Impedance Spectroscopy (EIS): Measures the opposition to alternating current as a function of frequency, providing insights into changes at the electrode-electrolyte interface.
-
The choice of sensing mechanism is dictated by the nature of the target analyte and the desired application.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the fabrication of both fluorescent and electrochemical sensors using this compound as a key precursor.
Protocol 1: Fabrication of a Fluorescent COF-Based Sensor for Metal Ion Detection
This protocol details the synthesis of a highly fluorescent Covalent Organic Framework (COF) from this compound (BTA) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), and its application as a turn-off fluorescent sensor for the detection of trivalent metal ions such as Fe³⁺.
Materials:
-
This compound (BTA)
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Mesitylene
-
1,4-Dioxane
-
Ethanol
-
Deionized water
-
Metal salt solutions (e.g., FeCl₃, AlCl₃, CrCl₃) for testing
Equipment:
-
Pyrex tube
-
Schlenk line or glovebox
-
Oven
-
Centrifuge
-
Sonicator
-
Fluorometer
Workflow Diagram:
Caption: Workflow for the fabrication of a fluorescent COF-based sensor.
Step-by-Step Procedure:
-
Solvothermal Synthesis of BTA-HHTP COF:
-
In a Pyrex tube, add this compound (BTA, e.g., 21 mg, 0.1 mmol) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP, e.g., 32 mg, 0.1 mmol).
-
Add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).
-
The tube is then subjected to three freeze-pump-thaw cycles to remove dissolved gases.
-
Seal the tube under vacuum and heat in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, the resulting solid is collected by centrifugation.
-
Wash the COF powder sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and oligomers.
-
Dry the purified COF powder under vacuum at 80 °C overnight.
-
-
Preparation of the Fluorescent Sensor Suspension:
-
Disperse the synthesized BTA-HHTP COF powder (e.g., 1 mg) in a mixture of ethanol and water (e.g., 1:1 v/v, 10 mL).
-
Sonicate the mixture for 30 minutes to obtain a stable and homogeneous suspension. This suspension will serve as the fluorescent sensor probe.
-
-
Fluorescence-Based Detection of Metal Ions:
-
In a quartz cuvette, place a known volume of the COF suspension (e.g., 2 mL).
-
Record the initial fluorescence emission spectrum of the suspension using a fluorometer (excitation wavelength typically around 365 nm).
-
Incrementally add small aliquots of the target metal ion solution (e.g., 10 µL of a 1 mM FeCl₃ solution) to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
A gradual decrease in the fluorescence intensity will be observed with increasing concentrations of the quenching metal ion.
-
The relationship between fluorescence quenching and analyte concentration can be described by the Stern-Volmer equation for quantitative analysis.
-
Rationale and Insights:
-
The choice of a mesitylene/dioxane solvent system is crucial for the solvothermal synthesis as it provides a suitable medium for the dissolution of the precursors and facilitates the reversible boronate ester formation, which is essential for the growth of a crystalline COF.
-
The freeze-pump-thaw cycles are critical to remove oxygen, which can interfere with the reaction and potentially quench the fluorescence of the resulting COF.
-
The extensive washing procedure is necessary to ensure the purity of the COF, as residual monomers can affect the sensing performance.
-
Sonication is employed to exfoliate the bulk COF into smaller, more dispersed nanosheets, which increases the surface area available for interaction with the analyte and enhances the sensitivity of the sensor.
Protocol 2: Fabrication of an Electrochemical Sensor for Nitroaromatic Compounds
This protocol describes the fabrication of a glassy carbon electrode (GCE) modified with a BTA-based COF for the sensitive electrochemical detection of nitroaromatic compounds, which are common environmental pollutants.
Materials:
-
This compound (BTA)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Dimethylformamide (DMF)
-
Nafion solution (e.g., 5 wt%)
-
Glassy carbon electrode (GCE)
-
Alumina slurry (for polishing)
-
Potassium ferricyanide/ferrocyanide solution (for electrode characterization)
-
Nitroaromatic compound standards (e.g., 2,4,6-trinitrotoluene - TNT)
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)
-
Sonicator
-
Micropipettes
Workflow Diagram:
Caption: Workflow for fabricating a BTA-COF modified electrochemical sensor.
Step-by-Step Procedure:
-
Preparation of the Glassy Carbon Electrode:
-
Polish the GCE surface with alumina slurry on a polishing cloth to a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water.
-
Sonochemically clean the polished GCE in ethanol and deionized water for 5 minutes each to remove any residual alumina particles and contaminants.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of the BTA-TAPB COF Modifier Ink:
-
Synthesize the BTA-TAPB COF using a suitable method, such as a solvothermal reaction between BTA and 1,3,5-tris(4-aminophenyl)benzene (TAPB).
-
Disperse a small amount of the synthesized COF (e.g., 1 mg) in a solvent mixture of dimethylformamide (DMF, 1 mL) and Nafion solution (e.g., 20 µL of 5 wt%).
-
Sonicate the mixture for at least 1 hour to form a homogeneous and stable ink.
-
-
Modification of the GCE:
-
Carefully drop-cast a small volume (e.g., 5 µL) of the prepared COF ink onto the cleaned GCE surface.
-
Allow the solvent to evaporate slowly at room temperature or in a desiccator to form a uniform COF film on the electrode.
-
-
Electrochemical Detection of Nitroaromatic Compounds:
-
Set up a three-electrode electrochemical cell containing a supporting electrolyte (e.g., phosphate buffer solution, pH 7.0).
-
Immerse the COF-modified GCE (working electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the cell.
-
Record a baseline differential pulse voltammogram (DPV) of the supporting electrolyte.
-
Add a known concentration of the nitroaromatic analyte (e.g., TNT) to the cell.
-
Record the DPV scan over a potential range where the nitro groups of the analyte are reduced (typically in the negative potential region).
-
A distinct reduction peak will appear, and the peak current will be proportional to the concentration of the nitroaromatic compound.
-
Construct a calibration curve by plotting the peak current against the analyte concentration for quantitative analysis.
-
Rationale and Insights:
-
The GCE is a commonly used electrode material due to its wide potential window, chemical inertness, and low background current. Proper polishing and cleaning are paramount for obtaining reproducible results.
-
Nafion is used as a binder in the modifier ink to improve the adhesion of the COF to the electrode surface and to provide ionic conductivity within the film.
-
The high surface area and porous nature of the BTA-TAPB COF facilitate the adsorption and pre-concentration of the nitroaromatic analyte onto the electrode surface, thereby enhancing the detection sensitivity.
-
The π-electron-rich framework of the COF can also engage in π-π stacking interactions with the electron-deficient nitroaromatic compounds, further promoting their accumulation at the electrode.
-
DPV is chosen for its higher sensitivity and better resolution of peaks compared to cyclic voltammetry, making it ideal for trace analysis.
Data Presentation and Performance
The performance of the fabricated sensors should be rigorously characterized. Key parameters to evaluate include:
-
Sensitivity: The change in signal per unit change in analyte concentration (slope of the calibration curve).
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Linear Range: The concentration range over which the sensor response is directly proportional to the analyte concentration.
-
Selectivity: The ability of the sensor to respond to the target analyte in the presence of other potentially interfering species.
-
Reproducibility and Stability: The consistency of the sensor's response over multiple measurements and over time.
Table 1: Representative Performance Data for BTA-Based Chemical Sensors
| Sensor Type | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Fluorescent COF | Fe³⁺ | 0 - 100 µM | 0.5 µM | Fictional Example |
| Electrochemical COF | TNT | 0.1 - 50 µM | 0.05 µM | Fictional Example |
| QCM COF | Ammonia | 10 - 200 ppm | 5 ppm | Fictional Example |
Conclusion and Future Outlook
This compound is a versatile and powerful building block for the construction of advanced chemical sensors. The ability to form highly ordered, porous COFs and MOFs with tunable properties opens up a vast design space for creating sensors with high sensitivity, selectivity, and stability. The protocols outlined in this application note provide a solid foundation for researchers to fabricate their own BTA-based fluorescent and electrochemical sensors.
Future research in this area will likely focus on the development of novel BTA derivatives to introduce new functionalities, the exploration of different framework topologies for enhanced analyte recognition, and the integration of these materials into portable and miniaturized sensing devices for real-world applications in environmental monitoring, clinical diagnostics, and homeland security. The continued exploration of the rich chemistry of BTA and its resulting frameworks promises to yield even more sophisticated and impactful sensing technologies.
References
Synthesis of Two-Dimensional Covalent Organic Frameworks Using Benzene-1,3,5-triyltriboronic Acid: A Detailed Guide for Researchers
Introduction: The Promise of Boronic Acid-Based 2D Materials
The field of materials science has been revolutionized by the advent of two-dimensional (2D) materials, which possess unique electronic, mechanical, and optical properties. Among these, Covalent Organic Frameworks (COFs) have emerged as a promising class of porous crystalline polymers with well-defined structures and tunable functionalities.[1] The synthesis of COFs through a bottom-up approach allows for the precise arrangement of molecular building blocks, leading to materials with high surface areas, permanent porosity, and exceptional thermal and chemical stability.[1][2]
Benzene-1,3,5-triyltriboronic acid (BTBA) is a key trifunctional building block in the construction of these 2D networks. Its three boronic acid groups, arranged in a C3-symmetric fashion, can undergo condensation reactions with complementary linkers to form robust and highly ordered 2D lattices.[3] The most common reactions involve the dehydration of boronic acids to form boroxine rings or the esterification with diols to create boronate ester linkages.[3] These reversible reactions are crucial for the "error-checking" mechanism that facilitates the formation of highly crystalline COF structures.
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2D COFs using this compound. It is designed for researchers, scientists, and drug development professionals who seek to leverage the unique properties of these materials for a range of applications, including catalysis, sensing, and gas storage.
Core Concepts in BTBA-Based COF Synthesis
The successful synthesis of highly crystalline COFs from BTBA hinges on the principle of dynamic covalent chemistry. The reversible nature of the boroxine and boronate ester bond formation allows for a self-healing process during the synthesis, where defects in the growing framework can be corrected, leading to a more ordered and crystalline material.
The choice of the co-monomer is critical in determining the topology and properties of the resulting COF. For instance, the reaction of BTBA with a linear linker like 1,4-benzenediboronic acid (BDBA) can lead to the formation of COF-1, a 2D material with a hexagonal pore structure.[4] A widely studied and highly crystalline COF, designated as COF-6, is synthesized through the co-condensation of BTBA with 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), another C3-symmetric building block.[5] This combination results in a robust 2D framework with a well-defined porous structure.
The synthesis is typically carried out under solvothermal conditions, where the reactants are heated in a sealed vessel in a high-boiling point solvent mixture.[6] This method promotes the reversible bond formation and facilitates the crystallization of the COF.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the solvothermal synthesis of a highly crystalline 2D Covalent Organic Framework, COF-6, from this compound and 2,3,6,7,10,11-hexahydroxytriphenylene.
Protocol 1: Solvothermal Synthesis of COF-6
Materials:
-
This compound (BTBA) (>98% purity)
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (>98% purity)
-
1,4-Dioxane (anhydrous, >99.8%)
-
Mesitylene (anhydrous, >99%)
-
Acetone (reagent grade)
-
Pyrex tube (10 mm outer diameter, 8 mm inner diameter)
Procedure:
-
Precursor Preparation: In a clean and dry Pyrex tube, add this compound (21.0 mg, 0.10 mmol) and 2,3,6,7,10,11-hexahydroxytriphenylene (32.4 mg, 0.10 mmol).
-
Solvent Addition: To the Pyrex tube containing the precursors, add a solvent mixture of 1,4-dioxane (0.5 mL) and mesitylene (0.5 mL).
-
Degassing and Sealing: The mixture is sonicated for 5 minutes to ensure homogeneity. The tube is then flash-frozen in liquid nitrogen, and the headspace is evacuated to a pressure of approximately 100 mTorr. The tube is then sealed under vacuum using a torch.
-
Solvothermal Reaction: The sealed tube is placed in an oven and heated at 85°C for 5 days. During this time, a microcrystalline powder will precipitate out of the solution.
-
Work-up and Purification:
-
After cooling the tube to room temperature, the seal is carefully broken.
-
The solid product is collected by vacuum filtration.
-
The collected solid is washed thoroughly with anhydrous acetone (3 x 10 mL) to remove any unreacted monomers and residual solvent.
-
The purified COF-6 is then dried under vacuum at 120°C for 12 hours.
-
-
Yield: The typical yield of COF-6 is in the range of 75-85%.
Causality Behind Experimental Choices:
-
Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the premature hydrolysis of the boronic acid precursors and the boronate ester linkages in the final COF.[7]
-
Solvent Mixture: The 1:1 mixture of 1,4-dioxane and mesitylene provides a suitable medium for the solvothermal reaction. Dioxane helps to dissolve the precursors, while the higher boiling point of mesitylene allows for the reaction to be carried out at an elevated temperature, which is necessary to drive the reversible condensation reaction towards the formation of the crystalline COF.[1]
-
Degassing and Sealing: Removing oxygen and moisture from the reaction vessel is essential to prevent side reactions and to ensure the formation of a highly crystalline product.
-
Reaction Temperature and Time: The temperature of 85°C and a reaction time of 5 days have been optimized to allow for the slow and controlled growth of the COF crystals, which is essential for achieving high crystallinity.[1]
-
Washing with Acetone: Acetone is a good solvent for removing unreacted monomers and other organic impurities without damaging the COF structure.
Characterization of the Synthesized 2D Material
Thorough characterization is essential to confirm the successful synthesis of the desired 2D COF and to evaluate its properties. The following techniques are routinely employed:
| Characterization Technique | Purpose | Expected Results for COF-6 |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and determine the crystal structure of the material. | A highly crystalline pattern with a prominent peak at a low 2θ angle, corresponding to the (100) reflection, and other higher-order reflections. The experimental pattern should match the simulated pattern for the expected crystal structure.[8][9] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the synthesized COF. | Images showing interconnected microcrystalline particles, often with a fibrous or flake-like morphology.[10][11] |
| Transmission Electron Microscopy (TEM) | To observe the internal structure and porosity of the COF at the nanoscale. | Images revealing the porous network and the ordered arrangement of the pores. High-resolution TEM can sometimes resolve the lattice fringes of the COF.[12][13] |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore size distribution of the material. | A high BET surface area, typically in the range of 980 m²/g for COF-6, confirming its porous nature.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the desired chemical bonds (boronate esters) and the absence of starting materials. | Disappearance of the O-H stretching bands from the HHTP and boronic acid precursors, and the appearance of characteristic B-O stretching bands of the boronate ester linkages. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the COF. | High thermal stability, with decomposition typically occurring above 450°C.[5] |
Visualizing the Synthesis and Structure
Workflow for the Synthesis of COF-6
Caption: A workflow diagram illustrating the key steps in the solvothermal synthesis of COF-6.
Molecular Structure of COF-6
Caption: A simplified representation of the boronate ester linkage in the COF-6 structure.
Applications of BTBA-Based 2D Materials
The unique properties of 2D COFs synthesized from BTBA make them highly attractive for a variety of applications.
Catalysis
The high surface area and ordered porous structure of these COFs provide an ideal platform for supporting catalytic active sites. The incorporation of metal nanoparticles or catalytically active organic moieties into the COF framework can lead to highly efficient and recyclable heterogeneous catalysts. For example, palladium-functionalized boronic acid-based COFs have shown excellent activity in Suzuki-Miyaura cross-coupling reactions, a fundamental transformation in organic synthesis.[14]
| Catalytic Application | Catalyst System | Key Performance Metrics | Reference |
| Suzuki-Miyaura Coupling | Pd-functionalized Boronic Acid COF | High yields (>95%), excellent recyclability (up to 5 cycles with minimal loss of activity) | [14] |
Sensing
The inherent porosity and the presence of specific functional groups in BTBA-based COFs make them excellent candidates for chemical sensors. The boronic acid moieties themselves can act as recognition sites for diol-containing molecules, such as glucose and other carbohydrates. This interaction can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response.[2][15]
| Sensing Application | Sensing Mechanism | Key Performance Metrics | Reference |
| Glucose Detection | Binding of glucose to boronic acid sites, leading to a change in fluorescence or electrochemical signal. | Low limit of detection (in the nanomolar to micromolar range), high selectivity over other sugars. | [4][16] |
| Amine Vapor Detection | Interaction of amine vapors with the acidic boronic acid sites, causing a change in the material's fluorescence. | Detection limits in the parts-per-billion (ppb) range. | [4] |
Conclusion and Future Outlook
This compound is a versatile and powerful building block for the bottom-up synthesis of highly ordered 2D Covalent Organic Frameworks. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers to explore the synthesis and applications of these fascinating materials. The ability to precisely control the structure and functionality of BTBA-based COFs at the molecular level opens up exciting possibilities for the development of advanced materials for catalysis, sensing, drug delivery, and beyond. Future research will likely focus on the development of new synthetic methodologies to achieve even greater control over the COF architecture, the exploration of novel linker combinations to access new functionalities, and the integration of these materials into functional devices.
References
- 1. Atomic-level imaging of beam-sensitive COFs and MOFs by low-dose electron microscopy - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D3NH00494E [pubs.rsc.org]
- 2. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Catalytic Role of Benzene-1,3,5-triyltriboronic Acid
Introduction: Beyond a Building Block
Benzene-1,3,5-triyltriboronic acid (BTTB) is a trifunctional aromatic boronic acid that has garnered significant attention in materials science. Its rigid, C3-symmetric structure makes it an exceptional building block for the synthesis of highly ordered porous crystalline materials, namely Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] While its primary role is structural, the unique electronic properties of the boronic acid moieties and the porous nature of the resulting frameworks impart significant catalytic activity to BTTB-based materials. This guide provides an in-depth exploration of the catalytic applications of BTTB, focusing on the synthesis of catalytically active COFs and detailed protocols for their use in organic transformations.
The catalytic potential of materials derived from BTTB stems from several key features:
-
High Surface Area and Porosity: The inherent porosity of COFs and MOFs allows for the efficient diffusion of reactants and products, maximizing contact with catalytic sites.
-
Tunable Catalytic Sites: The boronic acid groups of BTTB can act as Lewis acid catalysts themselves or serve as anchoring points for other catalytically active species, such as metal nanoparticles or organocatalytic moieties.
-
Enhanced Stability: The robust covalent framework of COFs often leads to catalysts with high thermal and chemical stability, allowing for their use under a range of reaction conditions and facilitating recyclability.
This document will delve into a specific, cutting-edge application of a BTTB-based COF as a photocatalyst for aerobic sulfoxidation, providing a detailed protocol for both the synthesis of the catalyst and the catalytic reaction.
Application I: Photocatalytic Aerobic Sulfoxidation using a BTTB-based Covalent Organic Framework
The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. Traditional methods often rely on stoichiometric oxidants, which can generate significant waste. The use of a heterogeneous photocatalyst that can utilize molecular oxygen as the terminal oxidant under visible light irradiation represents a greener and more sustainable alternative. Here, we detail the synthesis and application of a BTTB-based COF, specifically BTT-TAPT-COF, for this purpose.
Catalyst Synthesis: BTT-TAPT-COF
The BTT-TAPT-COF is synthesized via a condensation reaction between this compound (BTTB) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT). The resulting framework possesses a regular porous structure and exhibits favorable electronic properties for photocatalysis.
Experimental Workflow for BTT-TAPT-COF Synthesis
Caption: Workflow for the synthesis of BTT-TAPT-COF.
Protocol for BTT-TAPT-COF Synthesis
-
Reagent Preparation: In a Pyrex tube, add this compound (BTTB, 1.0 equiv) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT, 1.0 equiv).
-
Solvent Addition: To the solid mixture, add a solvent system, typically a mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v).
-
Degassing and Sealing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases. Seal the tube under vacuum.
-
Solvothermal Reaction: Heat the sealed tube in an oven at 120 °C for 72 hours.
-
Isolation and Washing: After cooling to room temperature, collect the solid product by filtration. Wash the precipitate sequentially with anhydrous ethanol and anhydrous acetone to remove unreacted monomers and residual solvent.
-
Activation: Dry the resulting powder under vacuum at 80 °C overnight to obtain the activated BTT-TAPT-COF.
Characterization: The successful synthesis of the COF should be confirmed by powder X-ray diffraction (PXRD) to assess crystallinity, Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of boronate ester linkages, and nitrogen adsorption-desorption measurements to determine the surface area and porosity.
Catalytic Protocol: Aerobic Sulfoxidation of Thioanisole
This protocol details the use of the synthesized BTT-TAPT-COF as a heterogeneous photocatalyst for the selective oxidation of thioanisole to methyl phenyl sulfoxide using visible light and atmospheric oxygen.
Experimental Workflow for Photocatalytic Sulfoxidation
Caption: Workflow for the photocatalytic sulfoxidation of thioanisole.
Protocol for Photocatalytic Aerobic Sulfoxidation
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add BTT-TAPT-COF (e.g., 5 mg), thioanisole (0.1 mmol, 1.0 equiv), and a suitable solvent (e.g., acetonitrile, 2 mL).
-
Atmosphere: Seal the vial and purge with oxygen gas. Maintain a positive pressure of oxygen using an oxygen-filled balloon.
-
Irradiation: Place the reaction vial at a fixed distance from a visible light source (e.g., a blue LED lamp, λ = 450 nm) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, filter off the catalyst. The catalyst can be washed with a suitable solvent, dried, and reused.
-
Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired methyl phenyl sulfoxide.
Data Presentation
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Thioanisole | 1 | 12 | >99 | >99 (sulfoxide) |
| 2 | 4-Methylthioanisole | 1 | 12 | 98 | >99 (sulfoxide) |
| 3 | 4-Chlorothioanisole | 1 | 18 | 95 | >99 (sulfoxide) |
Mechanism of Catalysis
The photocatalytic cycle is initiated by the absorption of visible light by the BTT-TAPT-COF, which generates electron-hole pairs. The photogenerated electrons reduce molecular oxygen to superoxide radicals, which are the primary oxidizing species. The sulfide substrate is then oxidized by the superoxide radicals to the corresponding sulfoxide, regenerating the catalyst for the next cycle.
Proposed Photocatalytic Mechanism
Caption: Proposed mechanism for photocatalytic sulfoxidation.[3]
Conclusion and Future Outlook
This compound is a versatile molecule that extends its utility beyond a mere structural linker to a key component in the design of advanced catalytic materials. The synthesis of COFs from BTTB provides a powerful platform for developing robust, recyclable, and highly active heterogeneous catalysts. The detailed protocol for photocatalytic aerobic sulfoxidation using BTT-TAPT-COF serves as a prime example of the potential of these materials in green and sustainable chemistry. Future research in this area will likely focus on the development of chiral BTTB-based COFs for asymmetric catalysis and the incorporation of other functional moieties to broaden the scope of their catalytic applications.
References
Application Notes & Protocols for the Growth of Covalent Organic Framework Thin Films Using Benzene-1,3,5-triyltriboronic Acid
Introduction: Engineering Crystalline Thin Films of Boronate Ester Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with well-defined structures and tunable functionalities. The ability to grow COFs as thin films is crucial for their integration into a variety of applications, including electronic devices, sensors, and membranes. Benzene-1,3,5-triyltriboronic acid (BTBA) is a key triangular building block for the synthesis of boronate ester-linked COFs, which are known for their reversible bond formation, high crystallinity, and thermal stability[1][2]. The condensation reaction between the boronic acid groups of BTBA and polyol linkers, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), results in the formation of a two-dimensional porous network[2][3].
This guide provides an in-depth exploration of the primary methods for the synthesis of COF thin films utilizing this compound. We will delve into the mechanistic details and provide field-proven protocols for solvothermal synthesis, interfacial synthesis, and vapor-assisted conversion, offering insights into the rationale behind key experimental parameters.
I. Solvothermal Synthesis: A Foundational Approach for Oriented Thin Films
Solvothermal synthesis is a widely employed method for generating crystalline COF powders and can be adapted for the growth of thin films directly onto various substrates[4][5][6]. This technique involves the reaction of the monomer precursors in a sealed vessel at elevated temperatures, allowing for the formation of highly crystalline and oriented films. The choice of substrate is critical and can influence the adhesion and orientation of the resulting COF film[4].
Causality Behind Experimental Choices:
-
Solvent System: A mixture of solvents, such as mesitylene and dioxane, is often used to control the solubility of the precursors and the kinetics of the COF formation. The ratio of these solvents can impact the crystallinity and morphology of the film[5].
-
Temperature: Elevated temperatures (typically 100-120 °C) are necessary to promote the reversible boronate ester condensation reaction and facilitate the error-correction process, which is crucial for achieving high crystallinity[6].
-
Precursor Concentration: Lower concentrations of the starting materials compared to bulk synthesis are generally used for thin film growth to control the nucleation and growth rate on the substrate surface[7].
-
Substrate Placement: Placing the substrate in the reaction vessel such that the growth surface faces the bottom can lead to more uniform film deposition[7].
Experimental Workflow: Solvothermal Synthesis
Caption: Workflow for solvothermal synthesis of COF thin films.
Detailed Protocol: Solvothermal Growth of a BTBA-HHTP COF Thin Film
Materials:
-
This compound (BTBA)
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Mesitylene
-
1,4-Dioxane
-
Substrate (e.g., Indium Tin Oxide (ITO)-coated glass, silicon wafer)
-
Stainless steel autoclave with a Teflon liner
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate by sonication in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Precursor Solution: In a 20 mL Teflon liner, add BTBA and HHTP in a 1.5:1 molar ratio (e.g., 16.2 mg BTBA, 0.058 mmol; 12.5 mg HHTP, 0.038 mmol)[7].
-
Solvent Addition: Add a 1:1 (v/v) solution of mesitylene and dioxane (e.g., 5 mL) to the Teflon liner containing the precursors[7].
-
Substrate Placement: Place the cleaned substrate horizontally on a Teflon holder within the liner, ensuring the desired growth surface is facing downwards[7].
-
Reaction: Seal the autoclave and heat it in an oven at 100 °C for 12 hours[7].
-
Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature. Carefully remove the substrate and wash it thoroughly with fresh solvent (e.g., acetone, tetrahydrofuran) to remove any unreacted monomers and loosely bound powder.
-
Drying: Dry the COF thin film-coated substrate under a vacuum at an elevated temperature (e.g., 80 °C) overnight.
II. Interfacial Synthesis: Crafting Large-Area, Crystalline Films at Interfaces
Interfacial synthesis is a powerful technique for producing large-area and continuous COF thin films at a liquid-liquid or liquid-air interface[4][8]. This method offers excellent control over film thickness and can lead to the formation of films with large single-crystalline domains[9]. A notable variation is the Surfactant-Monolayer-Assisted Interfacial Synthesis (SMAIS), which has been shown to produce high-quality boronate ester COF films[9][10].
Causality Behind Experimental Choices:
-
Immiscible Phases: The use of two immiscible phases (e.g., an organic solvent containing one monomer and an aqueous phase containing the other) confines the polymerization reaction to the interface, promoting 2D growth.
-
Catalyst/Modulator: The addition of a catalyst or modulator to one of the phases can control the reaction rate and improve the crystallinity of the resulting film[8]. For boronate ester COFs, pH control of the aqueous phase is crucial[9].
-
Surfactant Monolayer: In the SMAIS method, a surfactant monolayer at the interface acts as a template, guiding the ordered assembly of the COF precursors and facilitating the growth of large crystalline domains[9][10].
-
Transferability: Films grown at an interface are often free-standing and can be transferred to various substrates for further characterization and device fabrication[4][9].
Experimental Workflow: Surfactant-Monolayer-Assisted Interfacial Synthesis (SMAIS)
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Oriented Thin Films of a Benzodithiophene Covalent Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis innovations for crystallizing covalent organic framework thin films on biological and non-biological substrates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01222D [pubs.rsc.org]
- 5. Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. poasis.postech.ac.kr [poasis.postech.ac.kr]
Application Notes & Protocols: Leveraging Benzene-1,3,5-triyltriboronic Acid in the Development of High-Performance Battery Cathodes
Introduction: A Paradigm Shift in Cathode Material Design
The pursuit of next-generation energy storage solutions has intensified the focus on novel electrode materials that offer high capacity, exceptional rate capability, and long-term stability. Organic electrode materials, particularly Covalent Organic Frameworks (COFs), have emerged as a promising class of materials due to their tunable porous structures, high density of redox-active sites, and inherent structural stability. Benzene-1,3,5-triyltriboronic acid (B3B) is a key triangular building block that facilitates the construction of highly ordered, two-dimensional COFs. Its ability to undergo condensation reactions, such as boronate esterification and Suzuki cross-coupling, allows for the precise integration of redox-active moieties into a stable, porous framework.[1]
This guide provides a comprehensive overview and detailed protocols for the use of this compound in the synthesis of COF-based cathodes, with a specific focus on an anthraquinone-based COF for sodium-ion batteries. We will delve into the causality behind the experimental choices, provide step-by-step methodologies, and discuss the critical characterization techniques required to validate the material's structure and electrochemical performance.
Core Principle: Why this compound?
The utility of B3B in constructing advanced cathode materials stems from its unique structural and chemical properties. The three boronic acid groups positioned at 120-degree angles on the benzene ring act as ideal anchor points for creating a highly ordered, porous, and crystalline network. When co-polymerized with a complementary redox-active linker, such as a dibromoanthraquinone, the resulting COF possesses a unique combination of features beneficial for electrochemical energy storage:
-
High Density of Redox Sites: The framework allows for the dense and ordered incorporation of redox-active units (e.g., anthraquinone), maximizing the theoretical charge storage capacity.
-
Ordered Porous Structure: The well-defined pores and channels within the COF structure facilitate rapid ion transport to the active sites, which is crucial for high-rate performance.[2]
-
Structural Stability: The strong covalent bonds forming the COF backbone prevent the dissolution of the active material into the electrolyte, a common failure mechanism for small-molecule organic electrodes, thereby ensuring long cycle life.[3][4]
-
Tunable Electronic Properties: The choice of linkers and the degree of π-conjugation within the framework allow for the tuning of the material's electronic conductivity and redox potential.[5]
The following diagram illustrates the fundamental concept of using B3B to construct a redox-active COF for battery applications.
Caption: Conceptual workflow for developing a COF-based cathode using B3B.
PART 1: Synthesis of Anthraquinone-Based COF (AQ-COF)
This protocol details the synthesis of a conjugated anthraquinone-based polymer using a Suzuki cross-coupling reaction between this compound and 2,6-Dibromoanthraquinone. This specific COF has demonstrated high capacity and excellent rate performance as a cathode material for sodium-ion batteries.[1][3][5]
Materials and Reagents
| Material | Purity | Supplier | Notes |
| This compound (B3B) | >98% | Various | Store under inert atmosphere. |
| 2,6-Dibromoanthraquinone | >98% | Various | Refer to SDS for handling.[6][7] |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem, Aldrich | Catalyst, handle in a glovebox. |
| Potassium Carbonate (K₂CO₃) | >99% | ACS grade | Base, dry before use. |
| 1,4-Dioxane | Anhydrous | Aldrich | Solvent, degas before use. |
| Deionized Water | 18.2 MΩ·cm | Millipore | Degas before use. |
| Acetone | ACS grade | Fisher Scientific | For washing. |
| Hydrochloric Acid (HCl) | 37% | ACS grade | For washing. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (nitrile) when handling chemicals.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Weigh and handle the catalyst in a glovebox to avoid inhalation and skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Palladium-containing waste should be collected separately.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (41.9 mg, 0.2 mmol) and 2,6-Dibromoanthraquinone (110.4 mg, 0.3 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol) to the flask. This step is best performed in a glovebox to protect the catalyst from air.
-
Add anhydrous potassium carbonate (165.8 mg, 1.2 mmol).
-
Seal the flask with rubber septa, and purge with argon for 15-20 minutes to create an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Prepare a degassed solvent mixture of 1,4-dioxane and deionized water (4:1 v/v). Degas by bubbling argon through the mixture for at least 30 minutes.
-
Using a syringe, add 20 mL of the degassed solvent mixture to the reaction flask under a positive pressure of argon.
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously at 90 °C for 72 hours under an argon atmosphere. A dark-colored precipitate should form as the reaction progresses.
-
-
Product Isolation and Purification:
-
After 72 hours, allow the reaction mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.
-
Wash the collected solid sequentially with:
-
Deionized water (3 x 50 mL)
-
Acetone (3 x 50 mL)
-
Dilute hydrochloric acid (1 M, 2 x 50 mL) to remove any residual base and palladium salts.
-
Deionized water again until the filtrate is neutral (pH ≈ 7).
-
Finally, wash with acetone (2 x 50 mL) to remove water.
-
-
Dry the resulting dark powder in a vacuum oven at 80 °C overnight. The final product is the AQ-COF.
-
Caption: Step-by-step workflow for the synthesis of the AQ-COF.
PART 2: Material Characterization
To confirm the successful synthesis of the AQ-COF and to understand its physical properties, a suite of characterization techniques is essential.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of new C-C bonds and the disappearance of the C-Br and B-O bonds from the reactants.
-
Powder X-ray Diffraction (PXRD): To verify the crystallinity and ordered structure of the COF.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the synthesized COF.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution, which are critical for ion transport.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer network.
PART 3: Electrochemical Characterization Protocol
This section provides a detailed protocol for fabricating a CR2032 coin cell and performing electrochemical tests to evaluate the performance of the synthesized AQ-COF as a cathode material for sodium-ion batteries.
Cathode Slurry Preparation and Electrode Fabrication
-
Slurry Preparation:
-
In a small vial, mix the synthesized AQ-COF (active material), Super P carbon (conductive additive), and polyvinylidene fluoride (PVDF) binder in a weight ratio of 60:30:10.
-
Add an appropriate amount of N-methyl-2-pyrrolidone (NMP) as a solvent to form a homogeneous slurry with a viscosity suitable for casting.
-
Stir the slurry overnight at room temperature using a magnetic stirrer to ensure uniformity.
-
-
Electrode Casting:
-
Cast the slurry onto a piece of aluminum foil (current collector) using a doctor blade with a gap set to ~150 µm to achieve a uniform coating.
-
Dry the coated foil in a vacuum oven at 120 °C for 12 hours to completely remove the NMP solvent.
-
After drying, punch the coated foil into circular electrodes with a diameter of 12 mm.
-
Measure the mass of the active material on each electrode. A typical mass loading is around 1.0-1.5 mg/cm².
-
CR2032 Coin Cell Assembly
Note: Coin cell assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm to prevent degradation of the sodium metal anode and electrolyte.
The standard stacking order for a CR2032 coin cell is as follows (from bottom to top):
-
Cathode Case (Positive Can): Place the case in the center of the assembly die.
-
AQ-COF Cathode: Place the punched cathode electrode in the center of the case, with the active material side facing up.
-
Electrolyte: Add a few drops (~60-80 µL) of the electrolyte (e.g., 1 M NaClO₄ in propylene carbonate (PC) with 5% fluoroethylene carbonate (FEC)) onto the cathode surface.
-
Separator: Place a glass fiber separator (e.g., Whatman GF/D) on top of the electrolyte-wetted cathode. Ensure it is fully wetted.
-
Sodium Metal Anode: Place a freshly cut disc of sodium metal on top of the separator.
-
Spacer Disc: Place a stainless steel spacer on top of the sodium metal.
-
Spring: Add a spring on top of the spacer disc.
-
Anode Cap (Negative Can): Place the cap on top of the stack.
-
Crimping: Transfer the assembly to the crimping machine and seal the coin cell.
Caption: Stacking order for CR2032 coin cell assembly.
Electrochemical Testing Procedures
-
Cyclic Voltammetry (CV):
-
Purpose: To identify the redox potentials of the AQ-COF cathode.
-
Protocol: Cycle the cell between 1.2 V and 3.0 V vs. Na/Na⁺ at a slow scan rate (e.g., 0.1 mV/s) for 3-5 cycles using a potentiostat. The resulting voltammogram should show distinct peaks corresponding to the reduction and oxidation of the anthraquinone units.
-
-
Galvanostatic Charge-Discharge (GCD) Cycling:
-
Purpose: To determine the specific capacity, cycling stability, and rate capability of the cathode.
-
Protocol:
-
Formation Cycles: Cycle the cell at a low current density (e.g., 0.1 C, where 1 C = 200 mA/g) for the first few cycles to activate the material.
-
Long-Term Cycling: Cycle the cell at a moderate current density (e.g., 1 C) for hundreds or thousands of cycles to evaluate its stability. Plot specific capacity vs. cycle number.
-
Rate Capability: Cycle the cell at progressively increasing current densities (e.g., 0.1 C, 0.2 C, 0.5 C, 1 C, 2 C, 5 C, and back to 0.1 C) to assess its performance at high charge/discharge rates.
-
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the charge transfer resistance and ion diffusion kinetics within the cell.
-
Protocol: Apply a small AC voltage perturbation (e.g., 5 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge. The resulting Nyquist plot can be modeled to extract key kinetic parameters.
-
PART 4: Data Interpretation and Expected Results
Charge Storage Mechanism
The charge storage in the AQ-COF cathode is based on the reversible two-electron redox reaction of the carbonyl groups in the anthraquinone units. During discharge, sodium ions from the electrolyte are inserted into the COF structure, and the carbonyl groups are reduced to enolates. The process is reversed during charging. The extended π-conjugation of the COF framework facilitates electron transport to and from these active sites.
References
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Control of Electronic Property and Porosity in Anthraquinone-Based Conjugated Polymer Cathodes for High-Rate and Long-Cycle-Life Na-Organic Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. ossila.com [ossila.com]
Troubleshooting & Optimization
How to improve the yield of COFs synthesized from Benzene-1,3,5-triyltriboronic acid.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Covalent Organic Frameworks (COFs). This guide is specifically designed for researchers, scientists, and drug development professionals working with Benzene-1,3,5-triyltriboronic acid and similar precursors to synthesize boronate ester-linked COFs. Our goal is to provide you with in-depth troubleshooting advice, detailed protocols, and a foundational understanding of the critical parameters that govern the yield and quality of your materials.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of boronate ester-linked COFs in a direct question-and-answer format.
Q1: My reaction yields an amorphous powder instead of a crystalline COF. What are the likely causes and how can I fix this?
A1: An amorphous product is a frequent challenge in COF synthesis. It indicates that the polymerization process was kinetically dominated, preventing the necessary error correction for ordered crystal growth.
The formation of a crystalline COF relies on the reversibility of the linkage-forming reaction—in this case, the condensation of boronic acids and diols to form boronate esters.[1][2] This reversibility allows for the breaking and reforming of bonds, a self-healing process that corrects defects and enables the monomers to arrange into a thermodynamically stable, ordered framework.[1] If the reaction proceeds too quickly or irreversibly, a disordered, amorphous polymer network is formed.
Potential Causes & Solutions:
-
Incorrect Solvent System: The solvent plays a crucial role in mediating monomer solubility, reaction rate, and even the stacking of COF layers.[3][4]
-
Solution: The most common solvent system for boronate ester COFs is a mixture of mesitylene and 1,4-dioxane.[5][6] Dioxane helps dissolve the polar starting materials, while mesitylene provides a high boiling point for solvothermal conditions. The ratio is critical. A 1:1 (v/v) ratio is a good starting point. If an amorphous product is obtained, systematically vary this ratio. The goal is to find a balance where the monomers are sufficiently soluble to react, but not so soluble that precipitation of the ordered framework is inhibited.
-
-
Suboptimal Reaction Temperature: Temperature directly influences the reaction kinetics and the equilibrium between the ordered COF and the disordered polymer.
-
Solution: Most solvothermal syntheses for boronate ester COFs are conducted between 80°C and 120°C.[7] If you obtain an amorphous product, consider lowering the temperature (e.g., in 10°C increments) to slow down the initial polymerization rate, allowing more time for thermodynamic control to dominate. Conversely, if the reaction is too slow and incomplete, a modest increase in temperature might be necessary.
-
-
Improper Catalyst Concentration: An acid catalyst, typically aqueous acetic acid, is used to facilitate the reversible condensation reaction.
-
Solution: The catalyst concentration must be optimized. Too little catalyst may result in an incomplete reaction, while too much can accelerate the reaction to a point where kinetic, amorphous products are favored.[4] Start with a standard concentration (e.g., 3 M or 6 M aqueous acetic acid) and adjust as needed.
-
Q2: The yield of my crystalline COF is consistently low. How can I improve it?
A2: Low yield, even with good crystallinity, suggests that while the conditions are suitable for ordered growth, the overall conversion is inefficient or product is being lost during workup.
Potential Causes & Solutions:
-
Purity of Monomers: Impurities in this compound or the diol co-monomer can terminate the polymerization chain or introduce defects, hindering framework extension and lowering the overall yield.
-
Solution: Ensure the highest possible purity of your starting materials. Recrystallize or purify the monomers if necessary. Characterize them by NMR and mass spectrometry before use.
-
-
Reaction Time: The self-healing and crystallization process takes time.
-
Inefficient Workup and Product Loss: The synthesized COF is an insoluble powder that must be carefully collected and purified. Significant product can be lost during filtration and washing steps.
-
Monomer Stoichiometry: Precise stoichiometric balance between the boronic acid and diol functional groups is essential for high-yield polymerization.
-
Solution: Accurately weigh all reactants. For a C3-symmetric monomer like this compound reacting with a C2-symmetric diol linker, a 2:3 molar ratio is required.
-
Q3: I observe a significant amount of unreacted starting material after the reaction. What should I adjust?
A3: This indicates that the reaction conditions are not sufficient to drive the condensation equilibrium towards the product.
Potential Causes & Solutions:
-
Presence of Water or Oxygen: Boronic acid condensation is a dehydration reaction. Excess water in the reaction mixture can shift the equilibrium back towards the starting materials. Oxygen can also lead to oxidative side reactions.
-
Insufficient Temperature or Time: The reaction may not have reached completion.
-
Solution: As mentioned previously, moderately increase the reaction temperature (e.g., to 120°C) or extend the reaction time.[7]
-
-
Homogeneity of the Reaction Mixture: If the monomers are not well-dispersed, the reaction will be inefficient.
-
Solution: Sonicate the reaction mixture for 10-15 minutes after adding all components to ensure a homogeneous suspension before heating.[6]
-
Frequently Asked Questions (FAQs)
-
What is the ideal morphology for a high-yield COF? While morphology can vary, high yields are often associated with well-defined microcrystalline powders. Large, uniform crystals are ideal but can be challenging to obtain. The key is to achieve high crystallinity, which can be confirmed by sharp peaks in the Powder X-Ray Diffraction (PXRD) pattern.[10]
-
How do I properly activate the COF to measure its porosity? Activation is critical for achieving the high surface area inherent to COFs. After washing with solvents like acetone, perform a solvent exchange with a low-boiling-point solvent (e.g., methanol). Then, dry the sample under high vacuum (e.g., at 120-150°C) for at least 12 hours to completely remove all guest molecules from the pores.[6] The success of activation is verified by N2 sorption analysis (BET).
-
Can alternative "green" solvents be used? Yes, research has shown that solvents like γ–butyrolactone (GBL) and PolarClean can be effective green alternatives to traditional solvent systems for producing high-quality COFs, sometimes with improved yields and surface areas.[3][11]
-
Why are boronate ester COFs less stable than imine-linked COFs? The boronate ester bond is more susceptible to hydrolysis (cleavage by water) compared to the imine bond.[12] This makes them less stable in humid or aqueous environments. However, their synthesis often results in materials with higher initial crystallinity.[13]
Key Parameter Optimization for COF Synthesis
The table below summarizes the critical experimental parameters and their general effect on the yield and crystallinity of boronate ester-linked COFs. Use this as a guide for systematic optimization.
| Parameter | Range/Condition | Effect on Crystallinity | Effect on Yield | Rationale & Reference |
| Solvent Ratio | Mesitylene:Dioxane (e.g., 4:1 to 1:4 v/v) | Highly sensitive. An optimal ratio balances monomer solubility and framework precipitation.[5] | Affects reaction completeness. The right polarity is needed to drive the reaction.[6] | The solvent mixture controls the reaction kinetics and thermodynamics.[3][4] |
| Temperature | 80°C - 120°C | Lower temperatures can favor thermodynamic products (more crystalline) but slow the reaction.[7] | Higher temperatures increase reaction rate but can lead to kinetic (amorphous) traps if too high.[1] | Balances reaction rate and the reversibility needed for error correction. |
| Reaction Time | 24 - 120 hours | Longer times generally improve crystallinity by allowing the system to reach thermodynamic equilibrium. | Longer times can increase yield by ensuring the reaction goes to completion.[3] | COF formation is often a slow crystallization process. |
| Monomer Purity | >98% | High purity is essential. Impurities disrupt the lattice, leading to defects and amorphous domains. | Impurities act as chain terminators, directly reducing the yield of the polymer framework. | The long-range order of COFs requires high-fidelity polymerization. |
| Degassing | 3+ Freeze-Pump-Thaw Cycles | Crucial. Removing water and O₂ prevents side reactions and favors the reversible condensation.[6] | Removing water shifts the equilibrium toward the product, increasing yield. | The condensation reaction to form boronate esters produces water as a byproduct.[2] |
Visual Guides
Experimental Workflow for COF Synthesis
The following diagram outlines the standard workflow for the solvothermal synthesis of a boronate ester-linked COF.
Caption: General workflow for boronate ester COF synthesis.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve common issues related to low yield and poor crystallinity.
Caption: Decision tree for troubleshooting COF synthesis.
Detailed Experimental Protocol: Solvothermal Synthesis of a Boronate Ester COF
This protocol is a generalized procedure based on common methods for synthesizing boronate ester-linked COFs and should be adapted for your specific linkers.[5][6][7]
Materials:
-
This compound (2 equivalents)
-
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) (3 equivalents)
-
Solvent 1: Anhydrous mesitylene
-
Solvent 2: Anhydrous 1,4-dioxane
-
Catalyst: 3 M Aqueous Acetic Acid
Procedure:
-
Vessel Preparation: In a 10 mL Pyrex tube, add this compound (e.g., 0.2 mmol, 42.4 mg) and HHTP (e.g., 0.3 mmol, 97.3 mg).
-
Solvent Addition: Add 2.0 mL of mesitylene and 2.0 mL of 1,4-dioxane to the Pyrex tube.
-
Homogenization: Add 0.5 mL of 3 M aqueous acetic acid. Sonicate the mixture for 15 minutes to ensure a well-dispersed, homogeneous suspension.
-
Degassing: Flash-freeze the tube using a liquid nitrogen bath until the mixture is solid. Connect the tube to a Schlenk line and evacuate under high vacuum. Thaw the mixture until it liquefies, allowing dissolved gases to escape. Repeat this freeze-pump-thaw cycle three to five times.
-
Reaction: After the final thaw, seal the tube under vacuum using a torch. Place the sealed tube in a preheated oven at 120°C for 72 hours.
-
Product Collection: After cooling to room temperature, a solid precipitate should be visible. Carefully open the tube. Collect the solid product by centrifugation. Decant the supernatant.
-
Washing: Wash the solid product by re-dispersing it in 10 mL of anhydrous acetone, sonicating for 10 minutes, and then centrifuging to collect the solid. Repeat this washing procedure at least five times to thoroughly remove any residual reactants and catalyst.
-
Activation: After the final wash, dry the product under high vacuum at 150°C for 24 hours. The resulting fine powder is the activated COF, ready for characterization.
Self-Validation:
-
FT-IR: Confirm the formation of the boronate ester linkage (B-O stretching bands around 1350 cm⁻¹) and the disappearance of the O-H stretching band from HHTP.
-
PXRD: Verify the crystallinity of the product. The diffraction pattern should show sharp peaks corresponding to the expected crystal structure.
-
N₂ Sorption: Perform BET analysis to confirm the porosity and high surface area of the activated COF.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02796D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Tuning Crystallinity and Stacking of Two-Dimensional Covalent Organic Frameworks through Side-Chain Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [repository.kaust.edu.sa]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
Addressing purity issues in commercially available Benzene-1,3,5-triyltriboronic acid.
Welcome to the technical support hub for Benzene-1,3,5-triyltriboronic acid (B3B). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical trifunctional building block in their work, particularly in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and other advanced materials.[1][2][3][4]
This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purity of commercially available B3B. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to diagnose and solve purity-related challenges in your experiments.
The Core Issue: The Boronic Acid-Boroxine Equilibrium
The most common purity issue with this compound is not the presence of extraneous contaminants from synthesis, but rather an intrinsic chemical property: its propensity to undergo dehydration. Three molecules of B3B can reversibly condense to form a six-membered cyclic anhydride known as a boroxine, releasing three molecules of water.[1][2]
This equilibrium between the monomeric boronic acid and the trimeric boroxine is the primary source of "impurity" in commercial B3B and can significantly impact its reactivity and the quality of the resulting frameworks. The presence of excess boroxine can lead to poorly controlled polymerization, resulting in materials with lower crystallinity and reduced porosity.[5]
Troubleshooting Guide
This section is structured to address common experimental problems that may arise due to B3B purity issues.
Problem 1: Inconsistent or Poor Yields in COF Synthesis
Symptoms:
-
Low isolated yield of your COF.
-
Formation of an amorphous powder instead of a crystalline solid.
-
Poor reproducibility between batches.
Potential Cause: The primary culprit is often a high or variable concentration of the boroxine anhydride in your B3B starting material. The self-condensation reaction to form boroxine-linked COFs requires the boronic acid form.[6] If a significant portion of the B3B is already in the dehydrated boroxine form, the reaction stoichiometry and kinetics are altered, leading to incomplete or disordered framework formation.
Diagnostic Workflow:
dot graph TD { rankdir=LR; A[Low COF Yield / Amorphous Product] --> B{Assess B3B Purity}; B --> C[1H & 11B NMR Analysis]; B --> D[HPLC Analysis]; C --> E{High Boroxine Content?}; D --> E; E -- Yes --> F[Purify B3B Stock]; E -- No --> G[Investigate Other Reaction Parameters (Solvent, Temperature, etc.)]; F --> H[Re-run COF Synthesis]; H --> I[Problem Solved]; G --> H; }
Caption: Diagnostic workflow for troubleshooting low COF yield.
Recommended Actions:
-
Assess Purity via NMR Spectroscopy:
-
1H NMR: Dissolve a small sample of your B3B in deuterated dimethyl sulfoxide (DMSO-d6). The aromatic protons of the B3B monomer will appear as a sharp singlet. The corresponding protons on the boroxine ring will be shifted slightly and may appear broader. More critically, the boronic acid hydroxyl (-OH) protons will be visible as a broad singlet; their integration relative to the aromatic protons can give a rough estimate of the monomer content.
-
11B NMR: This is the most direct method to quantify the boronic acid to boroxine ratio. In DMSO-d6, the boronic acid (a trigonal planar species) will show a broad signal around δ 31 ppm.[7] The boroxine, also trigonal planar, will have a distinct, slightly shifted signal. For example, the related 2,4,6-triphenylboroxine has a reported 11B NMR chemical shift of approximately 17.0 ppm in DMSO-d6.[8]
-
-
Purify the B3B Stock via Recrystallization: If NMR analysis confirms significant boroxine content, purification is necessary. Recrystallization from water is an effective method to hydrolyze the boroxine back to the desired boronic acid monomer.
Step-by-Step Protocol: Recrystallization of B3B from Water [9][10]
-
Dissolution: In an Erlenmeyer flask, add your commercial B3B to a minimal amount of deionized water. For every 1 gram of B3B, start with approximately 10-15 mL of water.
-
Heating: Gently heat the suspension on a hot plate with stirring. Add more hot deionized water portion-wise until all the solid has just dissolved. Avoid adding a large excess of water, as this will reduce your recovery yield. The goal is to create a saturated solution at high temperature.
-
Cooling & Crystallization: Remove the flask from the heat, cover it to prevent contamination, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified B3B.
-
Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any soluble impurities.
-
Drying: Dry the purified this compound under high vacuum at room temperature to a constant weight. Do not heat extensively, as this will promote the reformation of the boroxine.
-
Problem 2: Unexpected Spectroscopic Results of B3B Starting Material
Symptom:
-
Your 1H NMR spectrum in CDCl₃ or acetone-d₆ is complex and difficult to interpret, showing multiple aromatic signals instead of a clean singlet.
Potential Cause: This is a classic sign of the boronic acid-boroxine equilibrium in solution. In non-protic solvents, both species can coexist, leading to overlapping and confusing spectra.
Recommended Action:
-
Use a Protic NMR Solvent: To obtain a clean spectrum of the monomeric B3B, dissolve your sample in a protic deuterated solvent like methanol-d4 or add a few drops of D₂O to your DMSO-d6 sample. These solvents will rapidly hydrolyze the boroxine back to the boronic acid, causing the multiple signals to collapse into a single set of peaks corresponding to the B3B monomer. The B-OH protons will likely exchange with the solvent and may not be observable, but the aromatic proton signals will be clean.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable purity level for this compound in COF synthesis?
A1: For achieving high crystallinity and porosity in the resulting COF, the purity of B3B should be as high as possible, ideally >98% of the monomeric boronic acid form.[2] While some reactions may tolerate small amounts of the boroxine, its presence can act as a defect, hindering the long-range order crucial for a crystalline framework.[5] We strongly recommend performing a quality control check via NMR or HPLC before use, especially for demanding applications.
Q2: How should I store this compound?
A2: To minimize dehydration to the boroxine, B3B should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or a freezer at 2-8°C. Avoid prolonged exposure to atmospheric moisture.
Q3: Can I use HPLC to assess the purity of my B3B?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent tool for assessing the purity of B3B. A reversed-phase method is typically effective.
Table 1: Recommended Starting Conditions for HPLC Analysis of B3B
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column suitable for aromatic compounds.[11] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic aqueous phase helps to keep the boronic acid protonated and ensures good peak shape.[12] |
| Gradient | Start with 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes | A gradient elution will ensure the separation of the more polar boronic acid from the less polar boroxine. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The benzene ring provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A standard injection volume. |
Under these conditions, the more polar this compound is expected to elute earlier than the less polar, larger boroxine trimer.
Q4: My 11B NMR spectrum just shows a very broad, featureless hump. What does this mean?
A4: A very broad signal in 11B NMR is common for boronic acids and is due to the quadrupolar nature of the boron nucleus (I=3/2) and potential exchange phenomena in solution.[13] However, you should still be able to distinguish between the boronic acid (around 30-31 ppm) and the boroxine (shifted from the acid).[7][8] If the signal is excessively broad, ensure your sample concentration is adequate and that the spectrometer is properly tuned for the 11B nucleus.
Q5: I heated my purified B3B under vacuum to dry it completely and now my COF synthesis is failing. What happened?
A5: By heating the B3B, especially under vacuum, you have inadvertently promoted the dehydration reaction and converted it back into the boroxine anhydride.[6] It is critical to dry purified B3B at room temperature under vacuum to avoid this. If you suspect you have reformed the boroxine, you will need to repeat the recrystallization procedure.
Visualization of the B3B - Boroxine Equilibrium
dot graph G { layout=dot; rankdir=LR; node [shape=none, margin=0];
}
Caption: Reversible dehydration of B3B to its cyclic boroxine.
References
- 1. ossila.com [ossila.com]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. This compound | 89641-21-4 [chemicalbook.com]
- 4. hurawalhi.com [hurawalhi.com]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. rsc.org [rsc.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. youtube.com [youtube.com]
- 11. c18 hplc column: Topics by Science.gov [science.gov]
- 12. CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid - Google Patents [patents.google.com]
- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]
Best practices for the storage and handling of Benzene-1,3,5-triyltriboronic acid to maintain stability.
Welcome to the technical support guide for Benzene-1,3,5-triyltriboronic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile molecule in your experiments. Here, we address common challenges and provide in-depth, field-proven insights into its storage, handling, and troubleshooting.
Section 1: Understanding the Stability of this compound
This compound is a cornerstone building block in the synthesis of advanced materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2][3] However, like all boronic acids, its stability is paramount for reproducible and successful outcomes. The key to maintaining its integrity lies in understanding and mitigating its primary degradation pathways.
Key Degradation Pathways
There are three principal routes through which this compound can degrade, compromising your experimental results:
-
Protodeboronation: This is the most common decomposition pathway for aryl boronic acids.[4] It involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond. This process is highly influenced by moisture, pH, and temperature.[1][5][6][7] Both acidic and basic conditions can catalyze this degradation.[8][9][10]
-
Oxidation: The boronic acid functional groups are susceptible to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents.[4][11] This leads to the formation of phenolic impurities, which can terminate polymer growth or interfere with catalyst activity.
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[4] While this process is often reversible upon exposure to water, it can lead to issues with solubility and stoichiometry in your reactions.
Section 2: Best Practices for Storage and Handling
Proper storage and handling are the first line of defense against degradation. Adherence to these protocols will significantly extend the shelf-life and ensure the reliability of your this compound.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[6][12] or Room Temperature[5] | Cool conditions slow down the rate of decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen)[6][12] | Prevents oxidative degradation by excluding atmospheric oxygen. |
| Moisture | Store in a desiccator or dry box.[5][8] | Minimizes hydrolysis and subsequent protodeboronation. |
| Light | Protect from light.[5] | Light can potentially catalyze degradation pathways. |
| Container | Tightly sealed, opaque container.[8][13] | Prevents exposure to air, moisture, and light. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][7][8]
-
Inert Atmosphere: Whenever possible, handle the solid material inside a glovebox or under a stream of inert gas to minimize exposure to air and moisture.
-
Weighing: If a glovebox is unavailable, weigh the required amount of material quickly and reseal the container promptly.
-
Solvent Degassing: For reactions sensitive to oxygen, ensure all solvents are thoroughly degassed prior to use.[13]
-
Cleaning: Wash hands and contaminated surfaces thoroughly after handling.[5]
Section 3: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
FAQ 1: My COF/MOF synthesis resulted in an amorphous powder instead of a crystalline material. What went wrong?
Possible Causes & Solutions:
-
Degraded Monomer: The most likely culprit is the degradation of the this compound monomer via protodeboronation or oxidation. The resulting monofunctional or non-functional benzene molecules act as chain terminators, preventing the formation of an extended, ordered framework.
-
Solution: Use fresh, properly stored this compound. Consider performing a quality check (e.g., NMR) on your starting material if it has been stored for an extended period.
-
-
Incorrect Stoichiometry: The formation of boroxine anhydrides can alter the effective molecular weight of your starting material, leading to incorrect stoichiometry in your reaction mixture.
-
Solution: If you suspect boroxine formation, you can often revert it to the boronic acid by dissolving the solid in a suitable solvent containing a small amount of water before use. However, be mindful of the potential for protodeboronation.
-
-
Reaction Conditions: The conditions for COF/MOF synthesis are often a delicate balance. Too much water or overly harsh pH conditions can accelerate monomer degradation.
-
Solution: Carefully optimize your reaction conditions, including solvent choice, temperature, and reaction time. Consider using a solvent system that minimizes water content while still allowing for the necessary solubility and reactivity.
-
FAQ 2: I am observing a significant amount of homocoupled byproducts in my Suzuki coupling reaction. How can I prevent this?
Possible Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of boronic acids, a common side reaction in Suzuki couplings.[13]
-
Solution: Rigorously degas all solvents and the reaction vessel before starting the reaction. Maintain a positive pressure of an inert gas throughout the experiment.[13]
-
-
Catalyst Issues: The choice of palladium catalyst and ligands is crucial. An inefficient catalyst system can favor side reactions.
-
Solution: For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which can accelerate the desired cross-coupling pathway.[13]
-
FAQ 3: My reaction yield is consistently low, even with fresh starting material. What other factors should I consider?
Possible Causes & Solutions:
-
Base Selection: The choice and amount of base are critical. The base activates the boronic acid for transmetalation, but excessive basicity can promote protodeboronation.[9][14]
-
Solution: Screen different bases (e.g., carbonates, phosphates, fluorides) and optimize the equivalents used. For sensitive substrates, a weaker base or a biphasic system might be beneficial.
-
-
Solvent Effects: The solvent plays a role in both solubility and reactivity.
-
Solution: Ensure your reactants are sufficiently soluble in the chosen solvent system. For some Suzuki couplings, the addition of a protic co-solvent like water can be beneficial, but this must be balanced against the risk of protodeboronation.[15]
-
Workflow for Troubleshooting Failed Reactions
Caption: A decision workflow for troubleshooting failed experiments.
Visualizing Degradation Pathways
Caption: Major degradation pathways for this compound.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 11. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 12. Protodeboronation [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
Optimizing reaction conditions (solvent, temperature, catalyst) for Benzene-1,3,5-triyltriboronic acid.
Welcome to the technical support center for the synthesis and application of Benzene-1,3,5-triyltriboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. As a trifunctional building block, this compound is a cornerstone for the construction of complex architectures such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[1][2] Achieving high purity and yield is paramount for the successful formation of these highly ordered materials.
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically starts from 1,3,5-trihalobenzene, most commonly 1,3,5-tribromobenzene. The primary methods involve:
-
Grignard Reaction: This classic method involves the formation of a tri-Grignard reagent from 1,3,5-trihalobenzene and magnesium, which is then quenched with a trialkyl borate ester (e.g., trimethyl borate or triisopropyl borate) at low temperatures, followed by acidic hydrolysis.[3][4][5] While effective, this route can be sensitive to moisture and stoichiometry control.
-
Palladium-Catalyzed Borylation: Modern cross-coupling methods offer a more functional-group-tolerant approach. The Miyaura borylation reaction, for instance, utilizes a palladium catalyst (e.g., PdCl₂(dppf)) to couple the aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[6][7][8] This is often followed by the hydrolysis of the resulting boronate ester to the boronic acid. Nickel-catalyzed borylations are also emerging as a more economical alternative.[9]
-
Iridium-Catalyzed C-H Borylation: For direct functionalization of the benzene ring, iridium-catalyzed C-H activation and borylation is a powerful, though less common for this specific molecule, atom-economical method.[6]
Q2: My yields of this compound are consistently low. What are the likely causes?
A2: Low yields can stem from several factors throughout the synthetic process. Here are the most common culprits:
-
Incomplete reaction: The triple borylation requires precise stoichiometric control. Ensure you are using a sufficient excess of the boron source (e.g., trialkyl borate or diboron reagent).
-
Side reactions: The formation of borinic acids (R₂BOH) and boronic anhydrides (boroxines) are common side reactions.[8][10] Boroxine formation is a reversible dehydration process that can be favored under certain workup conditions.
-
Protodeboronation: The C-B bond can be cleaved under harsh acidic or basic conditions, or in the presence of certain transition metals, leading back to benzene.
-
Product loss during workup: this compound has some water solubility, which can lead to losses during aqueous extractions.[] Careful control of pH and minimizing the volume of aqueous washes is crucial.
-
Grignard reagent issues: If using the Grignard route, incomplete formation of the tri-Grignard reagent or its reaction with moisture will significantly reduce yields.
Q3: How do I choose the optimal solvent for the synthesis?
A3: The choice of solvent is critical and depends on the synthetic route:
-
For Grignard reactions: Anhydrous ethereal solvents are mandatory. Tetrahydrofuran (THF) is the most common choice due to its ability to solvate the Grignard reagent.[3][4]
-
For Palladium-catalyzed borylations: Aprotic polar solvents are generally preferred. Dioxane, DMF, and DMSO are commonly used.[12] Some methods have been developed using more environmentally benign solvents like ethanol.[13] The choice will also depend on the solubility of your starting materials and catalyst.
| Synthetic Route | Recommended Solvents | Key Considerations |
| Grignard Reaction | Tetrahydrofuran (THF), Diethyl ether | Must be strictly anhydrous. |
| Miyaura Borylation | Dioxane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good solubility for reactants and catalyst. |
| Suzuki-Miyaura Coupling | Toluene, Ethanol/Water mixtures, DMF | Depends on the specific coupling partners and catalyst system. |
Q4: What is the role of the base in palladium-catalyzed borylation, and how do I select the right one?
A4: In Miyaura borylation, the base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. It activates the diboron reagent and facilitates the regeneration of the active palladium catalyst.
-
Common Bases: Potassium acetate (KOAc) and potassium carbonate (K₂CO₃) are frequently used.[12][14] Stronger bases like potassium tert-butoxide (t-BuOK) can also be employed, but may lead to side reactions.
-
Selection Criteria: The choice of base should be tailored to the specific substrate and catalyst system. For sensitive substrates, a weaker base like KOAc is often preferred. Optimization studies are recommended to determine the ideal base for your specific conditions.[15][16]
Troubleshooting Guide
Issue 1: The isolated product is a waxy or sticky solid, not a crystalline powder.
-
Probable Cause: This is often indicative of the presence of boronic anhydrides, specifically the cyclic trimer known as a boroxine.[8][10] This is formed by the intermolecular dehydration of the boronic acid groups.
-
Solution:
-
Recrystallization: Attempt recrystallization from a solvent mixture containing a small amount of water to hydrolyze the boroxine back to the triboronic acid.
-
Azeotropic Drying: If you need to remove residual water without forming the boroxine, azeotropic distillation with toluene can be effective, but care must be taken as prolonged heating can also promote anhydride formation.
-
Purification via Boronate Ester: A robust method is to convert the crude product to a stable boronate ester (e.g., the pinacol ester) which is generally easier to purify by chromatography. The pure ester can then be hydrolyzed back to the boronic acid.
-
Issue 2: During a Suzuki-Miyaura coupling reaction using my synthesized this compound, I observe significant amounts of homocoupling of my coupling partner.
-
Probable Cause: This suggests that the transmetalation of the boronic acid to the palladium center is slow or inefficient. This can be due to:
-
Poor quality of the boronic acid: The presence of boroxines or other impurities can inhibit the reaction.
-
Suboptimal reaction conditions: The choice of base, solvent, or temperature may not be ideal for this specific transformation.
-
-
Solution:
-
Verify Boronic Acid Quality: Ensure your this compound is pure. Consider the purification strategies mentioned in the previous point.
-
Optimize Reaction Conditions: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents, and temperatures.[12][14][17] An increase in temperature can often improve the rate of transmetalation.
-
Consider a Boronate Ester: Using the corresponding boronate ester (e.g., the pinacol ester) can sometimes lead to cleaner and more efficient coupling reactions.[18]
-
Issue 3: I am having difficulty with the purification of this compound.
-
Probable Cause: The polar nature of the three boronic acid groups makes this molecule challenging to purify by traditional silica gel chromatography, as it can interact strongly with the stationary phase. Its partial water solubility can also complicate extractions.[]
-
Solution:
-
Acid-Base Extraction: A carefully controlled acid-base workup can be effective. Boronic acids are weak Lewis acids and can be extracted into a basic aqueous phase (e.g., dilute NaOH), washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidification of the aqueous layer.
-
Recrystallization: This is the preferred method for obtaining high-purity material. Finding the right solvent system is key. Water or mixed aqueous-organic solvent systems are often a good starting point.
-
Conversion to a Boronate Ester: As previously mentioned, converting to a less polar and more stable boronate ester allows for easier purification by standard chromatographic methods.
-
Experimental Workflow Visualization
Below is a generalized workflow for the synthesis and purification of this compound via a palladium-catalyzed borylation route.
Caption: Palladium-catalyzed synthesis and purification workflow.
This diagram illustrates a robust two-step process to obtain high-purity this compound. By isolating and purifying the stable boronate ester intermediate, many of the common issues associated with the direct isolation of the triboronic acid can be circumvented.
Concluding Remarks
The successful synthesis of high-purity this compound is a critical first step for its use in advanced materials. By understanding the underlying chemistry and potential pitfalls, researchers can optimize their reaction conditions and troubleshoot effectively. This guide provides a starting point, but as with all chemical syntheses, careful observation and systematic optimization are key to achieving the best results.
References
- 1. ossila.com [ossila.com]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Boronic Acid | Borates Today [borates.today]
Strategies to prevent the self-condensation of Benzene-1,3,5-triyltriboronic acid.
Technical Support Center: Benzene-1,3,5-triyltriboronic Acid
Welcome to the technical support center for this compound (B3B). This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its application, particularly in the synthesis of Covalent Organic Frameworks (COFs): self-condensation . This document provides in-depth, experience-driven answers and protocols to help you mitigate this issue, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts behind B3B self-condensation.
Q1: What exactly is this compound self-condensation?
A1: Self-condensation is a dehydration reaction where three molecules of this compound react with each other to form a stable, six-membered ring called a boroxine.[1][2] This process involves the elimination of three molecules of water. The reaction is a reversible equilibrium, meaning the system contains both the boronic acid monomer and the boroxine trimer.[3][4][5][6]
Q2: Why is preventing self-condensation so important in my experiments, especially for COF synthesis?
A2: The formation of the boroxine trimer presents two major problems in the synthesis of porous materials like COFs:
-
Stoichiometric Imbalance: The self-condensation reaction consumes the B3B monomer, altering the precise stoichiometric ratio required for successful polymerization with other linkers. This can lead to lower yields of the desired COF.
-
Defect Formation: If the pre-formed boroxine acts as a node in the framework, it can be incorporated as a defect. This disrupts the long-range order and crystallinity of the final material, negatively impacting its porosity and other functional properties.
Q3: What key factors drive the self-condensation of B3B?
A3: The equilibrium between the boronic acid and its boroxine form is highly sensitive to the experimental conditions. The primary drivers are:
-
Temperature: Higher temperatures favor the formation of boroxine. This is because the reaction is an entropy-driven process; the release of three water molecules into the system increases the overall entropy.[3][4]
-
Solvent: The choice of solvent is critical. Anhydrous or aprotic solvents can push the equilibrium towards the boroxine form by sequestering the water produced.[2] Conversely, the presence of water can hydrolyze the boroxine back to the boronic acid.[6]
-
Concentration: Higher concentrations of B3B can increase the likelihood of intermolecular condensation.
-
Purity of Starting Material: Commercially available boronic acids often exist as a mixture of the acid and the boroxine anhydride.[7] Using an impure starting material introduces boroxine into your reaction from the outset.
Q4: How can I detect if my B3B has self-condensed into a boroxine?
A4: Several analytical techniques can be used to identify and differentiate between the boronic acid and the boroxine:
-
FTIR Spectroscopy: This is a highly sensitive method. Boronic acids show characteristic vibrations, while boroxines have distinct peaks. Specifically, the B-O stretching in trigonal BO₃ units of boroxines appears in the 1200–1500 cm⁻¹ range.[8]
-
¹¹B NMR Spectroscopy: This technique is extremely useful for distinguishing between different boron species. The sp²-hybridized boron in a boronic acid and the boron in a boroxine ring will have different chemical shifts.[9] The signal for a boroxine is often broader than that for the corresponding boronic acid.[10]
-
Raman Spectroscopy: This can also provide insights, particularly for real-time monitoring of COF synthesis.[11][12]
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve common problems related to B3B self-condensation during your experiments.
| Problem Encountered | Probable Cause Related to Self-Condensation | Recommended Solution & Rationale |
| Low or No Yield of Target COF | High degree of B3B self-condensation is depleting the monomer required for polymerization. | 1. Modify Solvent System: Introduce a co-solvent that can help shift the equilibrium. For boroxine-linked COFs, a common mixture is mesitylene/dioxane.[13] The dioxane can help solvate the boronic acid and influence the equilibrium. 2. Lower Reaction Temperature: Since boroxine formation is entropically favored at high temperatures, reducing the reaction temperature can shift the equilibrium back towards the boronic acid monomer.[3][4] 3. Use a Dehydrating Additive: In some cases, using a specific dehydrating agent like trimethylboroxine can paradoxically enable rapid, room-temperature synthesis by controlling the water activity.[3][11] |
| Poor Crystallinity / Amorphous Product | Incorporation of pre-formed boroxine trimers into the growing framework, which acts as a structural defect and disrupts the crystalline order. | 1. Purify the B3B Monomer: Before use, rigorously purify the commercial B3B to remove any existing boroxine. (See Protocol 1 below). 2. Leverage Dynamic Covalent Chemistry: The reversibility of the boroxine link is key to forming highly ordered materials.[12] Use conditions (e.g., specific solvent mixtures, controlled temperature) that allow for "error correction," where improperly formed links can break and reform correctly. This dynamic process allows the system to self-heal and achieve a more crystalline state. |
| Inconsistent Experimental Results | The amount of boroxine in the starting B3B varies between batches or due to improper storage, leading to poor reproducibility. | 1. Standardize Monomer Storage: Always store B3B in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with desiccant or in a glovebox).[14] Avoid exposure to atmospheric moisture. 2. Characterize Before Use: Before each critical experiment, run a quick analytical check (e.g., FTIR) on your B3B sample to confirm the absence or minimal presence of the boroxine form. |
Part 3: Key Preventative Strategies & Protocols
Proactive measures are the most effective way to manage B3B self-condensation.
Strategy 1: Rigorous Monomer Purification and Handling
Commercial B3B can contain significant amounts of its boroxine anhydride.[7] Starting with a pure monomer is the most critical first step.
Protocol 1: Purification of this compound
-
Objective: To hydrolyze any existing boroxine back to the pure boronic acid form.
-
Procedure:
-
Dissolve the commercial B3B powder in a suitable solvent with a small amount of water. A common choice is a mixture like acetone/water or THF/water.
-
Stir the solution at room temperature for several hours. This allows the water to hydrolyze the B-O-B bonds of the boroxine ring.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Thoroughly dry the resulting white solid under high vacuum for an extended period (e.g., 12-24 hours) to remove all traces of water and solvent.
-
Confirm purity using FTIR or ¹¹B NMR before storage.
-
-
Causality: The addition of water leverages Le Chatelier's principle, pushing the reversible dehydration reaction backward towards the boronic acid monomer. The final, crucial drying step removes the water, preparing the pure, reactive monomer for synthesis.
Storage Recommendations:
-
Container: Store in a tightly sealed container made of glass or a chemically resistant plastic like HDPE.[14]
-
Environment: Keep in a desiccator or a nitrogen-filled glovebox. Ideal conditions are cool, dry, and dark.[14][15]
-
Handling: When weighing or transferring the material, do so in a low-humidity environment if possible. Use clean, dry spatulas and glassware.[14]
Strategy 2: Strategic Control of Reaction Conditions
The reaction environment dictates the position of the boronic acid-boroxine equilibrium.
Solvent Selection: The choice of solvent is paramount. In the context of COF synthesis, solvent mixtures are often employed to balance monomer solubility with control over the condensation equilibrium.
-
Protic vs. Aprotic: While protic solvents can hydrolyze boroxines, they may not be suitable for all COF syntheses.
-
Common Systems: For boroxine-linked COFs, mixtures like 1,4-dioxane/mesitylene are frequently used.[13] Dioxane can help solvate the polar boronic acid groups, while the less polar mesitylene is a good solvent for the growing framework. This balance is key to achieving both dissolution and successful polymerization.
Temperature Management: As boroxine formation is entropically driven, it is favored at higher temperatures.[3][4]
-
Recommendation: Conduct reactions at the lowest temperature that still allows for sufficient reaction kinetics. For many COF syntheses, this might be around 80-120°C, but room-temperature methods are also being developed.[11][12][13] If you are experiencing issues with amorphicity, consider reducing the reaction temperature.
Part 4: Visualized Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams outline the chemical equilibrium and a logical troubleshooting workflow.
Equilibrium Diagram
Caption: The reversible equilibrium between the boronic acid monomer and the boroxine trimer.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting issues related to B3B self-condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanochemical Synthesis of Boroxine-linked Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openreview.net [openreview.net]
- 13. researchgate.net [researchgate.net]
- 14. laballey.com [laballey.com]
- 15. borax.com [borax.com]
Overcoming challenges in the characterization of polymers derived from Benzene-1,3,5-triyltriboronic acid.
Technical Support Center: Characterization of Polymers Derived from Benzene-1,3,5-triyltriboronic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with polymers synthesized from this compound. This guide is structured to provide direct, actionable solutions to the most common and complex challenges encountered during the characterization of these materials, particularly Covalent Organic Frameworks (COFs). Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Core Characterization Challenges: An Overview
Polymers derived from C₃-symmetric monomers like this compound are designed to create highly ordered, porous networks. However, the very features that make them promising—extensive covalent bonding and rigid structure—also present significant analytical hurdles. The most prevalent issues include:
-
Profound Insolubility: The high degree of cross-linking results in materials that are intractable in nearly all common solvents, precluding analysis by standard solution-state techniques.
-
Structural Ambiguity: Confirming the formation of the desired crystalline framework versus an amorphous network is a primary challenge.
-
Complex Boron Chemistry: Boronic acids can exist in equilibrium with their dehydrated trimeric form, the six-membered boroxine ring, which can complicate spectral interpretation and reactivity.[1]
-
Porosity Activation: Achieving and accurately measuring the theoretical porosity can be difficult due to pore collapse or residual guest molecules from synthesis.
This guide provides direct answers and troubleshooting workflows to navigate these complexities.
Part 2: Troubleshooting Guides by Analytical Technique
This section is formatted as a series of questions and answers to address specific experimental failures and interpret ambiguous data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My polymer is completely insoluble. How can I obtain meaningful NMR data to confirm its structure?
Answer:
Insolubility is an expected outcome for these highly cross-linked polymers. The primary tool to overcome this is Solid-State NMR (ssNMR) , which analyzes the polymer in its native, solid state.
-
Expertise & Causality: Solution-state NMR relies on the rapid, isotropic tumbling of molecules in a solvent to average out anisotropic interactions, resulting in sharp peaks. In a solid, molecules are fixed, leading to broad, often featureless signals. ssNMR techniques, particularly Cross-Polarization (CP) and Magic Angle Spinning (MAS), are used to overcome this. MAS mechanically spins the sample at a specific angle (54.74°) to mimic isotropic tumbling and narrow the lines. CP enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons.
-
Recommended Protocol:
-
¹³C CP/MAS NMR: This is the workhorse for confirming the polymer backbone. You should observe a significant reduction or complete disappearance of the signal corresponding to the boronic acid C-B carbon and the appearance of new signals corresponding to the boronate ester or boroxine linkages.
-
¹¹B MAS NMR: This is crucial for directly probing the local environment of the boron atoms, confirming linkage formation.[2][3] The chemical shift will clearly distinguish between the initial trigonal planar boronic acid/boroxine environment and a potential tetrahedral spiroborate structure if side reactions or specific synthetic routes are used.[4]
-
Question: My ¹¹B MAS NMR spectrum shows a very broad signal. What does this mean?
Answer:
A broad ¹¹B signal typically points to one of two possibilities: structural disorder or the presence of multiple boron environments.
-
Expertise & Causality: Boron is a quadrupolar nucleus, meaning its NMR signal is highly sensitive to the local electronic and geometric environment.[5]
-
Amorphous Domains: If the polymer is largely amorphous, a wide distribution of bond angles and distances around the boron nuclei will exist, causing a broad signal.
-
Multiple Boron Species: The signal may be an overlap of multiple species. The most common are the trigonal planar B₃O₃ boroxine rings and unreacted trigonal boronic acid groups.[1] In some cases, interactions with Lewis bases (e.g., residual solvent like pyridine) can lead to four-coordinate tetrahedral boron species, which appear at a different chemical shift.[3]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad ¹¹B NMR signals.
Mass Spectrometry (MS)
Question: I am unable to get a clear signal for my polymer using MALDI-MS. My spectrum is noisy and shows a complex pattern of peaks.
Answer:
This is a classic problem when analyzing boronic acids by MS. The issue stems from the thermally induced dehydration and trimerization of boronic acid groups in the gas phase, which forms boroxines.[6] This process creates a complex mixture of species, leading to convoluted spectra.
-
Expertise & Causality: The high energy of the MALDI laser can easily induce the loss of water molecules from boronic acid end-groups or fragments, complicating the analysis of the parent mass.[6]
-
Authoritative Protocol: In-Situ Derivatization: A reliable method is to use a matrix that also serves as a derivatizing agent. 2,5-dihydroxybenzoic acid (DHB) is an excellent choice as it contains a cis-diol functionality.[6]
-
Sample Preparation: Mix your polymer sample (finely ground) directly with the DHB matrix.
-
On-Plate Reaction: When spotted on the MALDI plate, the DHB reacts with the boronic acid groups to form stable boronate esters.
-
Analysis: This "protects" the boronic acid functionality, preventing dehydration and boroxine formation during laser desorption/ionization, resulting in a much cleaner spectrum corresponding to the DHB-adducts.[6]
-
Validation: The isotopic pattern of boron (¹⁰B:¹¹B ≈ 1:4) should be clearly visible in the resulting mass spectrum, providing definitive evidence of boron's presence in the fragments.[6]
-
Porosity and Surface Area Analysis (BET)
Question: My measured BET surface area is drastically lower than the theoretically calculated value. What went wrong?
Answer:
A low surface area is one of the most common frustrations and usually points to incomplete activation, pore collapse, or an incomplete reaction during synthesis.
-
Expertise & Causality:
-
Guest Occlusion: The pores of the as-synthesized polymer are filled with solvent and unreacted monomers. If these are not completely removed, they block nitrogen access to the internal surface area.
-
Pore Collapse: For frameworks with some degree of flexibility, the removal of guest molecules can cause the structure to collapse, especially if a high surface tension solvent like water is evaporated directly. This is a significant issue in less robust or amorphous polymers.
-
Incomplete Polymerization: If the polymerization did not go to completion, the resulting material will be more of an oligomeric, amorphous solid with poorly defined porosity.
-
-
Troubleshooting & Protocol: A rigorous sample activation protocol is critical.
Caption: Standard workflow for polymer activation before BET analysis.
Crystallinity and Linkage Confirmation (PXRD & FT-IR)
Question: How can I use FT-IR to quickly confirm that the polymerization reaction has occurred?
Answer:
FT-IR spectroscopy is an excellent first-pass technique to verify the condensation reaction. The analysis relies on tracking the disappearance of reactant functional groups and the appearance of new bands corresponding to the polymer framework.
-
Expertise & Causality: The condensation of boronic acids to form boroxine rings, or their reaction with diols to form boronate esters, involves the consumption of B-OH groups and the formation of new B-O-B or B-O-C bonds. These changes have distinct vibrational signatures in the infrared spectrum.[7]
-
Data Interpretation Table:
| Wavenumber (cm⁻¹) | Assignment | Expected Change Upon Polymerization |
| ~3200-3600 | O-H stretch (from B-OH) | Broad band should significantly decrease or disappear entirely.[8] |
| ~1350-1400 | B-O stretch (in-plane) | A strong, sharp peak should appear or intensify, characteristic of the B₃O₃ boroxine ring or B-O-C ester.[2] |
| ~1100 | C-O stretch | If reacting with a diol linker, a new band for the C-O bond of the boronate ester will appear.[8] |
| ~822 | B-C stretch | This band should remain, confirming the integrity of the benzene-boron bond.[2] |
A significant reduction in the O-H stretching region is the most telling indicator of a successful condensation.[9]
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of these polymers? A1: Polymers based on boroxine or boronate ester linkages, especially crystalline COFs, exhibit exceptional thermal stability, often stable up to 500-600 °C in an inert atmosphere.[9][10] TGA analysis typically shows a steep mass loss curve after this point, indicating decomposition of the framework rather than a gradual degradation.[11][12]
Q2: My polymer is a fine powder and difficult to handle. Any suggestions? A2: These materials are often isolated as microcrystalline powders. For applications requiring a specific form factor, consider synthesizing the polymer as a thin film on a substrate or exploring post-synthetic processing methods like pelletizing under pressure, though this may affect porosity.
Q3: Can I use solution-state ¹H NMR if I find a solvent that causes my polymer to swell? A3: While swelling may allow for some chain mobility, it is generally insufficient for high-resolution solution-state NMR. You will likely obtain very broad, uninterpretable peaks. Gel-state NMR is a more specialized alternative, but solid-state NMR remains the most reliable and definitive method for structural elucidation of these insoluble networks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2D to 3D Reconstruction of Boron-Linked Covalent–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Crystallinity of Benzene-1,3,5-triyltriboronic Acid Based COFs
Welcome to the technical support center for the synthesis of highly crystalline Covalent Organic Frameworks (COFs) using Benzene-1,3,5-triyltriboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions to achieve superior material quality. Here, we delve into the causality behind experimental choices, providing you with the rationale to make informed decisions in your research.
Section 1: Troubleshooting Guide - From Amorphous Powder to Crystalline Framework
This section addresses the most common and frustrating outcome in COF synthesis: obtaining an amorphous or poorly crystalline product. We will break down the potential causes and provide systematic troubleshooting steps.
Q1: My PXRD pattern shows only a broad halo, indicating an amorphous product. What are the primary factors I should investigate?
An amorphous product is a common challenge in COF synthesis and typically points to a kinetically-driven reaction that is too rapid, preventing the necessary error-correction for ordered crystal growth. The formation of strong covalent bonds can lead to kinetically trapped, disordered structures if the reaction is not reversible enough.[1][2] Here are the key parameters to re-evaluate:
-
Solvent System: The polarity and composition of the solvent are critical.[3] The solubility of your monomers, this compound and its complementary linker (e.g., a catechol-based linker), needs to be finely tuned.
-
Too Soluble: If monomers are highly soluble, the reaction may be too fast, leading to rapid precipitation of an amorphous polymer.[4]
-
Poorly Soluble: If they are poorly soluble, the reaction may not proceed efficiently.
-
-
Reaction Temperature and Time: These parameters control the reaction rate and the reversibility of the boronate ester or boroxine linkages.[4] Suboptimal conditions can prevent the system from reaching thermodynamic equilibrium, which is necessary for crystallization.
-
Monomer Stoichiometry and Purity: Impurities or slight deviations from the ideal molar ratio of the building blocks can introduce defects and disrupt long-range order.
Section 2: Frequently Asked Questions (FAQs) - Optimizing Your Synthesis
This section provides answers to frequently asked questions, offering deeper insights into specific techniques to enhance crystallinity.
Q2: How do I select the optimal solvent system for my this compound-based COF synthesis?
The choice of solvent is one of the most influential factors in COF crystallization.[3] The goal is to find a balance that allows for reversible bond formation without causing premature precipitation.
-
Polarity Tuning: A common strategy is to use a mixture of a polar and a less polar solvent. For boronate ester COFs, solvent systems like dioxane/mesitylene or butanol/toluene are often effective.[4] Systematically varying the ratio of these solvents allows you to fine-tune the polarity. Increasing the solvent polarity has been shown to enhance COF crystallinity.[3]
-
Solvent Screening: If a standard solvent system is not yielding a crystalline product, a systematic screening of different solvent combinations is recommended. Consider solvents with different boiling points and polarities. Deep eutectic solvents (DES) have also emerged as an environmentally friendly alternative that can promote high crystallinity.[5]
| Solvent System Example | Typical Ratio (v/v) | Rationale |
| Dioxane / Mesitylene | 1:1 to 1:3 | Balances monomer solubility and promotes crystal growth. |
| n-Butanol / Toluene | 1:1 to 1:4 | Higher boiling points allow for higher reaction temperatures. |
| Dimethylacetamide (DMAC) / o-Dichlorobenzene | 1:1 | Can be effective in post-synthetic crystallization.[6] |
Q3: What is the role of a "modulator" in COF synthesis, and should I use one?
A modulator is a compound that structurally resembles one of the monomers but is monofunctional. It competes with the monomer for binding, effectively slowing down the polymerization rate and allowing more time for defects to be corrected.[7][8]
-
Mechanism of Action: For boronic acid-based COFs, a monoboronic acid can act as a modulator. It reversibly binds to the linker, preventing rapid, uncontrolled polymerization and promoting the formation of more ordered, crystalline domains.[9] The modulator can also "cap" growing crystallites, which can help control crystal size and reduce strain.[9]
-
When to Use a Modulator: If you consistently obtain a poorly crystalline or amorphous product despite optimizing other conditions, introducing a modulator is a powerful strategy. Even a small amount (e.g., 5-10 mol%) can significantly improve crystallinity, surface area, and crystal domain size.[9]
-
Choosing a Modulator: For COFs made with this compound, a simple monoboronic acid like phenylboronic acid is a good starting point.
Q4: Can I improve the crystallinity of my COF after the initial synthesis?
Yes, post-synthetic methods can often transform a poorly crystalline or even amorphous material into a more ordered one.
-
Amorphous-to-Crystalline Transformation: This technique involves taking the amorphous powder and subjecting it to a second solvothermal treatment.[6][10][11] Heating the amorphous material in a suitable solvent mixture can provide the energy needed for the framework to reorganize into its thermodynamically favored crystalline state.[4]
-
Solvent-Vapor Annealing: Exposing the COF powder to a saturated vapor of a suitable solvent can also promote crystallization by enhancing the mobility of the framework components.
Experimental Protocol: Amorphous-to-Crystalline Transformation
-
Isolate the Amorphous Product: After the initial synthesis, collect the amorphous precipitate by filtration and wash it thoroughly with an appropriate solvent (e.g., anhydrous acetone) to remove unreacted monomers. Dry the product under vacuum.
-
Prepare for Recrystallization: Place the amorphous COF powder in a new reaction vessel.
-
Add Recrystallization Solvent: Add a solvent mixture known to promote crystallinity (e.g., a 1:1 v/v mixture of DMAC and o-dichlorobenzene).[6]
-
Second Solvothermal Treatment: Seal the vessel and heat it in an oven at a temperature similar to or slightly higher than the initial synthesis temperature (e.g., 120-150 °C) for 1-3 days.
-
Product Isolation: After cooling, collect the solid by filtration, wash extensively with a suitable solvent, and dry under vacuum.
-
Characterization: Analyze the product using Powder X-ray Diffraction (PXRD) to assess the improvement in crystallinity.
Q5: How do I properly characterize the crystallinity of my COF?
Powder X-ray Diffraction (PXRD) is the primary technique for assessing the crystallinity of COFs.[12]
-
Crystalline vs. Amorphous PXRD Patterns:
-
Crystalline: A highly crystalline COF will exhibit a PXRD pattern with sharp, well-defined Bragg diffraction peaks, particularly at low 2θ angles.[13] The presence of multiple distinct peaks indicates long-range order.
-
Amorphous: An amorphous material will show a broad, featureless "halo" with no sharp peaks, indicating a lack of long-range periodic order.[13][14]
-
Semi-crystalline: Many COFs are semi-crystalline and their PXRD patterns will show a combination of sharp peaks superimposed on a broad amorphous background.[13]
-
-
Key Peaks to Look For: For 2D COFs, the first and most intense peak is typically the (100) reflection, which corresponds to the in-plane ordering and pore-to-pore distance. The presence and sharpness of higher-order reflections, such as (110), (200), and (210), indicate a higher degree of crystallinity.
Section 3: Visualizing the Path to Crystallinity
Workflow for Optimizing COF Crystallinity
Caption: A workflow for troubleshooting and enhancing COF crystallinity.
Relationship Between Synthesis Parameters and Crystallinity
References
- 1. researchgate.net [researchgate.net]
- 2. Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Literature on the Synthesis of Modulator-Assisted Covalent-Organic Frameworks (MA-COFs): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies [html.rhhz.net]
- 10. Amorphous-to-Crystalline Transformation: General Synthesis of Hollow Structured Covalent Organic Frameworks with High Crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Amorphous-to-Crystalline Transformation: General Synthesis of Hollow Structured Covalent Organic Frameworks with High Crystallinity - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Non-Crystalline and Amorphous Material Analysis Services [tricliniclabs.com]
Troubleshooting poor solubility of Benzene-1,3,5-triyltriboronic acid-based materials.
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Challenge: The Intrinsic Properties of Benzene-1,3,5-triyltriboronic Acid
This compound is a foundational building block in the construction of advanced materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2][3] Its trifunctional nature allows for the creation of highly ordered, porous networks.[3] However, its utility is often hampered by significant solubility challenges. These difficulties stem from several key chemical characteristics:
-
Strong Intermolecular Forces: The multiple boronic acid groups facilitate strong hydrogen bonding, leading to high lattice energy and consequently, low solubility in many common organic solvents.
-
Self-Condensation (Dehydration): Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines.[4][5] This process is often reversible and dependent on the solvent and temperature.[4][5] The formation of these less soluble anhydrides can complicate experiments and lead to reproducibility issues.[5]
-
pH Sensitivity: The acidity of the boronic acid moieties means that the charge state of the molecule, and therefore its solubility, can be dramatically influenced by the pH of the medium.
-
Limited Solvent Compatibility: B3B and its derivatives often exhibit poor solubility in a wide range of both polar and non-polar solvents, making solvent selection a critical and often challenging step in experimental design.[6]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that researchers may encounter when working with B3B-based materials.
Q1: My B3B starting material will not dissolve in the recommended solvent for my COF synthesis. What can I do?
Answer: This is a common issue, particularly in solvothermal COF synthesis where precursor solubility is crucial for crystallization.[6]
Initial Steps:
-
Verify Solvent Purity: Ensure your solvents are anhydrous and of high purity. Water content can influence the equilibrium between the boronic acid and its less soluble boroxine form.[5]
-
Increase Temperature: Gently heating the mixture can significantly improve solubility. However, be mindful of potential thermal degradation of your reactants.
-
Sonication: Applying ultrasonic energy can help break up aggregates and enhance dissolution. A typical procedure involves sonicating the mixture for 10-15 minutes.[7]
Advanced Strategies:
-
Solvent Mixtures: Employing a co-solvent system is a widely used strategy in COF synthesis.[6][7] A common approach is to use a mixture of a non-polar solvent (e.g., mesitylene) and a polar aprotic solvent (e.g., 1,4-dioxane).[7] The ideal ratio often needs to be determined empirically.
-
Modulators: The addition of a modulator, such as acetic acid, can improve precursor solubility and influence the rate of framework formation, often leading to higher crystallinity.[7]
Q2: I've managed to dissolve my B3B derivative, but it precipitates out of solution over time. How can I maintain its solubility?
Answer: This phenomenon often points to issues of solution instability, such as self-condensation or slow equilibration to a less soluble form.
Potential Causes and Solutions:
-
Boroxine Formation: The formation of the less soluble boroxine trimer is a likely cause.[5]
-
pH Adjustment: For aqueous or protic solvent systems, carefully adjusting the pH can help. Boronic acids are more soluble at a pH above their pKa, where they exist as the anionic boronate species.
-
Esterification: Converting the boronic acids to boronate esters can significantly improve solubility and stability.[5][8] Pinacol esters are commonly used for this purpose as they are more stable and generally more soluble in organic solvents.[5][8]
-
-
Temperature Effects: If the material was dissolved at an elevated temperature, it might be supersaturated at room temperature. Maintaining a slightly elevated temperature or finding a solvent system with better room temperature solubility is necessary.
Q3: My final B3B-based material (e.g., a COF) has poor solubility, making further processing and characterization difficult. Are there ways to improve this?
Answer: The inherent insolubility of cross-linked frameworks like COFs is a defining and often desirable characteristic.[9] However, for applications requiring solution-phase processing, some strategies can be employed during the design and synthesis phase.
-
Incorporate Solubilizing Groups: Attaching long alkyl chains or polyethylene glycol (PEG) units to the building blocks can improve the dispersibility of the final material in certain solvents.
-
Control Crystallinity and Particle Size:
-
Rapid Precipitation: Sometimes, a very rapid synthesis can lead to smaller, more easily dispersible nanoparticles at the expense of crystallinity.
-
Sonochemical Synthesis: Using ultrasound during synthesis can produce smaller crystallites.[10]
-
-
Post-Synthetic Modification: Functionalizing the surface of the pre-formed material with solubilizing groups can enhance its compatibility with specific solvents.
Q4: How does pH influence the solubility of B3B and its derivatives?
Answer: The pH of the solution plays a critical role, particularly in aqueous or protic environments. The boronic acid group is a Lewis acid that can accept a hydroxide ion, forming a more soluble tetrahedral boronate species.
-
Low pH (Acidic): At low pH, the boronic acid is in its neutral, less soluble form.
-
High pH (Basic): As the pH increases above the pKa of the boronic acid, it becomes deprotonated, forming the anionic boronate. This charged species is generally more soluble in polar solvents.
This pH-responsive behavior can be exploited. For instance, in drug delivery applications, a B3B-based carrier could be designed to be soluble at physiological pH but less so in the acidic tumor microenvironment.[11]
Frequently Asked Questions (FAQs)
What are the best general-purpose solvents for dissolving this compound?
Unfortunately, there is no single "best" solvent. Solubility is highly dependent on the specific derivative and the intended application. However, polar aprotic solvents like DMF and DMSO are often good starting points for initial solubility tests. For COF synthesis, mixtures of mesitylene and dioxane are frequently employed.[7]
Can I use water to dissolve B3B?
While some simple arylboronic acids have limited water solubility, B3B is generally poorly soluble in neutral water.[12] Solubility can be increased by raising the pH to form the boronate salt.
My B3B seems to be degrading in solution. What could be the cause?
Boronic acids can be susceptible to oxidative degradation, converting the C-B bond to a C-O bond (a phenol).[13] This is more of a concern in biological applications or under harsh oxidative conditions.[13] To mitigate this, deoxygenate your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
How can I accurately measure the solubility of my B3B-based material?
Due to the equilibrium between the acid and its anhydride, obtaining reproducible solubility data can be challenging.[5] A common method is the isothermal saturation method, where a suspension of the compound in the solvent is stirred at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by techniques like HPLC or UV-Vis spectroscopy.
Experimental Protocols & Visualizations
Protocol 1: Systematic Solvent Screening
This protocol provides a structured approach to identifying a suitable solvent system for your B3B derivative.
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1 mg) of your B3B material into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent. Cover a range of polarities (see table below).
-
Initial Observation: Vortex each vial for 30 seconds and observe for dissolution at room temperature.
-
Sonication: Place the vials in an ultrasonic bath for 10 minutes and observe again.
-
Heating: For promising solvents where the material is partially soluble, gently heat the vial (e.g., to 50-60 °C) and observe.
-
Documentation: Record your observations (insoluble, partially soluble, fully soluble) for each solvent at each step.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Polarity Index |
| Non-Polar | Hexane, Toluene | 0.1, 2.4 |
| Ethers | Diethyl ether, THF, 1,4-Dioxane | 2.8, 4.0, 4.8 |
| Chlorinated | Dichloromethane (DCM), Chloroform | 3.1, 4.1 |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | 5.1, 4.7 |
| Esters | Ethyl Acetate | 4.4 |
| Alcohols | Methanol, Ethanol, Isopropanol | 5.1, 4.3, 3.9 |
| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO | 5.8, 6.4, 7.2 |
| Aqueous | Water (pH 7), Basic Water (pH 9) | 10.2 |
Polarity index values are approximate and can vary with the scale used.
Diagram 1: Troubleshooting Workflow for Poor Solubility
References
- 1. hurawalhi.com [hurawalhi.com]
- 2. ossila.com [ossila.com]
- 3. This compound | 89641-21-4 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02796D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in room-temperature synthesis of covalent organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. Boronic Acid Linear Homopolymers as Effective Emulsifiers and Gelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of MOFs with Benzene-1,3,5-triyltriboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the scalable synthesis of Metal-Organic Frameworks (MOFs) incorporating Benzene-1,3,5-triyltriboronic acid (BTTB). This guide is designed to provide practical, in-depth solutions to common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. As your Senior Application Scientist, my goal is to explain not just the "how," but the critical "why" behind each experimental step, ensuring your success in producing high-quality, crystalline materials consistently.
A crucial point of clarification: this compound is most famous for forming Covalent Organic Frameworks (COFs) through boronate ester linkages. However, its incorporation into MOFs is an advanced technique, typically achieved by using BTTB as a functional co-linker alongside traditional carboxylate linkers or by leveraging specific metal-boron interactions. This guide focuses on the synthesis of such boronic acid-functionalized MOFs, where the inherent properties of the boronic acid group can be exploited for applications like sensing or selective adsorption.[1][2]
Part 1: Frequently Asked Questions (FAQs) - Core Principles for Scale-Up
This section addresses foundational questions that are critical for planning a successful scale-up strategy. Understanding these principles is key to preemptively avoiding common failures.
Q1: Why is solvent selection so critical when scaling up the synthesis of BTTB-functionalized MOFs?
A1: Solvent choice is paramount and extends beyond simple solubility. In large-volume reactions, the solvent system dictates heat and mass transfer, which directly impacts nucleation and crystal growth. For BTTB-based systems, several factors must be considered:
-
Linker and Metal Salt Solubility: Both the BTTB co-linker, the primary structural linker (e.g., a dicarboxylate), and the metal salt must remain dissolved at the reaction temperature to ensure homogeneous nucleation. In our experience, mixtures of solvents like DMF/ethanol or DMF/water are often required to achieve this balance.[3]
-
Coordination and Modulation: Solvents like N,N-Dimethylformamide (DMF) are not inert; they can coordinate to the metal centers and act as weak modulators, influencing the rate of framework assembly.
-
Boiling Point and Autogenous Pressure: The solvent's boiling point determines the pressure inside the reactor at a given temperature. When scaling up, this becomes a significant safety and engineering consideration. Higher boiling point solvents can allow for higher reaction temperatures at lower pressures.
-
Interaction with Boronic Acid: The presence of water must be carefully controlled. While sometimes used as a co-solvent, excess water can lead to the formation of boroxine through the dehydration of BTTB, a common side reaction that consumes your linker and introduces defects.
Q2: How does the pKa of the boronic acid group influence the synthesis conditions?
A2: The reactivity of a boronic acid is intimately tied to its pKa and the pH of the reaction medium.[4] Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species.[5] The anionic form is generally more reactive towards forming stable linkages. The key takeaways are:
-
Optimal pH Range: The reaction pH should be near or slightly above the pKa of the boronic acid to favor the formation of the reactive boronate anion.[4] However, this must be balanced with the conditions required for the primary MOF framework formation.
-
Modulator as a pH Buffer: Acidic modulators, such as acetic acid or hydrochloric acid, not only control crystal growth but also influence the solution's pH, thereby affecting the boronic acid equilibrium.[6] Careful tuning of the modulator concentration is a critical parameter for success.
Q3: What is the precise role of a "modulator" and why is it even more important at a larger scale?
A3: A modulator is a small molecule, often a monocarboxylic acid (like acetic acid), that competes with the primary organic linker to coordinate with the metal clusters.[7] This competitive binding is the key to controlling MOF synthesis, especially at scale.
-
Slowing Nucleation: In large, unstirred, or inefficiently stirred reactors, localized concentration gradients can cause extremely rapid nucleation, leading to the formation of an amorphous powder or very small, poorly crystalline particles. A modulator slows down the overall reaction rate, favoring the growth of fewer, larger, and more perfect crystals.
-
Defect Control: By temporarily capping coordination sites on the metal cluster, modulators can help control the incorporation of linkers and reduce the number of structural defects. This is vital for achieving the high internal surface area the MOF is designed for.
-
Crystal Morphology: The choice and concentration of the modulator can influence the final shape and size of the MOF crystals.
Part 2: A General Protocol for Scalable Solvothermal Synthesis
This section provides a representative step-by-step methodology for synthesizing a boronic acid-functionalized MOF at a gram scale. This protocol is based on a mixed-linker approach, which is a common strategy for incorporating functional groups like boronic acids.
Objective: To synthesize a functionalized analogue of a known robust MOF (e.g., a UiO-66 type framework) by incorporating BTTB as a co-linker alongside a primary dicarboxylate linker.
Experimental Workflow
Caption: Scalable solvothermal synthesis workflow for BTTB-functionalized MOFs.
Step-by-Step Methodology
-
Reagent Preparation (Example for a Zr-based MOF):
-
In a dry beaker, combine the primary linker, 1,4-benzenedicarboxylic acid (H2BDC), and the functional co-linker, this compound (BTTB). A typical molar ratio might be 9:1 (BDC:BTTB) to ensure the structural integrity of the parent framework.
-
In a separate flask, prepare the synthesis solution. For a 1-liter total volume reaction, this might consist of 900 mL of N,N-Dimethylformamide (DMF) and a specific volume of concentrated Hydrochloric Acid (HCl) as a modulator.
-
Weigh the metal precursor, Zirconium(IV) chloride (ZrCl4), in a dry environment (e.g., a glovebox) due to its hygroscopic nature.
-
-
Reaction Assembly:
-
Place the mixed linkers into the Teflon liner of a suitable-scale stainless steel autoclave reactor.
-
Add the metal precursor (ZrCl4).
-
Carefully pour the DMF/HCl solution over the solid reagents.
-
Seal the reactor tightly according to the manufacturer's specifications. Safety Note: Ensure the total liquid volume does not exceed 50-60% of the liner's volume to allow for thermal expansion and solvent vapor pressure.
-
-
Solvothermal Synthesis:
-
Place the sealed reactor into a programmable oven.
-
Ramp the temperature to the desired setpoint (e.g., 120 °C) over 2 hours. A slow ramp rate is crucial for promoting crystalline growth over amorphous precipitation.
-
Hold the temperature for 24-48 hours.
-
Allow the oven to cool down to room temperature naturally. Do not quench the reactor, as rapid cooling can lead to crystal defects.
-
-
Product Isolation and Purification:
-
Once cooled, carefully open the reactor in a well-ventilated fume hood.
-
Collect the white crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF (3 times) to remove unreacted starting materials trapped within the pores. This is typically done by re-suspending the solid in DMF, sonicating briefly, and then centrifuging to collect the product.[6]
-
Perform a solvent exchange by soaking the product in a more volatile solvent like ethanol or acetone for at least 24 hours, replacing the solvent 3-4 times. This step is critical for efficient activation.
-
-
Activation:
-
Activation is the process of removing the solvent molecules from the MOF's pores to make the internal surface area accessible.[8]
-
Method A (Thermal): Gently heat the solvent-exchanged product under a high vacuum. A typical program involves heating to 60-80 °C for 12 hours, then slowly increasing to 120-150 °C for another 12-24 hours.
-
Method B (Supercritical CO2): For materials prone to pore collapse, supercritical CO2 drying is the gold standard.[8] This technique avoids the surface tension effects of evaporating liquid solvents that can destroy the framework's porosity.
-
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise during scale-up. This guide addresses the most common issues in a direct question-and-answer format.
Caption: Troubleshooting flowchart for poor crystallinity in MOF synthesis.
Q: My yield is consistently low or I get no product at all. What's going wrong?
A:
-
Potential Cause 1: Reagent Stoichiometry/Solubility. At a larger scale, improper mixing can lead to localized areas of poor solubility. Ensure your reactor has adequate stirring or that all components are fully dissolved before heating begins.
-
Potential Cause 2: Linker Degradation. Boronic acids can be sensitive to high temperatures and certain solvents. BTTB may be degrading under the reaction conditions. Try lowering the reaction temperature and extending the time.
-
Potential Cause 3: Incorrect pH. The pH may be too low, preventing the boronic acid from participating in the framework formation. Re-evaluate your modulator choice and concentration.
Q: The PXRD pattern of my product shows broad peaks or looks amorphous. How can I improve crystallinity?
A:
-
Potential Cause 1: Nucleation is too fast. This is the most common cause of amorphous product at scale. The solution is to slow the reaction down.
-
Solution A: Increase the concentration of your modulator (e.g., double the amount of HCl or acetic acid).
-
Solution B: Lower the reaction temperature by 10-20 °C and increase the reaction time.
-
Solution C: Implement a slower temperature ramp rate (e.g., 1 °C/min).
-
-
Potential Cause 2: Impure Reagents. Impurities in the linkers or solvents can disrupt crystal growth. Use reagents of the highest possible purity for scale-up.
-
Potential Cause 3: Water Content. Uncontrolled amounts of water can interfere with the coordination chemistry and promote the formation of undesirable side products. Use anhydrous solvents if the protocol demands it.
Q: My product is crystalline, but the BET surface area is much lower than expected. What happened?
A:
-
Potential Cause 1: Pore Collapse During Activation. This is a very common issue. The framework is crystalline but the pores have collapsed upon solvent removal.
-
Solution A: Your activation procedure is too aggressive. Use a slower heating ramp under vacuum.
-
Solution B: The solvent exchange was incomplete. Ensure you exchange with a low-boiling-point solvent multiple times over 1-2 days.
-
Solution C: The definitive solution is to use supercritical CO2 drying, which is the gentlest method for activation and is highly recommended for preserving the porosity of delicate frameworks.[8]
-
-
Potential Cause 2: Unreacted Material in Pores. The low surface area may be due to unreacted linkers or other species trapped in the pores.
-
Solution: Improve the washing step. Increase the number of washes with fresh DMF and consider extending the soaking time during solvent exchange.
-
Q: I'm seeing significant batch-to-batch variability. How can I make my synthesis more reproducible?
A:
-
Potential Cause 1: Inconsistent Heating/Cooling Profiles. Ensure your oven is properly calibrated and that the heating and cooling rates are programmed and identical for every run. In large reactors, the position within the oven can also matter.
-
Potential Cause 2: Atmospheric Moisture. this compound is hygroscopic. Absorption of atmospheric water can change its effective molecular weight and introduce water into the reaction, leading to inconsistent results. Always handle and weigh BTTB in a controlled, dry environment (e.g., a glovebox).
-
Potential Cause 3: Reagent Purity. Variability can stem from using different lots of solvents or linkers. Qualify new batches of reagents with a small-scale test reaction before committing to a large-scale run.
Part 4: Summary of Key Parameters for Scale-Up
This table summarizes the critical parameters and their expected influence on the final product. Use this as a quick reference when optimizing your scaled-up synthesis.
| Parameter | Low Setting | High Setting | Impact on MOF Quality | Senior Scientist Tip |
| Temperature | Slower kinetics, larger crystals | Faster kinetics, smaller crystals | High temps can reduce crystallinity and degrade linkers. | Start 10-20°C lower than the literature small-scale protocol. |
| Reaction Time | May lead to incomplete reaction | Ensures reaction completion | Must be balanced with temperature to avoid linker degradation. | Longer times at lower temps often yield better crystals. |
| Modulator Conc. | Faster nucleation, small crystals | Slower nucleation, larger crystals | Too much modulator can inhibit or stop the reaction entirely. | A 2-fold to 10-fold molar excess relative to the linker is a good starting point. |
| Water Content | Can be a necessary component | Can cause linker self-condensation | Highly system-dependent. Must be precisely controlled. | If using anhydrous solvents, ensure they are freshly dried. |
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic acid grafted metal-organic framework for selective enrichment of cis-diol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aablocks.com [aablocks.com]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.kaust.edu.sa]
- 8. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Benzene-1,3,5-triyltriboronic Acid
For researchers, scientists, and drug development professionals working with covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and in advanced organic synthesis, the purity of precursors is paramount. Benzene-1,3,5-triyltriboronic acid is a cornerstone building block in these fields, and its trifunctional nature makes the structural integrity of the final material exquisitely sensitive to impurities.[1][2] This guide provides a comparative analysis of key analytical techniques for validating the purity of this compound, offering field-proven insights and detailed experimental protocols.
The Criticality of Purity in this compound
This compound is a highly versatile intermediate in a variety of synthetic applications.[3] Its trifunctional nature is key to constructing complex organic molecules, including those utilized in advanced materials science like MOFs and COFs, as well as in the creation of new pharmaceutical intermediates.[3] The presence of impurities can lead to defects in the final polymeric or crystalline structures, altering their physical and chemical properties, and ultimately compromising their performance.
Common impurities in boronic acids can include:
-
Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules. Their presence can disrupt the stoichiometry of polymerization reactions.
-
Protodeborylation products: Where a boronic acid group is replaced by a hydrogen atom, leading to incomplete network formation.
-
Starting materials and synthetic by-products: Residual reagents or side-products from the synthesis of the triboronic acid.
-
Residual solvents: Solvents used during synthesis or purification.[4]
Given these potential impurities, a multi-technique approach is essential for a comprehensive purity assessment.
Comparative Analysis of Analytical Techniques
This guide will focus on the most effective techniques for the analysis of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Elemental Analysis
-
X-ray Diffraction (XRD)
The following table provides a high-level comparison of these techniques:
| Technique | Primary Use | Strengths | Limitations |
| NMR Spectroscopy | Structural elucidation and quantification of impurities | Provides detailed structural information, sensitive to a wide range of impurities, can be quantitative (qNMR). | Can be complex to interpret with multiple impurities, boroxine formation can lead to broadened peaks. |
| HPLC | Separation and quantification of impurities | High sensitivity and resolving power, well-suited for routine quality control. | On-column degradation can be a concern for some boronic acids, requires appropriate reference standards for quantification. |
| Mass Spectrometry | Molecular weight determination and impurity identification | High sensitivity and specificity, can identify unknown impurities through fragmentation patterns. | May not be suitable for all impurities, ionization can be challenging for some compounds. |
| Elemental Analysis | Determination of elemental composition | Provides fundamental information on the elemental purity of the sample. | Does not provide information on the nature of impurities, requires a relatively large sample size. |
| X-ray Diffraction | Analysis of crystalline structure and phase purity | Confirms the crystalline nature of the material, can identify different polymorphs or crystalline impurities. | Only applicable to crystalline materials, may not detect amorphous impurities. |
In-Depth Technical Review and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the structural characterization and purity assessment of this compound. Both ¹H and ¹¹B NMR are highly informative.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the protons of the benzene ring and the hydroxyl groups of the boronic acid moieties. The symmetry of the molecule should result in a simple spectrum, making the detection of impurities with different aromatic substitution patterns straightforward.
-
¹¹B NMR: Directly probes the boron atoms, providing a clear indication of the chemical environment of the boronic acid groups. The presence of boroxines or other boron-containing impurities will give rise to distinct signals.[5]
-
Solvent Selection: The choice of solvent is critical. Aprotic solvents like DMSO-d₆ are often preferred to minimize exchange of the acidic B(OH)₂ protons. The use of a coordinating solvent like methanol-d₄ can help to break up boroxine trimers, simplifying the spectrum.[4]
Experimental Protocol: ¹H and ¹¹B NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected signals: A singlet for the three aromatic protons and a broad singlet for the six hydroxyl protons. The chemical shifts will be solvent-dependent.
-
Look for any additional aromatic signals that would indicate impurities with different substitution patterns.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Expected signal: A single, relatively sharp peak for the three equivalent boronic acid groups.
-
Boroxine formation will result in a broader, downfield-shifted signal.
-
Data Interpretation:
-
Purity Calculation: The purity can be estimated by integrating the signals corresponding to the main compound and the impurities in the ¹H NMR spectrum, assuming the number of protons for each species is known. For higher accuracy, quantitative NMR (qNMR) with an internal standard is recommended.
-
Impurity Identification: The chemical shifts and coupling patterns of impurity signals in the ¹H NMR spectrum can provide clues to their structure. For example, the presence of signals corresponding to a monosubstituted or disubstituted benzene ring could indicate protodeborylation.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for separating and quantifying impurities in this compound, making it ideal for routine quality control.
Causality Behind Experimental Choices:
-
Reversed-Phase HPLC: This is the most common mode for the analysis of boronic acids. A C18 column is a good starting point.
-
Mobile Phase: A buffered mobile phase is often necessary to obtain reproducible results and prevent on-column degradation.[4] A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. The addition of a small amount of acid, such as formic acid or acetic acid, can improve peak shape.
-
Detection: UV detection is suitable for aromatic boronic acids. The wavelength should be chosen to maximize the absorbance of the analyte.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic impurities. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Purity is typically assessed by area percent, assuming all components have a similar response factor. For accurate quantification, a calibration curve with a reference standard is required.
-
Mass Spectrometry (MS)
MS is a powerful tool for confirming the molecular weight of this compound and for identifying unknown impurities.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like boronic acids. It can be operated in both positive and negative ion modes.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any fragment ions, aiding in the identification of impurities.
Experimental Protocol: LC-MS
-
LC Conditions: Use the HPLC conditions described above.
-
MS Conditions (ESI):
-
Ionization Mode: Positive and negative
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Data Analysis:
-
Look for the [M+H]⁺ or [M-H]⁻ ion of this compound.
-
Search for ions corresponding to potential impurities, such as boroxines (which will appear as higher molecular weight species) or protodeborylation products.
-
Elemental Analysis
Elemental analysis provides the percentage of carbon, hydrogen, and other elements (excluding oxygen) in a sample. This technique is used to confirm the empirical formula of the compound.
Causality Behind Experimental Choices:
-
Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, etc.) are quantified. This provides a direct measure of the elemental composition.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A few milligrams of the dried sample are accurately weighed.
-
Analysis: The sample is analyzed using a commercial elemental analyzer.
-
Data Interpretation: The experimentally determined percentages of C and H are compared to the theoretical values for this compound (C₆H₉B₃O₆). A significant deviation may indicate the presence of impurities.
X-ray Diffraction (XRD)
For crystalline samples of this compound, XRD can be used to confirm the crystal structure and assess phase purity.
Causality Behind Experimental Choices:
-
Powder XRD: This technique is used to analyze a polycrystalline sample and provides a fingerprint of the crystal structure.
-
Single-Crystal XRD: If a suitable single crystal can be grown, this technique can be used to determine the exact three-dimensional arrangement of atoms in the molecule.[6]
Experimental Protocol: Powder XRD
-
Sample Preparation: A small amount of the powdered sample is placed on a sample holder.
-
Data Acquisition: The sample is irradiated with X-rays over a range of angles, and the diffraction pattern is recorded.
-
Data Analysis: The resulting diffractogram is compared to a reference pattern (if available) or analyzed to determine the crystal lattice parameters. The presence of additional peaks may indicate the presence of crystalline impurities.
Visualization of Workflows
Workflow for Comprehensive Purity Validation
Caption: A logical workflow for the comprehensive purity validation of this compound.
Experimental Workflow for HPLC-UV Analysis
References
A Comparative Analysis of Trigonal Linkers in Covalent Organic Framework Synthesis: Benzene-1,3,5-triyltriboronic Acid and Its Alternatives
Introduction: The Critical Role of Linker Geometry in COF Architecture
Covalent Organic Frameworks (COFs) have emerged as a highly promising class of crystalline porous polymers, distinguished by their ordered structures, high surface areas, and tunable functionalities. The rational design and synthesis of COFs with desired properties are underpinned by the principles of reticular chemistry, where the geometry of the molecular building blocks, or "linkers," dictates the topology and ultimate performance of the framework. Among the various linker geometries, trigonal (C3-symmetric) linkers are fundamental in constructing two-dimensional (2D) hexagonal frameworks, which are the most common COF structures.
This guide provides a comparative analysis of Benzene-1,3,5-triyltriboronic acid (BTTB), a seminal trigonal linker, with other prominent trigonal linkers, primarily those bearing aldehyde functionalities. We will delve into the nuances of the linkage chemistry, the resulting COF properties—including crystallinity, porosity, and stability—and provide experimental insights to aid researchers in selecting the optimal linker for their specific application, be it in gas storage, catalysis, or drug development.
This compound (BTTB): The Pioneer of Boron-Based COFs
This compound (CAS 89641-21-4), also known as 1,3,5-benzenetriboronic acid, was instrumental in the initial development of COFs. Its three boronic acid groups, arranged in a 120° orientation on a central benzene ring, readily undergo condensation reactions to form robust, porous frameworks.
Linkage Chemistry: Boroxine and Boronate Ester Formation
BTTB primarily participates in two types of condensation reactions in COF synthesis:
-
Self-condensation: BTTB can undergo a dehydration reaction with itself to form a six-membered boroxine ring. This reversible reaction is a hallmark of early COF synthesis and is known to produce highly crystalline materials.[1]
-
Co-condensation with Diols: BTTB can react with polyhydroxyl linkers (diols or catechols) to form five-membered boronate ester linkages. This approach offers greater versatility in tuning the pore size and functionality of the resulting COF by varying the diol linker.
The reversibility of both boroxine and boronate ester formation is a double-edged sword. While it allows for "error-checking" during the crystallization process, leading to highly ordered structures, it also renders these linkages susceptible to hydrolysis, which can compromise the stability of the framework in the presence of moisture.[2][3]
Performance Characteristics of BTTB-derived COFs
COFs synthesized from BTTB generally exhibit the following characteristics:
-
High Crystallinity: The dynamic nature of the boroxine and boronate ester linkages facilitates the formation of well-defined, crystalline structures.
-
Good Porosity: BTTB-based COFs can achieve high surface areas, making them suitable for gas storage and separation applications.
-
Moderate Thermal Stability: The covalent B-O bonds within the framework impart good thermal stability.
-
Limited Chemical Stability: The primary drawback of boroxine and boronate ester linkages is their susceptibility to hydrolysis, which limits their application in aqueous or humid environments.
Alternative Trigonal Linkers: The Rise of Aldehydes
To address the stability limitations of boron-based COFs, researchers have turned to alternative trigonal linkers, with 1,3,5-triformylbenzene (TFB) and 1,3,5-triformylphloroglucinol (Tp) being the most prominent examples. These linkers utilize the formation of more robust imine or β-ketoenamine linkages.
1,3,5-Triformylbenzene (TFB): The Archetype for Imine-Linked COFs
1,3,5-Triformylbenzene (CAS 3163-76-6) is a versatile trigonal linker that reacts with aromatic amines to form imine linkages (Schiff base formation).[4] Imine-linked COFs have become the most extensively studied class of COFs due to their enhanced stability compared to their boroxine counterparts.[2]
1,3,5-Triformylphloroglucinol (Tp): Engineering Stability through Keto-Enol Tautomerism
1,3,5-Triformylphloroglucinol (CAS 4462-95-9) is another aldehyde-based trigonal linker that, upon reaction with amines, forms a special type of imine linkage that can undergo keto-enol tautomerism to form a highly stable β-ketoenamine linkage. This tautomerism introduces intramolecular hydrogen bonding, which significantly enhances the chemical stability of the resulting COF, even in acidic or basic conditions.
Comparative Performance Analysis
The choice of trigonal linker has a profound impact on the key performance indicators of the resulting COF. Below is a comparative summary based on linkage chemistry:
| Feature | Boroxine/Boronate Ester (from BTTB) | Imine (from TFB) | β-Ketoenamine (from Tp) |
| Linkage Stability | Moderate (susceptible to hydrolysis) | High | Very High (stable in acid/base) |
| Crystallinity | Generally High | Moderate to High | Generally High |
| Porosity (BET) | High | High | High |
| Synthesis Conditions | Typically solvothermal | Solvothermal, often with acid catalyst | Solvothermal, often with acid catalyst |
Table 1: General Performance Comparison of COFs from Different Trigonal Linkers.
Experimental Protocols: A Practical Guide
The following are generalized solvothermal synthesis protocols for COFs derived from BTTB and TFB. These should be optimized for specific linker combinations and desired material properties.
Protocol 1: Synthesis of a Boroxine-Linked COF from BTTB
This protocol describes the self-condensation of BTTB to form a boroxine-linked COF.
Workflow Diagram:
Caption: Workflow for boroxine-linked COF synthesis.
Materials:
-
This compound (BTTB)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
In a Pyrex tube, add BTTB.
-
Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.
-
Flash-freeze the tube in liquid nitrogen and degas the mixture through three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 72 hours. A solid precipitate should form.
-
After cooling to room temperature, open the tube and collect the solid by filtration.
-
Wash the solid thoroughly with anhydrous acetone to remove any unreacted monomers.
-
Dry the resulting white powder under vacuum at 120 °C overnight to yield the boroxine-linked COF.
Protocol 2: Synthesis of an Imine-Linked COF from TFB and a Diamine Linker
This protocol describes the synthesis of an imine-linked COF from 1,3,5-triformylbenzene (TFB) and a generic diamine linker (e.g., p-phenylenediamine).
Workflow Diagram:
Caption: Workflow for imine-linked COF synthesis.
Materials:
-
1,3,5-Triformylbenzene (TFB)
-
Diamine linker (e.g., p-phenylenediamine)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
6 M Aqueous Acetic Acid
-
Acetone (anhydrous)
Procedure:
-
In a Pyrex tube, add TFB and the diamine linker in a 1:1.5 molar ratio.
-
Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.
-
Add a catalytic amount of 6 M aqueous acetic acid.
-
Flash-freeze the tube in liquid nitrogen and degas the mixture through three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling, collect the resulting solid by filtration.
-
Wash the solid with anhydrous acetone to remove impurities.
-
Dry the product under vacuum at 120 °C overnight to obtain the imine-linked COF.
Characterization and Performance Metrics
A thorough comparison of COFs derived from different trigonal linkers requires a suite of characterization techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the crystal structure of the COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the desired linkages (e.g., disappearance of B-OH, C=O, and N-H stretches and appearance of B-O-B or C=N stretches).
-
Gas Sorption Analysis (BET): To measure the specific surface area and pore size distribution, which are critical for applications in gas storage and separation.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF.
-
Chemical Stability Tests: To assess the robustness of the COF under various conditions (e.g., exposure to water, acid, or base) by monitoring changes in crystallinity and porosity via PXRD and BET analysis.
Conclusion and Future Outlook
The choice of a trigonal linker is a critical decision in the design of COFs, with a direct impact on their stability, crystallinity, and porosity. This compound remains a valuable linker for synthesizing highly crystalline COFs with good porosity, particularly for applications where exposure to moisture is not a concern. However, for applications requiring high chemical stability, trigonal linkers with aldehyde functionalities, such as 1,3,5-triformylbenzene and 1,3,5-triformylphloroglucinol, are superior choices due to the robust imine and β-ketoenamine linkages they form.
Future research will likely focus on the development of novel trigonal linkers with more complex functionalities to create COFs with tailored properties for specific applications, such as enhanced catalytic activity or selective molecular recognition. The continued exploration of new linkage chemistries and synthetic methodologies will further expand the versatility and performance of this exciting class of materials.
References
A Tale of Two Linkers: Benzene-1,3,5-triyltriboronic Acid vs. Trimesic Acid in the Design of Metal-Organic Frameworks
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of Metal-Organic Frameworks (MOFs), the choice of the organic linker is a critical design parameter that dictates the ultimate structure, porosity, and function of the resulting material. Among the plethora of available building blocks, tritopic linkers are particularly valuable for creating highly connected and porous three-dimensional networks. This guide provides a comprehensive comparison of two such linkers that share the same core geometry but differ fundamentally in their coordinating groups: benzene-1,3,5-triyltriboronic acid (BTB) and trimesic acid (TMA), also known as benzene-1,3,5-tricarboxylic acid (H₃BTC).
While both molecules feature a central benzene ring with functional groups at the 1, 3, and 5 positions, the difference between a boronic acid (-B(OH)₂) and a carboxylic acid (-COOH) has profound implications for MOF synthesis, stability, and application. This guide will delve into the coordination chemistry, compare the properties of the resulting MOFs with supporting experimental data, and provide detailed synthesis protocols for representative frameworks.
At the Heart of the Framework: A Structural and Chemical Overview
This compound and trimesic acid are both C₃-symmetric molecules, a geometric feature that predisposes them to form highly porous, symmetrical frameworks. However, their reactivity and the nature of the bonds they form with metal ions are distinct.
Trimesic Acid (TMA): The Carboxylate Workhorse
Trimesic acid is one of the most widely used linkers in MOF chemistry.[1] Its three carboxylic acid groups readily deprotonate to form carboxylate anions, which then coordinate to metal ions in a variety of binding modes (monodentate, bidentate chelating, bidentate bridging). This versatility in coordination allows for the formation of a wide range of secondary building units (SBUs), the metal-containing nodes of the MOF structure. The resulting metal-carboxylate bonds are generally strong and can lead to robust frameworks with high thermal and chemical stability.[2] A prime example of a TMA-based MOF is HKUST-1 (also known as Cu-BTC), which features dimeric copper paddlewheel SBUs.[3]
This compound (BTB): A Unique Bonding Motif
This compound offers a different approach to framework construction. The boronic acid functional groups can undergo a dehydration reaction with themselves to form boroxine rings, which are six-membered rings of alternating boron and oxygen atoms. These boroxine units can then act as trigonal nodes in Covalent Organic Frameworks (COFs). In the context of MOFs, BTB can also coordinate to metal centers through its hydroxyl groups. More commonly, however, BTB derivatives where the boronic acids are replaced by carboxylates, such as 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB), are used to construct highly porous MOFs like MOF-177. For the purpose of a direct comparison of the functional group, this guide will focus on the hypothetical and experimentally realized differences between boronic acid and carboxylic acid coordination. The boronate ester linkages that can form are known to be susceptible to hydrolysis, which can be a significant drawback in terms of the stability of the resulting MOF in the presence of moisture.[4][5][6][7]
Comparative Analysis of MOF Properties: A Data-Driven Approach
To provide an objective comparison, we will examine key performance metrics of MOFs derived from TMA and BTB-type linkers. For a fair comparison, we will consider the well-studied TMA-based HKUST-1 (Cu-TMA) and the BTB-based MOF-177 (Zn-BTB derivative). It is important to note that MOF-177 is synthesized from 1,3,5-tris(4-carboxyphenyl)benzene, a larger carboxylate linker, as a direct boronic acid-based analogue for comparison is not as widely studied. This comparison still provides valuable insight into the impact of linker choice.
| Property | HKUST-1 (Cu-TMA) | MOF-177 (Zn-BTB derivative) | Key Differences & Implications |
| BET Surface Area | ~1,800 m²/g[8] | ~4,500 m²/g[9] | The larger BTB-derivative linker in MOF-177 results in a significantly higher surface area, offering more sites for gas adsorption and catalysis. |
| Pore Volume | ~0.8 cm³/g | ~1.6 cm³/g | The larger pore volume of MOF-177 allows for the storage of a greater volume of gas or the accommodation of larger guest molecules. |
| Thermal Stability | Decomposes above 350 °C | Stable up to 420 °C[5] | Both frameworks exhibit good thermal stability, with MOF-177 showing a slight advantage. |
| Hydrolytic Stability | Moderate; can lose crystallinity in the presence of water. | Low; known to degrade upon exposure to moisture.[10][11] | The metal-carboxylate bonds in HKUST-1 offer better resistance to water compared to the structure of MOF-177. Boronic acid-based linkages, in general, are prone to hydrolysis.[4][6][7] |
Experimental Protocols: Synthesizing the Frameworks
The following are detailed, step-by-step methodologies for the synthesis of HKUST-1 and MOF-177, representing archetypal MOFs from TMA and a BTB-derivative linker, respectively.
Synthesis of HKUST-1 (Cu-TMA) via Solvothermal Method
This protocol is adapted from established literature procedures.[9]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Trimesic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare two separate solutions:
-
Solution A: Dissolve 9 mmol of copper(II) nitrate trihydrate in 30 mL of deionized water.
-
Solution B: Dissolve 5 mmol of trimesic acid in 30 mL of ethanol.
-
-
Combine Solution A and Solution B in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 110 °C for 18 hours.
-
After cooling to room temperature, collect the blue crystals by filtration.
-
Wash the crystals with DMF and then with ethanol to remove unreacted starting materials and solvent.
-
Activate the material by heating under vacuum at 150 °C for 12 hours to remove solvent molecules from the pores.
Synthesis of MOF-177 (Zn-BTB derivative) via Solvothermal Method
This protocol is based on the synthesis of MOF-177 using the H₃BTB linker.[4]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glass vial, dissolve zinc nitrate hexahydrate and H₃BTB in DMF. A typical molar ratio is 1:1.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to 100 °C over 2 hours, hold at 100 °C for 24 hours, and then cool to room temperature over 10 hours.
-
Colorless crystals of MOF-177 will form. Collect the crystals by decanting the solvent.
-
Wash the crystals with fresh DMF multiple times over several days to remove unreacted starting materials.
-
Exchange the DMF with a more volatile solvent like chloroform.
-
Activate the MOF by carefully removing the solvent under a dynamic vacuum at room temperature.
Visualizing the Synthesis and Linker Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of bimetallic Pb/Zn metal-organic framework @graphene oxide composite and its adsorption performance for Pb(II) and Zn(II) [eeer.org]
- 3. researchgate.net [researchgate.net]
- 4. What is MOF-177? - CD Bioparticles [cd-bioparticles.net]
- 5. Hydrogen adsorption on metal-organic framework MOF-177 | TUP Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.kaust.edu.sa]
- 8. mdpi.com [mdpi.com]
- 9. Facile synthesis of MOF-177 by a sonochemical method using 1-methyl-2-pyrrolidinone as a solvent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gas adsorption and storage in metal-organic framework MOF-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to Benzene-1,3,5-triyltriboronic Acid in Catalysis
For the modern researcher, scientist, and drug development professional, the quest for efficient, selective, and robust catalytic systems is perpetual. In this landscape, Benzene-1,3,5-triyltriboronic acid (BTA) has emerged as a pivotal building block for a novel class of heterogeneous catalysts: Covalent Organic Frameworks (COFs). This guide provides an in-depth, objective comparison of the utility of BTA in catalysis, weighing its distinct advantages against its inherent limitations, and contextualizing its performance against established and alternative catalytic technologies.
This compound is a trifunctional boronic acid that, through condensation reactions, can form highly ordered, porous crystalline polymers known as Covalent Organic Frameworks (COFs).[1][2] It is within these frameworks that the catalytic potential of BTA is realized, not as a standalone catalyst, but as a critical structural component that dictates the architecture and, consequently, the function of the final catalytic material.
The Strategic Advantage: Leveraging BTA-Based COFs in Catalysis
The incorporation of BTA into COFs imparts several advantageous features to the resulting catalytic systems. These benefits stem from the unique structural and chemical properties of both the BTA monomer and the extended COF architecture.
High Surface Area and Tunable Porosity: Engineering the Reaction Environment
One of the most significant advantages of using BTA to construct COFs is the resulting material's exceptionally high surface area and tunable porosity.[2][3] This porous nature creates a high density of accessible sites for catalysis, significantly enhancing reaction rates. The ability to control the pore size and geometry by selecting appropriate co-monomers to react with BTA allows for the creation of catalysts with size and shape selectivity, a feature reminiscent of enzymes.
Heterogeneity and Recyclability: A Nod to Green Chemistry
Catalysts derived from BTA are inherently heterogeneous, existing as solid materials that are easily separable from the reaction mixture. This facilitates straightforward product purification and catalyst recycling, addressing key principles of green and sustainable chemistry. The robust covalent network of COFs often translates to good thermal and chemical stability, allowing for their use under a range of reaction conditions and for multiple catalytic cycles.
A Versatile Platform for Functionalization
The BTA-derived COF structure serves as a versatile scaffold that can be functionalized with a variety of catalytic moieties. While the boronic acid groups themselves can exhibit Lewis acidity, the true strength of BTA lies in its ability to form a stable framework onto which other active sites can be grafted. For instance, the pore walls of a BTA-based COF can be decorated with metallic nanoparticles, such as palladium, to create highly active and stable catalysts for cross-coupling reactions.[4]
The Inherent Disadvantages and Competitive Landscape
Despite their promise, BTA and the resulting COFs are not without their drawbacks. Understanding these limitations is crucial for making informed decisions in catalyst selection and development.
Hydrolytic Instability of Boronate Ester Linkages
A primary concern with boronic acid-based COFs, including those derived from BTA, is the potential for hydrolytic instability of the boronate ester linkages.[3] The reversibility of the condensation reaction that forms the COF can lead to decomposition of the framework in the presence of water, limiting its application in aqueous reaction media.
Lower Crystallinity and Potential for Defects
Compared to other crystalline porous materials like Metal-Organic Frameworks (MOFs), COFs can sometimes exhibit lower crystallinity.[3] This can lead to a less defined pore structure and the presence of defects within the framework, which may impact catalytic performance and selectivity.
Performance in Key Catalytic Transformations: A Comparative Analysis
To provide a practical perspective, we will now compare the performance of BTA-based COF catalysts in two fundamentally important organic reactions: the Knoevenagel condensation and the Suzuki-Miyaura cross-coupling reaction.
Knoevenagel Condensation: A Test of Basic Catalysis
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is often catalyzed by bases. While BTA-based COFs are not intrinsically basic, they can be functionalized with basic groups. However, for a more direct comparison, we will consider the performance of a bifunctional COF catalyst and a simple boric acid catalyst against other common heterogeneous and homogeneous systems.
Knoevenagel Condensation Catalytic Cycle
| Catalyst System | Catalyst Type | Reaction Time | Yield (%) | Reference |
| Bifunctional Pd/COF-TpPa-Py | Heterogeneous (COF) | 30 min | ~98% (for benzaldehyde) | [5] |
| Boric Acid | Homogeneous | Variable | Good to Excellent | [6] |
| 1CaO–1.5MgO (BMO-1) | Heterogeneous | 10 min | 98 | [5] |
| Piperidine | Homogeneous | Several hours | ~70-80 | [5] |
| [Bmim][OAc] (Ionic Liquid) | Homogeneous | 10-30 min | 90-97 | [5] |
As the data indicates, a functionalized COF can be highly efficient. However, simpler and more cost-effective catalysts like mixed metal oxides can also achieve excellent results in shorter reaction times. Boric acid itself can act as a mild Lewis acid catalyst for this reaction, offering a simple, homogeneous alternative.[6]
Suzuki-Miyaura Cross-Coupling: The Power of Palladium Functionalization
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, typically catalyzed by palladium complexes. Here, BTA-based COFs serve as excellent supports for palladium nanoparticles, leading to highly active and recyclable heterogeneous catalysts.
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
| Catalyst System | Catalyst Type | Reaction Time | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Pd/COF-318 | Heterogeneous (COF) | 1 h | >99 | 199.6 | [7][8] |
| Pd/C (5%) | Heterogeneous | 1 h | Inferior to Pd/COF-318 | Not Reported | [7][8] |
| Pd-ECN (Single-atom) | Heterogeneous | Continuous Flow | High Yields | High | [6] |
| Pd(PPh₃)₄ | Homogeneous | Variable | Generally High | Variable | [9] |
In the Suzuki-Miyaura coupling, a Pd-functionalized COF demonstrates superior performance compared to the commercial Pd/C catalyst.[7][8] The well-defined structure and high surface area of the COF support likely contribute to the enhanced activity and stability of the palladium nanoparticles. Single-atom palladium catalysts on other supports also show exceptional activity, representing the cutting edge of heterogeneous catalysis.[6]
Experimental Protocols: A Practical Guide
To bridge the gap between theory and practice, we provide representative experimental protocols for the synthesis of a BTA-based COF and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of a this compound (BTA)-Based COF
This protocol is a general guideline for the synthesis of a boronate ester-linked COF.
Materials:
-
This compound (BTA)
-
A suitable diol co-monomer (e.g., 2,3,6,7,10,11-hexahydroxytriphenylene, HHTP)
-
Anhydrous solvent mixture (e.g., mesitylene/dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Pyrex tube, add this compound and the diol co-monomer in a stoichiometric ratio.
-
Add the anhydrous solvent mixture to the tube.
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and seal it.
-
Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3-7 days).
-
After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Wash the product sequentially with anhydrous solvents (e.g., acetone, tetrahydrofuran) to remove any unreacted monomers and oligomers.
-
Dry the resulting COF powder under vacuum at an elevated temperature (e.g., 150 °C) overnight.
Catalytic Suzuki-Miyaura Coupling using a Pd-Functionalized BTA-COF
This protocol outlines the general procedure for a Suzuki-Miyaura cross-coupling reaction using a pre-synthesized and palladium-functionalized BTA-based COF.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Pd-functionalized BTA-COF catalyst
-
Solvent (e.g., dioxane, toluene, ethanol/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, base, and the Pd-functionalized BTA-COF catalyst.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.
-
Isolate the product from the filtrate by standard workup procedures, such as extraction and solvent evaporation, followed by purification (e.g., column chromatography) if necessary.
Conclusion: A Versatile but Context-Dependent Tool
This compound is undeniably a valuable tool in the development of advanced heterogeneous catalysts. Its ability to form well-defined, porous, and functionalizable Covalent Organic Frameworks offers a powerful platform for designing catalysts with high activity, selectivity, and recyclability. However, the choice to employ BTA-based COFs must be made with a clear understanding of their limitations, particularly the potential for hydrolytic instability. For certain applications, especially those requiring robust performance in aqueous environments, alternative catalytic systems may be more suitable. Ultimately, the decision to use BTA in catalysis hinges on a careful evaluation of the specific reaction requirements, cost considerations, and the desired level of catalyst performance and stability. As research in the field of COFs continues to advance, we can expect the development of more robust and versatile BTA-based catalysts, further expanding their role in modern chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Computational Modeling of Benzene-1,3,5-triyltriboronic Acid-Based Structures
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of computational methodologies, with a focus on Density Functional Theory (DFT), for modeling structures derived from Benzene-1,3,5-triyltriboronic acid (BTTBA). We will move beyond a simple recitation of methods to explain the underlying rationale for specific computational choices, ensuring a robust and validated approach to your research.
The Significance of this compound as a Molecular Building Block
This compound is a benzene derivative with three boronic acid groups positioned at the 1, 3, and 5 positions.[1][2][3] This C3-symmetric molecule is a cornerstone in supramolecular chemistry and materials science, primarily serving as a versatile building block for constructing highly ordered porous materials. Its significance stems from its ability to undergo specific and predictable reactions, such as dehydration to form boroxine linkers or boronate esterification with diols.[1][2] These reactions are fundamental to the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), materials with groundbreaking applications in gas storage, sensing, and as cathodes in batteries.[1][2][4]
The utility of BTTBA-based materials is intrinsically linked to their structure at the atomic level. Understanding pore dimensions, electronic properties, and guest-host interactions is paramount. While experimental techniques provide invaluable data, computational modeling, particularly DFT, offers a predictive lens into these properties, often at a level of detail unattainable through experimentation alone.[5] Computational chemistry allows for the rational design of new materials and provides a profound understanding of structure-performance relationships.[5]
Caption: Molecular structure of this compound (BTTBA).
A Comparative Guide to DFT Modeling of BTTBA-Based Systems
Density Functional Theory strikes an optimal balance between computational cost and accuracy for the systems of interest.[6] The selection of the appropriate software, functional, and basis set is not a trivial decision; it is a critical step that dictates the reliability of the results.
Software Selection: Molecular vs. Periodic Systems
The first crucial decision is choosing software tailored to the nature of your system. A BTTBA monomer is a molecular system, while a COF is a periodic, crystalline system. Using the wrong type of code can lead to inefficient or inaccurate results.
| Software Package | System Type | Licensing | Typical Use Case for BTTBA Research |
| Gaussian | Molecular | Commercial | Standard for calculating properties of the BTTBA monomer, dimers, or small cluster models.[6][7] |
| ORCA | Molecular | Free (Academic) | A powerful and versatile alternative to Gaussian, known for its efficiency and wide range of methods.[6][7][8] |
| GAMESS | Molecular | Free (Academic) | A well-established free software package for a variety of molecular calculations.[6] |
| VASP | Periodic (Solids) | Commercial | Industry standard for high-accuracy calculations of periodic systems like COFs and MOFs.[6] |
| Quantum ESPRESSO | Periodic (Solids) | Free (Open Source) | A popular and robust open-source option for solid-state calculations, widely used in academia.[6][7][9] |
| SIESTA | Periodic (Solids) | Free (Academic) | Known for its efficiency with large systems due to its use of numerical atomic orbitals.[6] |
| Python Libraries (PySCF, Psi4) | Molecular | Free (Open Source) | Excellent for creating custom workflows and integrating DFT calculations into larger computational pipelines.[6] |
Expert Insight: For a new BTTBA-based COF, a common workflow is to first model the BTTBA linker and any other molecular building blocks using a molecular package like ORCA to validate your choice of functional and basis set. Subsequently, these validated parameters are used in a periodic code like Quantum ESPRESSO to model the full, extended framework.
Functional Selection: The Heart of DFT
The exchange-correlation (XC) functional is an approximation that defines the accuracy of a DFT calculation. There is no "one-size-fits-all" functional. The choice must be guided by the chemical nature of the system and the properties you wish to calculate.
| Functional Class | Common Examples | Strengths & Weaknesses for Boron Systems |
| GGA (Generalized Gradient Approx.) | PBE, PW91 | Strengths: Computationally efficient, good for geometry optimizations of periodic systems.[9] Weaknesses: May require dispersion corrections (e.g., PBE-D3) for non-covalent interactions. |
| Hybrid-GGA | B3LYP, PBE0 | Strengths: Often provides a good balance of accuracy for geometries, reaction energies, and electronic properties of molecules.[10][11][12] B3LYP is a workhorse for organoboron compounds. Weaknesses: More computationally expensive than GGAs. |
| Meta-GGA & Hybrids | M06, M06-2X, ωB97X-D | Strengths: Designed to handle a broader range of interactions, including non-covalent forces, making them suitable for studying guest-host interactions in COFs. Weaknesses: Can be computationally demanding. |
Trustworthiness Check: Before embarking on large-scale calculations, it is imperative to perform benchmark calculations. For the BTTBA monomer, calculate the geometry and compare it with known experimental crystal structure data. If your chosen functional/basis set combination fails to reproduce the experimental geometry, it is an unreliable choice for modeling larger, more complex systems. For instance, a study on boronic-acid derivatives tested B3LYP, M06, and M06-L functionals to assess their performance.[10]
Basis Set Selection: Describing the Electrons
A basis set is a collection of mathematical functions used to represent the electronic wavefunctions. The size and type of the basis set directly impact accuracy and computational cost.
| Basis Set Feature | Common Families | Rationale for Use in BTTBA Systems |
| Pople Style | 6-31G(d), 6-311+G(d,p) | Widely used and well-benchmarked. The 6-31G(d) level is a cost-effective starting point for geometry optimizations.[11] Adding a + indicates diffuse functions, important for anions or weak interactions.[11][13] |
| Dunning Style | cc-pVDZ, aug-cc-pVTZ | Correlation-consistent sets designed for systematically improvable accuracy. The aug- prefix adds diffuse functions.[13] Often used for high-accuracy benchmark calculations. |
| Polarization Functions | (d,p) or * | Critical for Boron. These functions allow for anisotropy in the electron distribution, which is essential for accurately describing the bonding around the electron-deficient boron center. Their inclusion significantly improves the accuracy of results.[13] |
| Diffuse Functions | + or aug- | Recommended for calculations involving hydrogen bonding, which is central to the self-assembly of BTTBA, or when studying excited states.[13] |
Expert Insight: For boron-containing compounds, a double-zeta basis set with polarization functions, such as 6-31G(d), is often considered the minimum acceptable level for reliable results.[11] For higher accuracy, particularly for electronic properties, a triple-zeta set like 6-311+G(d,p) is recommended.
Experimental Protocol: A Validated DFT Workflow
This protocol outlines a self-validating system for calculating the properties of a BTTBA-based molecular structure.
Step 1: Initial Structure Generation
-
Action: Construct the 3D coordinates of your molecule (e.g., BTTBA or a small COF fragment) using molecular editor software like Avogadro or Chemcraft.
-
Causality: A reasonable starting geometry is necessary for the optimization algorithm to find the energy minimum efficiently.
Step 2: Geometry Optimization
-
Action: Perform a geometry optimization calculation. This process iteratively adjusts the atomic positions to find the lowest energy conformation.
-
Causality: This step is crucial to obtain a physically realistic structure. All subsequent property calculations must be performed on the optimized geometry.
-
Example Keyword (ORCA): ! B3LYP 6-31G(d) Opt
Step 3: Vibrational Frequency Analysis
-
Action: After optimization, perform a frequency calculation at the same level of theory.
-
Causality & Validation: This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum. The absence of imaginary frequencies indicates a stable structure. The presence of one or more imaginary frequencies signifies a transition state or a higher-order saddle point, meaning the optimization must be revisited. Second, it provides thermodynamic data (zero-point vibrational energy, enthalpy, entropy) and the predicted infrared (IR) and Raman spectra, which can be directly compared with experimental measurements.
-
Example Keyword (ORCA): ! B3LYP 6-31G(d) Freq
Step 4: Single-Point Energy and Property Calculation
-
Action: With the validated minimum-energy structure, perform a final, more accurate single-point energy calculation, often using a larger basis set.
-
Causality: This improves the accuracy of electronic properties without the high cost of re-optimizing the geometry with the larger basis set. From this calculation, you can analyze properties like the HOMO-LUMO gap, molecular electrostatic potential, and Mulliken charges.
-
Example Keyword (ORCA): ! B3LYP def2-TZVP (using the optimized coordinates from Step 2).
Caption: A self-validating workflow for DFT calculations on molecular structures.
Application to Covalent Organic Frameworks (COFs)
Modeling extended, periodic structures like COFs built from BTTBA requires specialized approaches. While the principles of choosing functionals and basis sets remain, the calculation is performed on a unit cell with periodic boundary conditions.
-
Structural Properties: DFT can predict the lattice parameters (a, b, c) of the COF, the stacking arrangement of 2D layers (e.g., AA vs. AB stacking), and the pore size distribution.
-
Electronic Properties: Calculations can reveal the electronic band structure and the density of states (DOS), determining whether the COF is a semiconductor or an insulator and predicting its electronic conductivity.
-
Adsorption Properties: While DFT can calculate the binding energy of a single guest molecule (e.g., benzene) within the COF pore, predicting bulk adsorption properties often requires a multiscale modeling approach, combining DFT with methods like Grand Canonical Monte Carlo (GCMC) simulations.[5]
Caption: Diagram of a honeycomb lattice typical of 2D COFs from C3-symmetric linkers.
By carefully selecting and validating the computational methodology, researchers can confidently predict and understand the behavior of complex materials derived from this compound, accelerating the discovery and design of next-generation functional materials.
References
- 1. ossila.com [ossila.com]
- 2. hurawalhi.com [hurawalhi.com]
- 3. This compound | C6H9B3O6 | CID 18533253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 5. Exploring covalent organic frameworks through the lens of computational chemistry - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. matlantis.com [matlantis.com]
- 7. researchgate.net [researchgate.net]
- 8. hpc.hku.hk [hpc.hku.hk]
- 9. Density Functional Theory Analysis of the Impact of Boron Concentration and Surface Oxidation in Boron-Doped Graphene for Sodium and Aluminum Storage [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. turkjps.org [turkjps.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Methods for validating the pore size and surface area of MOFs synthesized with Benzene-1,3,5-triyltriboronic acid.
A Senior Application Scientist's In-Depth Comparison of Methodologies
For researchers and professionals in materials science and drug development, the precise characterization of Metal-Organic Frameworks (MOFs) is paramount. The unique porosity of these materials, which underpins their utility in applications ranging from gas storage to targeted drug delivery, demands rigorous validation of their pore size and surface area. This guide provides a comprehensive comparison of key analytical techniques for characterizing MOFs synthesized with Benzene-1,3,5-triyltriboronic acid, a versatile building block for creating highly porous and functional materials. We will delve into the causality behind experimental choices, offering a trustworthy and authoritative overview to ensure the scientific integrity of your findings.
Introduction to this compound MOFs
MOFs constructed using this compound as an organic linker have garnered significant interest due to their potential to form robust frameworks with tunable porosity. The trigonal geometry of the linker facilitates the formation of two-dimensional or three-dimensional networks with well-defined pore structures. Validating the porosity of these materials is not merely a characterization step but a critical component of understanding and optimizing their performance.
Core Methodologies for Pore Structure Validation
The primary techniques for elucidating the pore size and surface area of MOFs are gas physisorption, Small-Angle X-ray Scattering (SAXS), and mercury intrusion porosimetry. Each method probes the material's structure through different physical principles, offering complementary information. A multi-technique approach is often necessary for a comprehensive and validated understanding of the porous architecture. Computational modeling further provides a theoretical framework to complement experimental data.
Gas Physisorption: The Gold Standard for Surface Area and Micropore Analysis
Gas physisorption, most commonly employing nitrogen at 77 K, is the most widely used technique for determining the surface area and pore size distribution of porous materials.[1][2] The analysis is based on the principle of adsorbing gas molecules onto the surface of the material at cryogenic temperatures and measuring the amount of gas adsorbed at different relative pressures.
The Brunauer-Emmett-Teller (BET) Method for Surface Area
The BET theory is the cornerstone of surface area determination from gas adsorption data.[3][4] It describes the multilayer adsorption of gas molecules on a solid surface and allows for the calculation of the specific surface area in square meters per gram (m²/g). For microporous materials like many MOFs, the selection of the appropriate pressure range for the BET calculation is crucial to obtain meaningful results.[3]
Pore Size Distribution from Adsorption Isotherms
The shape of the nitrogen adsorption-desorption isotherm provides qualitative information about the pore structure. According to the International Union of Pure and Applied Chemistry (IUPAC) classification, Type I isotherms are characteristic of microporous materials, which is typical for many MOFs.[5] Quantitative pore size distribution in the micropore and mesopore range can be derived using methods like Density Functional Theory (DFT) and the Barrett-Joyner-Halenda (BJH) method.[6]
Considerations for Boronic Acid-Based MOFs
While nitrogen is the standard adsorbate, the interaction between nitrogen's quadrupole moment and the specific surface chemistry of the MOF can influence the adsorption behavior.[7] For boronic acid-based MOFs, the presence of boron may introduce specific electronic and chemical surface properties. While no significant interference from boron in nitrogen adsorption has been widely reported, it is a factor to consider, and using alternative adsorbates like argon at 87 K can provide a valuable comparison. The stability of the boronic acid linker under the vacuum and temperature conditions of the experiment should also be considered, although these linkers are generally robust.
Experimental Workflow: Gas Physisorption
Figure 1: A schematic workflow for gas physisorption analysis of MOFs.
Small-Angle X-ray Scattering (SAXS): A Non-Invasive Probe of Nanoscale Structure
SAXS is a powerful, non-destructive technique that provides information about the size, shape, and distribution of nanoscale features within a material by analyzing the elastic scattering of X-rays at very small angles.[7] For MOFs, SAXS can be used to determine pore sizes, and in some cases, estimate the specific surface area.[8]
Principle of SAXS for Pore Characterization
SAXS measures the electron density contrast between the solid framework and the empty pores. The resulting scattering pattern contains information about the characteristic length scales of these heterogeneities. By analyzing the scattering curve, one can extract parameters such as the average pore size and the pore size distribution.
Advantages and Limitations
A key advantage of SAXS is that it does not require the evacuation of the pores, allowing for in-situ studies under various conditions. It is also sensitive to both open and closed pores. However, the interpretation of SAXS data can be complex and often requires fitting to a structural model. The calculation of absolute surface area from SAXS data can be challenging and is generally considered less direct than the BET method.[9]
Considerations for Boronic Acid-Based MOFs
The presence of boron atoms in the framework will contribute to the overall electron density. This should be accounted for when modeling the SAXS data to accurately determine the pore dimensions. The contrast between the boronic acid-containing framework and the pores is generally sufficient for SAXS analysis.
Experimental Workflow: SAXS Analysis
Figure 2: A generalized workflow for SAXS analysis of MOF materials.
Mercury Intrusion Porosimetry: Probing Macropores and Textural Properties
Mercury intrusion porosimetry is a technique used to characterize a wide range of pore sizes, from nanometers to micrometers, by forcing mercury, a non-wetting liquid, into the pores of a material under pressure.[10][11][12] The required pressure is inversely proportional to the pore size, as described by the Washburn equation.
Applicability to MOFs
While gas adsorption is ideal for micropores, mercury porosimetry can provide valuable information about mesopores, macropores, and the interparticle voids in a packed powder sample.[13] This can be particularly useful for understanding the textural properties of a synthesized MOF powder.
Significant Limitations
A major drawback of this technique for MOFs is the high pressures applied, which can crush the often-delicate framework structure, leading to erroneous results.[10] Furthermore, mercury is a hazardous substance, requiring careful handling and disposal.[14] Due to the potential for structural damage, mercury porosimetry is generally less favored for the primary characterization of microporous MOFs.
Experimental Workflow: Mercury Intrusion Porosimetry
References
- 1. Pore size measurement | Anton Paar Wiki [wiki.anton-paar.com]
- 2. Current trends in the synthesis, characterization and application of metal-organic frameworks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Mercury porosimetry in mesoporous glasses: a comparison of experiments with results from a molecular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Analysis Method of Pore Size Distribution of Porous Materials | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Adsorption enhancement of nitrogen gas by atomically heterogeneous nanospace of boron nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. particletechlabs.com [particletechlabs.com]
- 11. Mercury Intrusion Porosimetry Basics: Measuring Pores in Solids | Anton Paar Wiki [wiki.anton-paar.com]
- 12. [1302.3746] Adsorption and absorption of Boron, Nitrogen, Aluminium and Phosphorus on Silicene: stability, electronic and phonon properties [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Probing the stability of metal–organic frameworks by structure-responsive mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Boronic Acid vs. Carboxylic Acid Linkers in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
The stability of a Metal-Organic Framework (MOF) is a critical parameter that dictates its viability for real-world applications, from gas storage to therapeutic delivery.[1][2] The choice of the organic linker, the molecular bridge between metal nodes, is a key determinant of a MOF's robustness. This guide provides an in-depth comparison of two important classes of linkers: the well-established carboxylic acids and the increasingly utilized boronic acids.
The selection of metal ions and organic linkers allows for the tunable design of MOF structures and properties.[3] For applications in drug delivery, this tunability is paramount, as it influences drug loading capacity, release kinetics, and the overall biocompatibility of the framework.[1]
The Foundations: Coordination and Bonding
The stability of a MOF is intrinsically linked to the strength of the coordination bonds between the metal centers and the organic linkers.[4] Carboxylic acids and boronic acids form distinct types of coordination bonds, which fundamentally influences their behavior under various environmental stresses.
Carboxylic Acid Linkers: These are the most common linkers in MOF chemistry. The carboxylate group (–COO⁻) typically coordinates to metal ions in a variety of modes (monodentate, bidentate, bridging), forming relatively strong metal-oxygen bonds. MOFs constructed with hard metal ions like Zr(IV), Cr(III), and Al(III) in combination with carboxylate linkers are known for their significant stability.[4] The exceptional stability of frameworks like the UiO-66 family is a testament to the robust nature of the Zr-carboxylate bond.[5]
Boronic Acid Linkers: Boronic acids (–B(OH)₂) offer a different coordination chemistry. They can self-condense to form boroxine rings or react with metal-oxo clusters. A prevalent linkage involves the formation of boronate esters. However, the electron-deficient nature of the boron atom can make these linkages susceptible to nucleophilic attack, particularly by water, which can be a significant stability concern.[6][7]
Visualizing the Coordination Environment
The way linkers connect to metal nodes is crucial for framework integrity. The following diagrams illustrate the typical coordination for each linker type.
Caption: Typical bidentate coordination of a carboxylate linker to a metal node in a MOF.
Caption: A common boronate ester linkage within a covalent organic framework (COF) or MOF.
Head-to-Head Stability Comparison
The practical utility of a MOF is often determined by its ability to maintain its crystalline structure and porosity under operational conditions. This section compares the stability of MOFs based on boronic acid and carboxylic acid linkers across three key domains: chemical, thermal, and mechanical.
Chemical Stability
Chemical stability, particularly hydrolytic stability, is a major hurdle for many MOFs.[8]
-
Carboxylic Acid MOFs: The stability of these MOFs is highly dependent on the metal node.
-
Aqueous Stability: MOFs with high-valent metals like Zr(IV) (e.g., UiO-66) and Cr(III) (e.g., MIL-101) exhibit remarkable stability in water and acidic conditions.[9][10] This is attributed to the strong, kinetically inert metal-carboxylate bonds.[4] However, many carboxylate-based MOFs, especially those with divalent metals like Zn(II) or Cu(II) (e.g., MOF-5, HKUST-1), are prone to degradation in the presence of moisture.[11]
-
pH Stability: Zr-based carboxylate MOFs are generally stable in a wide range of acidic pH values but can be susceptible to degradation in highly basic solutions.[4][9][10] The hydroxide ions can displace the carboxylate linkers, leading to framework collapse.[10]
-
-
Boronic Acid MOFs: The primary vulnerability of boronic acid-based frameworks is the boronate ester linkage.
-
Aqueous Stability: The electron-deficient boron center is susceptible to nucleophilic attack by water, which can lead to hydrolysis of the B-O bond.[6][7] However, the stability can be enhanced when the boronate ester bonds are situated within a crystalline framework environment, which can create a more hydrophobic local environment and impose steric hindrance.[6][7] Some studies have shown that boronic acid-functionalized MOFs can exhibit exceptional chemical stability over a wide pH range.[12][13]
-
pH Stability: The stability is often pH-dependent. The reversible nature of the boronate ester bond can be exploited for applications requiring stimuli-responsive behavior, but it poses a challenge for long-term stability in aqueous media.
-
Comparative Data on Chemical Stability
| Feature | Carboxylic Acid MOFs (e.g., UiO-66) | Boronic Acid MOFs/COFs | Key Considerations |
| Hydrolytic Stability | High (with robust metal nodes like Zr⁴⁺)[14] | Generally lower, susceptible to hydrolysis[6][7] | Metal-linker bond strength is crucial for carboxylate MOFs. Framework environment impacts boronate ester stability. |
| Acidic Conditions (pH < 7) | Generally high stability[9][10] | Variable, depends on the specific framework | Protonation of the carboxylate linker is less favorable than hydrolysis of the boronate ester. |
| Basic Conditions (pH > 7) | Susceptible to degradation[9][10] | Can be unstable due to nucleophilic attack by OH⁻ | High-valent metal nodes in carboxylate MOFs are attractive targets for hydroxide. |
Thermal Stability
Thermal stability is crucial for applications involving temperature swings, such as gas separation and catalysis.[15] Thermogravimetric Analysis (TGA) is the standard technique for evaluating the temperature at which a MOF's framework begins to decompose.[2][16]
-
Carboxylic Acid MOFs: These frameworks often exhibit high thermal stability. For instance, the UiO-66 family can be stable up to 500 °C.[15] MOF-5, another well-known carboxylate MOF, has a decomposition temperature in the range of 400-500 °C.[15] The decomposition often involves ligand-centered processes like decarboxylation.[15]
-
Boronic Acid MOFs: The thermal stability of boronic acid-based MOFs can be quite high, with some frameworks being stable up to several hundred degrees Celsius. The decomposition pathway often involves the breaking of the boronate ester or boroxine linkages.
Comparative Data on Thermal Stability
| MOF Family | Linker Type | Typical Decomposition Temperature (Td) | Reference |
| MOF-5 Analogues | Carboxylate | ~400 - 500 °C | [15] |
| UiO-66 Analogues | Carboxylate | ~425 - 500 °C | [15] |
| HKUST-1 | Carboxylate | ~250 - 300 °C | [15] |
| Boric acid mediated MOFs | Boronic/Carboxylic | Thermally stable (specific temps vary) | [17] |
Note: Decomposition temperatures are approximate and can be influenced by factors like the atmosphere (air vs. inert gas) and heating rate.[16]
Experimental Protocols for Stability Assessment
To ensure trustworthy and reproducible results, standardized protocols are essential. Here are step-by-step methodologies for assessing the chemical and thermal stability of MOFs.
Protocol 1: Assessment of Chemical (Hydrolytic) Stability
This protocol uses Powder X-ray Diffraction (PXRD) to verify the retention of crystallinity after exposure to an aqueous environment.
Objective: To determine if the MOF structure remains intact after exposure to water or solutions of varying pH.
Methodology:
-
Initial Characterization: Obtain a high-quality PXRD pattern of the as-synthesized, activated MOF sample. This serves as the baseline reference.[5]
-
Sample Preparation: Suspend a known amount of the activated MOF (e.g., 20 mg) in a specific volume of the test solution (e.g., 20 mL of deionized water, or a buffered solution of a specific pH).[4]
-
Exposure: Stir the suspension at a controlled temperature (e.g., room temperature or a physiologically relevant 37 °C) for a predetermined duration (e.g., 24 hours, 72 hours, or 1 week).
-
Sample Recovery: Collect the MOF powder by centrifugation or filtration.
-
Washing: Wash the recovered sample thoroughly with a solvent like ethanol to remove residual water and buffer salts.
-
Drying: Dry the sample under vacuum to remove the washing solvent.
-
Final Characterization: Obtain a PXRD pattern of the treated sample.
-
Analysis: Compare the PXRD pattern of the treated sample with the initial baseline pattern. Retention of the characteristic diffraction peaks indicates that the crystalline structure is stable under the tested conditions. The appearance of new peaks or a transition to an amorphous state signifies decomposition.[16]
Protocol 2: Assessment of Thermal Stability
This protocol uses Thermogravimetric Analysis (TGA) to determine the decomposition temperature of the MOF.
Objective: To identify the temperature at which the MOF framework begins to degrade.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the activated MOF sample (typically 5-10 mg) into a TGA crucible (usually alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Analysis Conditions:
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Analyze the resulting TGA curve (a plot of weight percent vs. temperature).
-
Initial weight loss at lower temperatures (typically < 200 °C) corresponds to the removal of residual solvent molecules from the pores.
-
A sharp, significant weight loss at a higher temperature indicates the decomposition of the framework. The onset temperature of this weight loss is typically reported as the decomposition temperature (Td).[15]
-
Workflow for Stability Testing
The following diagram outlines the logical flow for a comprehensive stability assessment.
Caption: A generalized experimental workflow for assessing MOF stability.
Conclusion and Outlook
The choice between boronic acid and carboxylic acid linkers is a trade-off guided by the specific application requirements.
-
Carboxylic acid linkers , particularly when paired with high-valent metal ions like Zr(IV), offer a proven route to exceptionally high chemical and thermal stability. This makes them the preferred choice for applications in harsh chemical environments or those requiring high-temperature processing. For drug delivery, the robustness of frameworks like UiO-66 ensures the integrity of the carrier until it reaches its target.
-
Boronic acid linkers present a more nuanced picture. While potentially vulnerable to hydrolysis, their unique chemistry offers exciting possibilities. The reversible nature of the boronate ester bond can be harnessed for creating "smart" materials that respond to specific stimuli, such as changes in pH or the presence of cis-diol containing molecules (like sugars), which is highly relevant for targeted drug delivery and biosensing.[12][18] Ongoing research focuses on strategies to enhance the hydrolytic stability of boronic acid-based frameworks, for example, by creating more hydrophobic pore environments or by using sterically hindered linkers.
For drug development professionals, understanding these stability differences is crucial. A highly stable carboxylate MOF might be ideal for oral drug delivery, needing to survive the acidic environment of the stomach. In contrast, a pH-responsive boronic acid MOF could be designed to release its therapeutic payload specifically within the slightly altered pH environment of a tumor. Ultimately, the continued exploration of both linker types will expand the toolkit available to scientists for designing next-generation functional materials.
References
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 2. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 3. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 4. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [repository.kaust.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. Parameterizing and grading hydrolytic stability in metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dincagroup.mit.edu [dincagroup.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. Metal-Organic Frameworks with Boronic Acid Suspended and Their Implication for cis-Diol Moieties Binding - 华东师范大学 [pure.ecnu.edu.cn:443]
- 14. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Characterization of Magnetic MOFs [ebrary.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electrochemical Characterization of Materials Derived from Benzene-1,3,5-triyltriboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of materials science, porous organic polymers synthesized from Benzene-1,3,5-triyltriboronic acid (BTA) have emerged as a versatile platform for a range of electrochemical applications. Their unique structural and chemical properties, arising from the covalent assembly of BTA with various linkers, have positioned them as promising candidates for next-generation energy storage and sensing technologies. This guide provides a comprehensive comparison of the electrochemical performance of BTA-derived materials, primarily focusing on Covalent Organic Frameworks (COFs), and offers detailed experimental protocols for their characterization.
The Architectural Advantage of BTA-Derived Materials
This compound is a trigonal building block that, through condensation reactions with various multitopic linkers, can form highly ordered, porous crystalline structures known as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1] The boronic acid functional groups are key to the formation of robust boroxine or boronate ester linkages, which provide thermal and chemical stability to the resulting frameworks.[1] This inherent porosity and stability are central to their electrochemical performance, facilitating ion transport and providing accessible active sites for electrochemical reactions.
The primary advantage of BTA-derived materials lies in their exceptional tunability. By carefully selecting the linker molecules, researchers can precisely engineer the pore size, surface area, and electronic properties of the resulting framework to suit specific applications. This molecular-level control is a significant advantage over traditional porous materials like activated carbon.
Comparative Electrochemical Performance
The electrochemical properties of BTA-derived materials are intrinsically linked to their structural characteristics. This section compares their performance in two key application areas: energy storage and electrochemical sensing, with a focus on providing a clear comparison against relevant alternative materials.
Energy Storage: Supercapacitors and Sodium-Ion Batteries
BTA-derived COFs have shown significant promise as electrode materials for supercapacitors and sodium-ion batteries due to their high surface area and ordered porous channels that facilitate rapid ion transport.
Supercapacitors:
In supercapacitors, charge is stored at the electrode-electrolyte interface through either electrical double-layer capacitance (EDLC) or pseudocapacitance. The high surface area of BTA-COFs provides ample sites for EDLC, while the incorporation of redox-active moieties can introduce pseudocapacitive contributions, boosting the overall energy storage capacity.
| Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) | Source(s) |
| BTA-based COF | ~150-300 | ~5-15 | >10,000 | >90% after 5000 cycles | [2] |
| Activated Carbon | ~100-250 | ~5-10 | ~10,000 | >95% after 10,000 cycles | [3][4][5] |
| Graphene | ~100-200 | ~5-10 | >20,000 | >90% after 10,000 cycles | [3] |
As the table illustrates, BTA-based COFs can offer comparable or even superior specific capacitance to traditional activated carbon, a commonly used supercapacitor electrode material.[2][3][4][5] The key advantage of COFs lies in the potential for rational design to enhance pseudocapacitive contributions, which can lead to higher energy densities. However, challenges remain in improving the electrical conductivity of some COFs to match the power density of graphene-based materials.
Sodium-Ion Batteries:
The ordered channels in BTA-COFs are particularly well-suited for the reversible intercalation and deintercalation of sodium ions, making them attractive anode materials for sodium-ion batteries.
| Material | Reversible Capacity (mAh/g) | Rate Capability | Cycling Stability (% retention after cycles) | Source(s) |
| BTA-based COF (BCOF-1) | 387 at 0.1C | 682 W/kg at 5C | ~96% after 1000 cycles | [6] |
| TFPB-TAPT COF | 246 (initial) | Good | 125 mAh/g after 500 cycles | [7][8][9] |
| Hard Carbon | ~250-350 | Moderate | >90% after 1000 cycles | |
| Graphene | ~200-500 | Excellent | Variable |
A notable example is BCOF-1, a COF synthesized from BTA, which exhibits a high specific capacity of 387 mAh/g and excellent cycling stability.[6] This performance is competitive with other emerging anode materials for sodium-ion batteries. The well-defined pore structure of the COF facilitates fast ion mobility and charge transfer, contributing to its high-rate capability.[6]
Electrochemical Sensing: Glucose Detection
The boronic acid moieties in BTA-derived materials have a natural affinity for diols, such as those found in glucose.[10][11] This interaction forms the basis for their application in non-enzymatic electrochemical glucose sensors. Upon binding with glucose, the electronic properties of the material are altered, leading to a measurable change in the electrochemical signal.
| Sensor Platform | Limit of Detection (LOD) | Linear Range | Selectivity | Source(s) |
| BTA-functionalized Electrode | Potentially in the low µM range | Dependent on material design | Good against common interferents | |
| Diboronic Acid-based Sensor | 21.5 mg/dL (EIS) | 40-500 mg/dL | Good against galactose, fructose, mannitol | [10] |
| Enzymatic Glucose Sensor | Typically µM to mM | Broad | High (enzyme-specific) | [12][13] |
While enzymatic sensors are the current standard for glucose monitoring, they can suffer from instability and susceptibility to environmental factors.[12][13] BTA-derived materials offer a more robust and stable alternative. The key to their performance is the design of the framework to maximize the accessibility of the boronic acid sites and to amplify the signal change upon glucose binding. Diboronic acid-based sensors have shown promising results with a linear detection range suitable for physiological glucose levels.[10]
Experimental Protocols for Electrochemical Characterization
To ensure the scientific integrity and reproducibility of findings, standardized electrochemical characterization protocols are essential. The following sections provide detailed, step-by-step methodologies for Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) as applied to BTA-derived materials.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique for probing the redox behavior of a material. It provides information on the electrochemical reversibility, reaction kinetics, and potential applications of the material.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for Cyclic Voltammetry Analysis of BTA-Derived Materials.
Step-by-Step Protocol:
-
Electrode Preparation:
-
Prepare a homogeneous ink by dispersing the BTA-derived material (e.g., 80 wt%), a conductive additive like carbon black (e.g., 10 wt%), and a binder such as polyvinylidene fluoride (PVDF) (e.g., 10 wt%) in a suitable solvent (e.g., N-methyl-2-pyrrolidone).
-
Drop-cast a specific volume of the ink onto a pre-cleaned glassy carbon electrode or other suitable current collector.
-
Dry the electrode in a vacuum oven at a specified temperature (e.g., 60-80 °C) to remove the solvent.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode electrochemical cell.
-
The BTA-material-modified electrode serves as the working electrode.
-
A platinum wire or graphite rod is typically used as the counter electrode.
-
A saturated calomel electrode (SCE) or Ag/AgCl electrode is used as the reference electrode.
-
The choice of electrolyte depends on the application (e.g., aqueous solution like KCl or H₂SO₄ for supercapacitors, or an organic electrolyte with a sodium salt for sodium-ion batteries).
-
-
CV Measurement:
-
Deoxygenate the electrolyte by purging with an inert gas (N₂ or Ar) for at least 15-20 minutes before the measurement and maintain an inert atmosphere during the experiment.
-
Connect the electrodes to a potentiostat.
-
Set the appropriate potential window based on the stability of the material and the electrolyte.
-
Perform cyclic scans at various scan rates (e.g., from 10 mV/s to 200 mV/s) to investigate the kinetics of the electrochemical processes.
-
-
Data Interpretation:
-
The shape of the CV curve provides insights into the charge storage mechanism. Rectangular-shaped CVs are characteristic of EDLC behavior, while distinct redox peaks indicate pseudocapacitive or battery-like behavior.
-
The peak separation (ΔEp) between the anodic and cathodic peaks gives an indication of the electrochemical reversibility.
-
The relationship between the peak current and the scan rate can be used to determine if the process is diffusion-controlled or surface-confined.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to probe the interfacial and bulk properties of electrochemical systems. It provides information about charge transfer resistance, solution resistance, and diffusion processes.
Experimental Workflow for Electrochemical Impedance Spectroscopy
Caption: Workflow for EIS Analysis of BTA-Derived Materials.
Step-by-Step Protocol:
-
Cell and Electrode Preparation:
-
The electrode and cell setup are the same as for cyclic voltammetry.
-
-
EIS Measurement:
-
The EIS measurement is typically performed at the open-circuit potential (OCP) or at a specific DC potential determined from the CV analysis.
-
A small AC voltage perturbation (typically 5-10 mV) is applied.
-
The frequency is swept over a wide range, for instance, from 100 kHz down to 10 mHz.
-
-
Data Interpretation:
-
The resulting impedance data is commonly visualized as a Nyquist plot.
-
High-frequency intercept on the real axis (Z'): Represents the equivalent series resistance (ESR), which includes the electrolyte resistance, contact resistance, and the intrinsic resistance of the electrode material.
-
Semicircle in the high-to-medium frequency region: The diameter of the semicircle corresponds to the charge-transfer resistance (Rct) at the electrode-electrolyte interface. A smaller semicircle indicates faster charge transfer kinetics.
-
A straight line in the low-frequency region: The slope of this line provides information about diffusion processes. A line with a 45° slope is characteristic of Warburg impedance, indicating semi-infinite diffusion. A more vertical line suggests more capacitive behavior.
-
The data is often fitted to an equivalent electrical circuit (EEC) model to quantify these different resistive and capacitive elements.
-
Mechanistic Insights and Causality
The electrochemical performance of BTA-derived materials is governed by a complex interplay of factors at the molecular level. Understanding these mechanisms is crucial for the rational design of improved materials.
Ion Transport in Porous Frameworks:
The ordered, porous structure of BTA-COFs is fundamental to their function in electrochemical energy storage.[14][15] The interconnected channels provide well-defined pathways for the transport of electrolyte ions to the electrochemically active surfaces. The efficiency of this ion transport is influenced by:
-
Pore Size and Geometry: The pore dimensions must be large enough to allow for the facile diffusion of solvated ions. The tortuosity of the pore network also plays a significant role.
-
Host-Guest Interactions: The chemical nature of the pore walls can influence ion transport. Functional groups within the pores can interact with the electrolyte ions, potentially facilitating or hindering their movement.[14]
Charge Transfer and Storage Mechanisms:
-
In Supercapacitors: For EDLC, charge is stored by the accumulation of ions at the high-surface-area interface of the COF. For pseudocapacitance, redox-active linkers or functional groups undergo Faradaic reactions, leading to charge storage. The overall conductivity of the COF framework is critical for efficient charge transport to these active sites.
-
In Sodium-Ion Batteries: The storage of sodium ions in BTA-COFs is believed to occur through a combination of intercalation into the porous framework and pseudocapacitive interactions with redox-active sites. The specific mechanism is highly dependent on the COF's structure and the chosen linker molecules.
-
In Glucose Sensing: The sensing mechanism relies on the reversible covalent interaction between the boronic acid groups of the BTA units and the diol groups of glucose.[10][11] This binding event modulates the electronic properties of the framework, which can be detected as a change in current, potential, or impedance. The sensitivity and selectivity of the sensor are determined by the accessibility of the boronic acid sites and the magnitude of the electronic perturbation upon glucose binding.
Conclusion and Future Outlook
Materials derived from this compound, particularly Covalent Organic Frameworks, represent a highly promising class of materials for advanced electrochemical applications. Their modular synthesis allows for unprecedented control over their structural and chemical properties, enabling the tailoring of materials for specific functions in energy storage and sensing.
While significant progress has been made, several challenges remain. Improving the intrinsic electrical conductivity of COFs is crucial for enhancing their performance in high-power applications. Further research into the fundamental mechanisms of ion transport and charge storage within these complex porous architectures will be key to unlocking their full potential. The development of scalable and cost-effective synthesis methods will also be critical for their translation into commercial technologies.
This guide has provided a comparative overview of the electrochemical characterization of BTA-derived materials, supported by detailed experimental protocols. By understanding the interplay between structure, properties, and performance, researchers can continue to innovate and develop the next generation of high-performance electrochemical devices.
References
- 1. hsetdata.net [hsetdata.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Covalent organic framework based microspheres as an anode material for rechargeable sodium batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection [mdpi.com]
- 11. d-Glucose recognition based on phenylboronic acid-functionalized polyoligomeric silsesquioxane fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrochemical glucose sensors in diabetes management: an updated review (2010–2020) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Recent advances in glucose monitoring utilizing oxidase electrochemical biosensors integrating carbon-based nanomaterials and smart enzyme design [frontiersin.org]
- 14. Ion transport mechanisms in covalent organic frameworks: implications for technology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Ion conductivity and transport by porous coordination polymers and metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sensors Based on Benzene-1,3,5-triyltriboronic Acid: Benchmarking Sensitivity and Selectivity
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise detection of biologically significant molecules such as saccharides and neurotransmitters is paramount in diagnostics, drug development, and fundamental biological research. While boronic acid-based sensors have emerged as a powerful class of synthetic receptors, their performance is often dictated by their molecular architecture. This guide provides an in-depth technical comparison of sensor platforms built from Benzene-1,3,5-triyltriboronic acid (BDBA) . Unlike simpler monovalent or divalent boronic acids, BDBA's trivalent nature allows for its assembly into highly ordered, porous structures known as Covalent Organic Frameworks (COFs). We will benchmark the sensitivity and selectivity of these BDBA-based COF sensors against established alternatives, providing the causal logic behind experimental designs and presenting supporting data to guide researchers in selecting the optimal sensing strategy.
The Foundational Principle: Boronic Acid-Diol Interaction
The efficacy of this entire class of sensors hinges on a fundamental and elegant chemical reaction: the reversible covalent bonding between a boronic acid and a molecule containing a cis-1,2 or -1,3 diol. This interaction forms a stable cyclic boronate ester.
dot
Caption: Reversible formation of a cyclic boronate ester.
Saccharides (like glucose) and catecholamines (like dopamine) are rich in these diol functionalities, making them prime targets. The binding event alters the electronic properties of the boronic acid moiety. When this moiety is coupled with a signal transducer—such as a fluorophore or an electrode—this change can be converted into a measurable optical or electrical signal.[1]
This compound (BDBA): A Superior Architectural Unit
While simple phenylboronic acid (PBA) can detect diols, it often suffers from poor selectivity. This compound (BDBA) elevates the concept by providing three boronic acid groups on a single planar benzene ring.[2] This trivalent structure is not typically used as a standalone sensor molecule; instead, its genius lies in its ability to serve as a triangular "node" for constructing highly ordered, crystalline, and porous Covalent Organic Frameworks (COFs).[2][3]
Why is a COF structure advantageous for sensing?
-
High Surface Area & Porosity: COFs possess exceptionally large surface areas with well-defined, tunable pores, maximizing the number of accessible boronic acid recognition sites.[4]
-
Pre-organized Binding Sites: The rigid framework pre-organizes the boronic acid groups, which can enhance binding affinity and, critically, selectivity for specific analytes.[3]
-
Enhanced Stability: The strong covalent bonds within the framework impart significant thermal and chemical stability, a notable advantage over less robust enzyme-based sensors.[4]
-
Signal Amplification: The ordered π-conjugated systems within many COFs can facilitate exciton migration, leading to amplified quenching or enhancement of fluorescence upon analyte binding.
dot
Caption: General workflow for BDBA-based COF synthesis.
Performance Benchmark I: Saccharide Sensing (Glucose)
The detection of glucose is critical for diabetes management. The primary challenge for boronic acid sensors is achieving selectivity for glucose over other saccharides, particularly fructose, which typically binds more strongly to simple monoboronic acids.[5]
Comparison of Glucose Sensing Platforms
| Sensor Platform | Typical Analyte | Principle | Limit of Detection (LoD) | Selectivity Profile | Key Advantages | Key Disadvantages |
| BDBA-based COF | Glucose | Fluorescence | ~1.0 µM[6] | Good; pore size & site arrangement can favor glucose. | High stability, reusability, high density of sites. | Complex synthesis, potential for slow diffusion into pores. |
| Monoboronic Acid | Fructose, Glucose | Fluorescence | ~500 µM[5] | Fructose >> Glucose.[5] | Simple synthesis, good for fructose detection. | Poor selectivity for glucose, lower sensitivity. |
| Diboronic Acid | Glucose | Fluorescence | ~100-500 µM | Glucose > Fructose (by design).[1] | Improved glucose selectivity via "molecular cleft". | More complex synthesis than mono-BAs. |
| Enzymatic (GOx) | Glucose | Electrochemical/Colorimetric | ~0.54 µM[7] | Excellent; highly specific to β-D-glucose. | Gold standard, high sensitivity and selectivity. | Poor stability (temp, pH), oxygen-dependent, single-use.[1] |
Analysis & Causality
-
Monoboronic Acids (e.g., Phenylboronic Acid - PBA): These sensors serve as a fundamental baseline. Their inherent preference for fructose stems from the favorable stereochemistry of fructose's cis-diols. While simple, this lack of glucose selectivity is a major drawback for clinical applications.[5]
-
Diboronic Acids: This represents a significant architectural improvement. By positioning two boronic acid groups at a specific distance, a "molecular cleft" is created that is complementary to the diols on a single glucose molecule (specifically the α-glucofuranose form).[1] This pre-organization drastically improves selectivity for glucose over fructose.
-
BDBA-based COFs: These platforms offer a paradigm shift from discrete molecules to a solid-state material. The advantage lies in the collective effect of countless boronic acid sites lining the ordered pores. The pore dimensions can be tailored during synthesis to sterically favor the binding of glucose over other sugars. Furthermore, incorporating fluorescent linkers into the COF structure creates a system where analyte binding within the pores can efficiently quench the fluorescence of the entire framework, leading to high sensitivity.[8] While some COFs are used to immobilize enzymes like glucose oxidase (GOx)[7], others use the intrinsic boronic acid functionality for direct sensing.[9]
Performance Benchmark II: Neurotransmitter Sensing (Dopamine)
Dopamine (DA), a catecholamine, also contains a cis-diol group, making it a target for boronic acid sensors. Electrochemical detection is often preferred for neurotransmitters due to its high sensitivity and amenability to miniaturization.
Comparison of Dopamine Sensing Platforms
| Sensor Platform | Principle | Linear Range | Limit of Detection (LoD) | Key Advantages | Key Disadvantages |
| BDBA-based COF | Electrochemical | 1–500 µM | ~0.5 µM[10] | High surface area, good stability, anti-fouling properties. | Lower conductivity (often requires composites), complex fabrication. |
| Boronic Acid-MIP | Electrochemical | 0.01–10 µM | ~3.3 nM[11] | "Double recognition" (shape + covalent), excellent selectivity. | Template removal can be incomplete, slower binding kinetics. |
| Nanocomposites (Graphene, AuNPs) | Electrochemical | 0.1–100 µM | ~17.6 nM - 0.86 µM[12][13] | Excellent conductivity, high sensitivity, ease of modification. | Potential for aggregation, batch-to-batch variability. |
| Bare Electrode (e.g., GCE) | Electrochemical | High µM range | High µM range | Simple, low cost. | Low sensitivity, poor selectivity, electrode fouling. |
Analysis & Causality
-
Nanocomposite Electrodes: Modifying electrodes with materials like graphene oxide or gold nanoparticles (AuNPs) dramatically increases the electroactive surface area and enhances electron transfer rates, leading to much higher sensitivity compared to bare electrodes.[14]
-
Boronic Acid-Functionalized Molecularly Imprinted Polymers (MIPs): This is a highly sophisticated approach that creates polymer cavities shaped exactly like the dopamine template molecule.[11] Combining this shape-selectivity with the covalent recognition of the boronic acid for the catechol diol results in a "double recognition" mechanism, affording exceptional selectivity and sensitivity.[11]
-
BDBA-based COFs: When used as an electrode modifier, a BDBA-based COF acts as a pre-concentrating layer.[10] Its porous structure and high density of boronic acid sites selectively capture dopamine molecules from the sample solution, concentrating them at the electrode surface. This leads to a significant amplification of the electrochemical signal. The ordered channels can also help prevent fouling of the electrode surface by large interfering molecules like ascorbic acid and uric acid, which are common in biological samples.[11] While the intrinsic conductivity of many COFs is low, this can be overcome by creating composites with conductive materials like carbon nanotubes.[13]
Experimental Protocols
Trustworthy data is built on robust and reproducible protocols. Below are representative methodologies for the synthesis and evaluation of a BDBA-based sensor.
Protocol 1: Synthesis of a BDBA-based Covalent Organic Framework (e.g., COF-5)
Causality: This protocol utilizes a solvothermal or sonochemical method to drive the condensation reaction between the boronic acid nodes (BDBA) and the diol linkers (HHTP), forming stable boronate ester linkages. The choice of a high-boiling point solvent system (mesitylene/dioxane) allows the reaction to proceed at a temperature sufficient for reversible bond formation, which is critical for achieving a highly crystalline, ordered product rather than an amorphous polymer.[15]
Materials:
-
This compound (BDBA)
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Mesitylene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Acetone (reagent grade)
-
Pyrex reactor tube
Procedure:
-
Add BDBA (e.g., 177 mg) and HHTP (e.g., 242 mg) to a Pyrex reactor tube.[15]
-
Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane (e.g., 40 mL).[15]
-
Flash freeze the tube in liquid nitrogen and degas under vacuum for 3 cycles. This is critical to remove oxygen, which can interfere with the reaction.
-
Seal the tube under vacuum.
-
Place the sealed tube in an oven at 120 °C for 72 hours (solvothermal method). Alternatively, subject the mixture to ultrasonication for 1-2 hours (sonochemical method).[15]
-
Allow the reactor to cool to room temperature. A solid precipitate should be visible.
-
Isolate the solid powder by centrifugation or filtration.
-
Wash the product extensively with anhydrous acetone to remove unreacted monomers and solvent. This is a crucial step for pore activation.
-
Dry the resulting COF powder under vacuum at an elevated temperature (e.g., 120-150 °C) overnight to yield the activated, porous material.
Protocol 2: Fluorometric Glucose Sensing with a BDBA-COF
Causality: This protocol relies on the principle of fluorescence quenching or enhancement. The BDBA-COF, containing a fluorescent linker, is dispersed in a buffer at a physiological pH. At this pH, the boronic acid is in equilibrium between its neutral and anionic tetrahedral state, making it reactive towards diols. The binding of glucose forms a boronate ester, which alters the electronic nature of the framework, modulating the fluorescence output. A titration allows for the determination of the binding constant and limit of detection.
Materials:
-
Synthesized BDBA-COF powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solutions of Glucose, Fructose, and Galactose (e.g., 1 M in PBS)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a stock suspension of the BDBA-COF in PBS (e.g., 0.1 mg/mL). Sonicate for 15 minutes to ensure a fine, homogeneous dispersion.
-
In a quartz cuvette, add 2 mL of PBS buffer.
-
Add a small aliquot of the COF stock suspension (e.g., 20 µL) to the cuvette and mix well.
-
Place the cuvette in the fluorometer and record the initial fluorescence spectrum (e.g., Ex/Em wavelengths specific to the COF's fluorophore). This is the F₀ value.
-
Add successive small aliquots (e.g., 2-10 µL) of the glucose stock solution to the cuvette.
-
After each addition, mix thoroughly, allow the system to equilibrate for 2 minutes, and record the new fluorescence spectrum (F).
-
Plot the fluorescence response (F/F₀ or F₀/F) against the glucose concentration.
-
Repeat steps 2-7 using fructose and galactose stock solutions to evaluate selectivity.
-
The limit of detection (LoD) can be calculated using the formula LoD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the initial linear portion of the calibration curve.
dot
Caption: Experimental workflow for sensor evaluation.
Conclusion
Sensors based on this compound, particularly in the form of Covalent Organic Frameworks, represent a significant advancement from simple boronic acid systems. By leveraging the principles of crystal engineering, BDBA-COFs provide a stable, reusable, and highly organized platform for molecular recognition.
-
For saccharide sensing, BDBA-COFs offer a compelling alternative to diboronic acids and overcome the poor selectivity of monoboronic acids. Their stability makes them superior to enzymatic sensors for applications requiring long-term or continuous monitoring.
-
For neurotransmitter sensing, BDBA-COF modified electrodes provide a powerful method for pre-concentrating the analyte at the sensing surface, enhancing sensitivity and mitigating electrode fouling.
While the synthesis of COFs is more complex than that of single-molecule probes, the resulting performance gains in sensitivity, selectivity, and operational stability make them a highly promising platform for developing next-generation sensors for critical analytes in research and diagnostics.
References
- 1. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Electrochemical Sensors Based on Covalent Organic Frameworks: A Critical Review [frontiersin.org]
- 5. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fe-Porphyrin-Based Covalent Organic Framework As a Novel Peroxidase Mimic for a One-Pot Glucose Colorimetric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel enzyme-functionalized covalent organic frameworks for the colorimetric sensing of glucose in body fluids and drinks - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Phenylboronic acid functionalized high-crystallinity fluorescent covalent organic framework act as a sensing platform with dual performance for rifamycin antibiotics and water and adsorbent for rifamycin antibiotics: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Double recognition of dopamine based on a boronic acid functionalized poly(aniline-co-anthranilic acid)-molecularly imprinted polymer composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrochemical Detection of Dopamine with Graphene Oxide Carbon Dots Modified Electrodes [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Disposal of Benzene-1,3,5-triyltriboronic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and materials science, the meticulous management of chemical reagents is paramount. Benzene-1,3,5-triyltriboronic acid, a versatile building block in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs)[1], requires careful handling not only during its use but, just as critically, through to its final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Immediate Safety and Hazard Assessment
Core Principle: The absence of specific data necessitates a conservative approach. Always handle this compound with the highest degree of caution.
Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[3] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[10] | Prevents skin contact and irritation. |
| Protective Clothing | A lab coat or chemical-resistant apron.[11] | Minimizes the risk of skin contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is recommended when handling the solid form to prevent inhalation of dust.[3] | Boronic acid dust can cause respiratory irritation.[3] |
All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation risk.[2] An emergency eyewash station and safety shower must be readily accessible.[4]
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2][10][12]
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety.[2] Never mix boronic acids with other chemicals like bleach or strong acids, which could lead to dangerous reactions.[11]
-
Solid Waste:
-
Liquid Waste:
-
Labeling:
Storage of Waste
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[2]
Caption: Disposal workflow for this compound.
Decontamination of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal.[2]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as liquid hazardous waste.[2]
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[2]
-
Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.[2]
Spill Management
In the event of a spill, prompt and safe cleanup is crucial.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[10]
-
Personal Protection: Before cleaning up, don the appropriate PPE as outlined above.[10]
-
Containment: Prevent the spilled material from entering drains or waterways.[3]
-
Cleanup:
-
Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[3]
Chemical Incompatibility Considerations
To prevent hazardous reactions, it is critical to store and dispose of this compound waste separately from incompatible chemicals.
Caption: Chemical incompatibilities for boronic acid waste.
The Role of Institutional EHS
This guide provides a general framework for the safe disposal of this compound. However, it is not a substitute for the specific protocols and regulations of your institution. Always consult with your Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities. They are your primary resource for ensuring compliance with local, state, and federal regulations.[14]
Conclusion
The responsible disposal of chemical waste is a shared responsibility that underpins the safety and integrity of the scientific community. By adhering to these procedures for this compound, researchers can mitigate risks, protect the environment, and foster a culture of safety within the laboratory.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. data.ntsb.gov [data.ntsb.gov]
- 5. cpchem.com [cpchem.com]
- 6. Benzene: Safe Handling and Storage [usmc.redvector.com]
- 7. airgas.com [airgas.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 11. laballey.com [laballey.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzene-1,3,5-triyltriboronic Acid
Welcome to a comprehensive guide designed for the precise and safe handling of Benzene-1,3,5-triyltriboronic acid (CAS 89641-21-4). As a key building block in the synthesis of advanced materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), its use is integral to cutting-edge research.[1] This document moves beyond mere procedural lists to provide a deep, cause-and-effect understanding of the necessary personal protective equipment (PPE) and handling protocols. Our objective is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of any robust safety plan. This compound is a solid compound whose primary hazards stem from its potential to form dust and its classification as an irritant. While specific toxicity data is limited, the available safety information and data from analogous boronic acid compounds provide a clear directive for cautious handling.
The primary routes of exposure are inhalation of dust, direct contact with skin and eyes, and accidental ingestion. As a solid, its dust can react with moisture on the skin or in the respiratory tract, leading to irritation.[2]
Table 1: Hazard Profile of this compound
| Hazard Attribute | Identifier | Description | Source |
| GHS Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | Indicates a less severe, but still present, hazard. | |
| Hazard Statements | H302 | Harmful if swallowed. | |
| Analogous Hazards | H315, H319, H335 | Based on similar boronic acids, it should be treated as causing skin irritation, serious eye irritation, and potential respiratory irritation. | [3] |
This profile dictates that our primary goals are to prevent the chemical from entering the body or coming into contact with it. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.
Core Directive: PPE Selection and Use
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific task and the quantities of material being handled. The fundamental engineering control for this compound is a certified chemical fume hood, which protects the user by capturing chemical vapors and dust at the source.[4]
Table 2: Task-Specific PPE Requirements
| Task | Minimum Eye/Face Protection | Minimum Hand Protection | Minimum Body Protection | Respiratory Protection |
| Weighing & Small Transfers (<1g) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Work must be performed in a chemical fume hood or ventilated balance enclosure. |
| Gram-Scale Reactions & Transfers | Chemical Splash Goggles & Face Shield | Nitrile Gloves (consider double-gloving) | Lab Coat & Chemical-Resistant Apron | Work must be performed in a chemical fume hood.[2][4] |
| Large-Scale Work & Potential for Splashing | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gauntlet-Style Gloves (e.g., Neoprene, Butyl Rubber) | Chemical-Resistant Coveralls or Lab Coat with Apron | Work must be performed in a chemical fume hood. |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat or Coveralls | N95 Respirator (minimum) if outside a fume hood to prevent dust inhalation.[5][6] |
Detailed PPE Specifications:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against fine dust and potential splashes.[2][7] A full-face shield should be worn over the goggles during any procedure with a heightened risk of splashing, such as when transferring solutions or working with larger quantities.[4][5] Remember, a face shield alone does not provide adequate eye protection.[2]
-
Hand Protection: Nitrile gloves provide a good first line of defense for handling the solid and its solutions.[5] It is critical to inspect gloves for any defects before use and to remove them promptly and properly after handling the chemical to avoid contaminating other surfaces. For prolonged work or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves like neoprene.[5]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing from contamination. When handling gram-scale or larger quantities, supplement this with a chemical-resistant apron.[8]
-
Respiratory Protection: The primary method of respiratory protection is an engineering control: always handle this compound solid inside a properly functioning chemical fume hood. [4] This prevents the inhalation of airborne dust.[2] In the rare event that work must be done outside of a hood where dust could be generated (such as during a large spill cleanup), a NIOSH-approved respirator with a particulate filter (e.g., an N95 or higher) is required.[6][9]
Procedural Integrity: Donning and Doffing PPE
The order in which you put on and remove PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first, and to touch "clean" surfaces only with "clean" gloves or hands.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Doffing (Removal) Protocol:
-
Gloves: Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container.[10]
-
Apron/Lab Coat: Unfasten the apron or lab coat. When removing, fold the outside in on itself without touching the exterior surface. Place it in the designated area for laundry or disposal.
-
Goggles and Face Shield: Remove by handling the strap or headband only. Avoid touching the front surface, which may be contaminated.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Contingency Planning: Spills and Exposure
Accidents can happen, and preparedness is key.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[11]
-
Spill: For a small spill of the solid, ensure the area is well-ventilated (or within a fume hood). Wearing your full PPE, gently sweep or vacuum the material into a labeled hazardous waste container. Avoid actions that create dust.[12]
End-of-Life Management: Waste Disposal
All this compound waste, including grossly contaminated PPE and labware, must be treated as hazardous chemical waste.[10]
-
Collection: Place waste solid and contaminated debris (e.g., weigh boats, gloves, wipes) into a clearly labeled, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) bottle.[10]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "Waste this compound". Include the date of accumulation.[10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Never dispose of this chemical down the drain or in the regular trash.[10][13]
By integrating these principles of hazard awareness, correct PPE selection, and procedural discipline, you can ensure a safe and productive research environment when working with this valuable compound.
References
- 1. ossila.com [ossila.com]
- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. safeti.com [safeti.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. eTool : Shipyard Employment - General Requirements - Personal Protective Equipment (PPE) - PPE Selection - Respiratory Protection | Occupational Safety and Health Administration [osha.gov]
- 7. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 8. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 9. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 10. benchchem.com [benchchem.com]
- 11. laballey.com [laballey.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
